Sp-Camps
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N5O5PS/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13)/t4-,6-,7-,10-,21?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPNJFHAPJOHPP-JOILOJCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N5O5PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178316 | |
| Record name | Adenosine-3',5'-cyclic phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23645-17-2 | |
| Record name | Adenosine-3',5'-cyclic phosphorothioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023645172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenosine-3',5'-cyclic phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Role of Sp-cAMPs in cAMP Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in regulating a vast array of cellular processes, including metabolism, gene expression, cell growth, and neurotransmission.[1] The specificity and fidelity of cAMP signaling are tightly controlled by the coordinated action of adenylyl cyclases (ACs), which synthesize cAMP, and phosphodiesterases (PDEs), which degrade it. The primary downstream effectors of cAMP are Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). Understanding the intricate details of this signaling network is crucial for basic research and for the development of novel therapeutics targeting a wide range of diseases.
This technical guide focuses on the role of a key research tool in dissecting cAMP signaling pathways: adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer (Sp-cAMPS). This compound is a potent, membrane-permeable, and phosphodiesterase-resistant analog of cAMP that serves as a powerful activator of PKA. Its unique properties make it an invaluable tool for studying the downstream effects of PKA activation in isolation from the complexities of endogenous cAMP metabolism. This guide will provide an in-depth overview of this compound, including its mechanism of action, comparative biochemical data, and detailed experimental protocols for its use in key assays.
The cAMP Signaling Pathway
The canonical cAMP signaling pathway is initiated by the binding of an extracellular ligand (e.g., hormone, neurotransmitter) to a G protein-coupled receptor (GPCR) on the cell surface. This activates the associated heterotrimeric G protein, leading to the dissociation of the Gα subunit, which in turn stimulates adenylyl cyclase to convert ATP into cAMP. The subsequent rise in intracellular cAMP concentration leads to the activation of its downstream effectors.
This compound: A Potent and Stable PKA Activator
This compound is a phosphorothioate analog of cAMP where a non-bridging oxygen atom in the cyclic phosphate moiety is replaced by a sulfur atom. This modification confers two key properties that make it an exceptional tool for studying cAMP signaling:
-
Potent PKA Activation: this compound is a potent agonist of PKA, effectively mimicking the action of endogenous cAMP in activating the kinase.
-
Resistance to Phosphodiesterases: The phosphorothioate modification renders this compound highly resistant to hydrolysis by most PDEs. This stability ensures a sustained and predictable level of PKA activation, uncoupled from the influence of PDE activity.
Conversely, its diastereomer, Rp-cAMPS, acts as a competitive antagonist of cAMP at the PKA regulatory subunits, preventing activation.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and related compounds, providing a basis for experimental design and data interpretation.
Table 1: PKA and Epac Activation/Inhibition Constants
| Compound | Target | Parameter | Value | Reference |
| cAMP | PKA (in vitro FRET sensor) | EC50 | 0.3 µM | [2] |
| This compound | PKA I & II | - | Potent Activator | [3] |
| Rp-cAMPs | PKA I | Ki | 12.5 µM | [4] |
| Rp-cAMPs | PKA II | Ki | 4.5 µM | [4] |
| 8-pCPT-2'-O-Me-cAMP | Epac1 | EC50 | 2.2 µM | [5] |
| 8-pCPT-2'-O-Me-cAMP | PKA | EC50 | >10 µM (weak activator) | |
| cAMP | Epac1 | EC50 | 30 µM | [5] |
Table 2: Phosphodiesterase (PDE) Inhibition by this compound
| Compound | PDE Isoform | Parameter | Value | Reference |
| This compound | PDE3A | Ki | 47.6 µM | [3] |
| This compound | PDE10 (GAF domain) | EC50 | 40 µM | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound in cAMP signaling pathways.
In Vitro PKA Kinase Assay
This assay measures the ability of this compound to activate PKA, which then phosphorylates a specific substrate.
Materials:
-
Purified PKA holoenzyme
-
This compound
-
PKA substrate peptide (e.g., Kemptide: LRRASLG)
-
[γ-32P]ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Phosphocellulose paper
-
Scintillation counter
-
Phosphoric acid (75 mM)
Procedure:
-
Prepare a reaction mixture containing kinase buffer, the PKA substrate peptide, and the desired concentration of this compound.
-
Initiate the reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with 75 mM phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporated 32P in the substrate peptide using a scintillation counter.
-
Determine the specific activity of PKA (e.g., in pmol of phosphate transferred per minute per mg of enzyme).
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the regulatory subunits of PKA by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Purified PKA regulatory subunits
-
[3H]-cAMP (radioligand)
-
This compound (unlabeled competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl2)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of tubes containing a fixed concentration of PKA regulatory subunits and [3H]-cAMP.
-
Add increasing concentrations of unlabeled this compound to the tubes.
-
Incubate the tubes at room temperature to allow binding to reach equilibrium.
-
Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of [3H]-cAMP bound as a function of the concentration of this compound to determine the IC50 (the concentration of this compound that inhibits 50% of [3H]-cAMP binding). The Ki can then be calculated using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
This assay measures the production of cAMP from ATP by adenylyl cyclase and can be used to study the upstream regulation of the cAMP pathway.
Materials:
-
Cell membrane preparations containing adenylyl cyclase
-
ATP
-
Adenylyl cyclase activators (e.g., forskolin) or inhibitors
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM ATP)
-
cAMP detection kit (e.g., ELISA or radioimmunoassay-based)
Procedure:
-
Incubate cell membrane preparations with assay buffer and the desired test compounds (e.g., activators or inhibitors).
-
Start the reaction by adding ATP.
-
Incubate at 37°C for a defined period.
-
Terminate the reaction by boiling or adding a stop solution.
-
Centrifuge to pellet the membrane fraction.
-
Measure the amount of cAMP produced in the supernatant using a sensitive detection method like ELISA or RIA.
Conclusion
This compound and its related analogs are indispensable tools for researchers in the field of signal transduction. Its ability to potently and selectively activate PKA in a manner that is resistant to degradation by phosphodiesterases allows for the precise dissection of PKA-dependent signaling events. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate the effective use of this compound in both basic research and drug discovery, ultimately contributing to a deeper understanding of the multifaceted role of cAMP in cellular physiology and disease.
References
- 1. Protein kinase A - Wikipedia [en.wikipedia.org]
- 2. Activation of PKA in cell requires higher concentration of cAMP than in vitro: implications for compartmentalization of cAMP signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cAMP & PKA Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Sp-cAMPs: A Stable Cyclic AMP Analog for In-Depth Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Sp-Adenosine-3',5'-cyclic monophosphorothioate (Sp-cAMPs) has emerged as a critical tool in cellular biology and drug discovery. As a stable analog of the ubiquitous second messenger cyclic AMP (cAMP), this compound provides researchers with a potent and reliable means to investigate the complex signaling pathways governed by cAMP. Its enhanced stability against enzymatic degradation by phosphodiesterases (PDEs) and improved cell permeability compared to its parent molecule make it an invaluable asset for in vitro and in vivo studies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, comparative quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Core Concepts: Stability and Mechanism of Action
The primary advantage of this compound lies in its phosphorothioate modification. The substitution of a non-bridging oxygen atom with sulfur in the cyclic phosphate moiety renders the molecule significantly more resistant to hydrolysis by PDEs, the enzymes responsible for terminating cAMP signaling. This increased stability ensures a sustained elevation of cAMP-mediated effects, allowing for more precise and prolonged experimental observations.
This compound functions as a potent activator of cAMP-dependent Protein Kinase A (PKA), the primary effector of cAMP in most eukaryotic cells. By mimicking the action of cAMP, this compound binds to the regulatory subunits of PKA, inducing a conformational change that leads to the dissociation and activation of the catalytic subunits. These active catalytic subunits can then phosphorylate a multitude of downstream target proteins, modulating a wide array of cellular processes including gene expression, metabolism, and cell proliferation.
Furthermore, this compound has been shown to be a competitive inhibitor of certain phosphodiesterases, such as PDE3A, further contributing to the elevation of intracellular cAMP levels.
Quantitative Data Comparison
To facilitate experimental design and interpretation, the following tables provide a comparative summary of key quantitative parameters for this compound, cAMP, and other commonly used cAMP analogs.
| Compound | Target | Parameter | Value | Reference(s) |
| This compound | PKA I | Ka | ~80 nM | |
| PKA II | Ka | - | - | |
| PDE3A | Ki | 47.6 µM | ||
| PDE10 GAF domain | EC50 | 40 µM | ||
| cAMP | PKA I (CNB-A) | Ka | 60 nM | |
| PKA I (CNB-B) | Ka | 15 nM | ||
| PKA (in vitro) | Ka | 100-300 nM | ||
| PDE4 | Km | 2-4 µM | ||
| 8-Bromo-cAMP | PKA | Ka | 0.05 µM | |
| Dibutyryl-cAMP | PKA | - | Activator | |
| PDE | - | Inhibitor |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within signaling cascades and the logical flow of experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key pathways and a representative experimental workflow.
Caption: The canonical cAMP signaling pathway.
Caption: Mechanism of Protein Kinase A (PKA) activation by cAMP.
Caption: Workflow for a Caco-2 cell permeability assay.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing this compound. These protocols are synthesized from multiple sources to provide a comprehensive guide.
In Vitro PKA Activity Assay (Radiolabeled)
This assay measures the phosphotransferase activity of PKA by quantifying the incorporation of 32P from [γ-32P]ATP into a specific peptide substrate, Kemptide (LRRASLG).
Materials:
-
Purified PKA catalytic subunit
-
This compound
-
Kemptide (PKA substrate)
-
[γ-32P]ATP
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture (total volume of 50 µL) by adding the following in order:
-
25 µL of 2x Assay Buffer
-
5 µL of this compound (at desired concentration to achieve final concentration, e.g., 10 µM)
-
5 µL of Kemptide (e.g., 1 mM stock for a final concentration of 100 µM)
-
10 µL of purified PKA enzyme (diluted in Assay Buffer to desired concentration, e.g., 10 ng/µL)
-
-
Initiate Reaction: Start the phosphorylation reaction by adding 5 µL of [γ-32P]ATP solution (e.g., 10x stock to achieve a final concentration of 100 µM with a specific activity of ~500 cpm/pmol).
-
Incubation: Incubate the reaction tubes at 30°C for 10 minutes.
-
Spotting: Terminate the reaction by spotting 25 µL of the reaction mixture onto a labeled P81 phosphocellulose paper square.
-
Washing:
-
Immediately place the P81 paper in a beaker containing 0.75% phosphoric acid.
-
Wash the papers three times with gentle agitation for 5 minutes each in fresh 0.75% phosphoric acid.
-
Perform a final wash with acetone for 2 minutes to dry the paper.
-
-
Quantification:
-
Transfer the dried P81 paper to a scintillation vial.
-
Add 5 mL of scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Controls: Include a negative control without the PKA enzyme to determine the background radiation.
Cell Permeability Assay using Caco-2 Cells
This protocol describes the determination of the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer, a widely accepted in vitro model of the human intestinal epithelium.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with high glucose, supplemented with FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transwell inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
This compound
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of Transwell inserts at a density of approximately 6 x 104 cells/cm2.
-
Culture the cells for 21 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Assessment:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltmeter. A TEER value > 200 Ω·cm2 generally indicates a well-formed, intact monolayer.
-
-
Permeability Experiment (Apical to Basolateral):
-
Wash the Caco-2 monolayer twice with pre-warmed (37°C) HBSS.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Add the this compound solution (at a known concentration, e.g., 10 µM in HBSS) to the apical (donor) chamber.
-
Incubate the plate at 37°C on an orbital shaker.
-
At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh, pre-warmed HBSS.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux (amount of compound transported per unit time)
-
A is the surface area of the membrane (cm2)
-
C0 is the initial concentration of the compound in the donor chamber
-
-
Gene Expression Analysis via RT-qPCR
This protocol outlines the steps to analyze changes in the expression of a target gene (e.g., a gene with a cAMP response element, CRE, in its promoter) in response to treatment with this compound.
Materials:
-
Cultured cells of interest
-
This compound
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for the target gene and a reference (housekeeping) gene
-
Real-time PCR instrument
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere and grow to a desired confluency.
-
Treat the cells with this compound at a chosen concentration and for a specific duration. Include an untreated control group.
-
-
RNA Isolation:
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit. This typically involves incubating the RNA with reverse transcriptase, dNTPs, and primers (oligo(dT) or random hexamers).
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and forward and reverse primers for both the target gene and the reference gene.
-
Perform the qPCR reaction in a real-time PCR instrument. The thermal cycling conditions will depend on the specific master mix and primers used but generally involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis (ΔΔCt Method):
-
Determine the cycle threshold (Ct) values for the target and reference genes in both the treated and control samples.
-
Calculate the change in expression of the target gene relative to the reference gene and normalized to the control group using the ΔΔCt method:
-
ΔCt = Ct(target gene) - Ct(reference gene)
-
ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)
-
Fold Change = 2-ΔΔCt
-
-
This comprehensive guide provides a solid foundation for researchers and drug development professionals to effectively utilize this compound as a stable and reliable tool for investigating cAMP-mediated signaling pathways. The provided quantitative data, detailed protocols, and visual diagrams aim to facilitate the design, execution, and interpretation of experiments in this critical area of cell biology.
The Architecture of a Potent Signaling Modulator: An In-Depth Technical Guide to Sp-cAMPs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the chemical structure, signaling pathways, and experimental analysis of Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer (Sp-cAMPs). As a key tool in cellular signaling research, a thorough understanding of its properties is crucial for its effective application in drug discovery and development.
Core Concepts: Chemical Structure and Function
This compound is a potent, cell-permeable analog of cyclic adenosine monophosphate (cAMP) that plays a dual role in modulating intracellular signaling cascades. It acts as a strong activator of cAMP-dependent Protein Kinase A (PKA) and as a competitive inhibitor of certain phosphodiesterases (PDEs), the enzymes responsible for cAMP degradation.[1] This dual activity makes this compound a valuable tool for dissecting the complexities of the cAMP signaling pathway.
The key structural feature of this compound is the substitution of a non-bridging oxygen atom in the cyclic phosphate moiety with a sulfur atom, with the "Sp" designation indicating the specific stereochemistry at the phosphorus center. This modification renders the molecule more resistant to hydrolysis by PDEs compared to its natural counterpart, cAMP, thus prolonging its intracellular signaling effects.
Crystallographic Analysis of this compound
The three-dimensional structure of this compound in complex with the regulatory subunit of PKA has been elucidated by X-ray crystallography (PDB ID: 1NE6).[2] This structural data provides precise information on the bond lengths, bond angles, and torsion angles that define its conformation and interaction with its protein target. Analysis of the 1NE6 structure reveals the critical interactions between this compound and the phosphate-binding cassette of the PKA regulatory subunit.
Quantitative Data Summary
The following table summarizes key quantitative parameters describing the interaction of this compound with its primary targets.
| Parameter | Target | Value | Reference |
| Ki | Phosphodiesterase 3A (PDE3A) | 47.6 µM | [1] |
| EC50 | PDE10 GAF domain binding | 40 µM | [1] |
Signaling Pathways of this compound
This compound exerts its biological effects by directly influencing the canonical cAMP signaling pathway. Its primary mechanism of action is the activation of PKA, which in turn phosphorylates a multitude of downstream protein substrates, leading to a wide range of cellular responses. Additionally, by inhibiting PDEs, this compound can potentiate the effects of endogenous cAMP.
Experimental Workflows and Protocols
The study of this compound and its effects on cellular signaling relies on a variety of well-established experimental techniques. The following sections provide detailed methodologies for key assays.
PKA Activation Assay: Filter Binding Method
This assay measures the ability of this compound to activate PKA by quantifying the phosphorylation of a specific substrate.
Detailed Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.2 mM [γ-³²P]ATP (specific activity ~1000 cpm/pmol), 1 mg/ml bovine serum albumin, and 100 µM of a PKA-specific peptide substrate (e.g., Kemptide).
-
Enzyme Addition: Add purified PKA catalytic subunit to the reaction mixture.
-
Initiation of Reaction: Initiate the reaction by adding varying concentrations of this compound or a vehicle control.
-
Incubation: Incubate the reaction tubes at 30°C for 10 minutes.
-
Termination of Reaction: Terminate the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper (e.g., Whatman P81).
-
Washing: Wash the phosphocellulose papers three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the dried phosphocellulose papers in scintillation vials with a suitable scintillation cocktail and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of phosphate incorporated into the substrate and determine the concentration of this compound required for half-maximal activation (AC₅₀).
PDE Inhibition Assay: Scintillation Proximity Assay (SPA)
This high-throughput assay measures the inhibition of PDE activity by this compound by detecting the product of cAMP hydrolysis.
Detailed Protocol:
-
Assay Buffer Preparation: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, and 1.7 mM EGTA.
-
Reagent Preparation: In a 96-well plate, add the assay buffer, purified PDE enzyme, and [³H]cAMP.
-
Inhibitor Addition: Add varying concentrations of this compound or a known PDE inhibitor as a positive control.
-
Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for enzymatic activity.
-
SPA Bead Addition: Terminate the reaction by adding SPA beads coupled with a scintillant and a binding partner that specifically captures the linearized [³H]AMP product.
-
Binding Incubation: Incubate the plate for a further period (e.g., 60 minutes) to allow the [³H]AMP to bind to the SPA beads.
-
Signal Detection: Measure the light emitted from the SPA beads using a microplate scintillation counter. The signal is proportional to the amount of [³H]AMP produced and inversely proportional to the PDE activity.
-
Data Analysis: Plot the scintillation counts against the concentration of this compound and determine the half-maximal inhibitory concentration (IC₅₀).[3]
Conclusion
This compound is an indispensable tool for researchers investigating the intricacies of cAMP-mediated signal transduction. Its well-defined chemical structure, potent biological activity, and amenability to a range of experimental assays make it a cornerstone of research in cellular signaling and a valuable lead compound in the development of novel therapeutics targeting the PKA and PDE families of enzymes. A thorough understanding of its properties, as outlined in this guide, is paramount for its effective and accurate application in the laboratory.
References
An In-depth Technical Guide to Sp-cAMPs and its Interaction with Phosphodiesterases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sp-adenosine-3',5'-cyclic monophosphorothioate (Sp-cAMPs), a key cyclic AMP (cAMP) analog, and its intricate relationship with phosphodiesterases (PDEs), the enzymes responsible for regulating cAMP signaling. This document delves into the mechanism of action of this compound, its inhibitory effects on specific PDEs, and detailed experimental protocols for studying these interactions.
Introduction to this compound and Phosphodiesterases
Cyclic AMP is a ubiquitous second messenger that plays a pivotal role in numerous cellular processes, including metabolism, gene transcription, and cell proliferation and differentiation. The intracellular concentration of cAMP is tightly regulated by the balance between its synthesis by adenylyl cyclases and its degradation by phosphodiesterases (PDEs).[1][2] The PDE superfamily comprises 11 families (PDE1-PDE11), which are further divided into multiple subfamilies and splice variants, each with distinct substrate specificities, kinetic properties, and tissue distribution.[1][3] PDEs that specifically hydrolyze cAMP include PDE4, PDE7, and PDE8, while others like PDE1, PDE2, PDE3, PDE10, and PDE11 can hydrolyze both cAMP and cGMP.[1][3]
This compound is a sulfur-modified analog of cAMP that is resistant to hydrolysis by many PDEs, making it a valuable tool for studying cAMP-mediated signaling pathways.[4] It acts as a potent activator of cAMP-dependent protein kinase A (PKA), a primary effector of cAMP signaling.[5][6] Furthermore, this compound exhibits inhibitory activity against certain PDE isoforms, thereby amplifying and prolonging cAMP signals.
Quantitative Analysis of this compound Interaction with Phosphodiesterases
The interaction of this compound with PDEs can be quantified by determining its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The available data on the inhibitory activity of this compound against various PDE isoforms is summarized in the table below.
| PDE Isoform | Parameter | Value (µM) | Comments |
| PDE3A | Ki | 47.6 | Competitive inhibitor.[7] |
| PDE10 (GAF Domain) | EC50 | 40 | Binds to the regulatory GAF domain.[6][7] |
Signaling Pathways and Experimental Workflows
The cAMP Signaling Pathway and the Role of Phosphodiesterases
The canonical cAMP signaling pathway is initiated by the activation of G-protein coupled receptors (GPCRs), leading to the stimulation of adenylyl cyclase and the subsequent conversion of ATP to cAMP. cAMP then binds to and activates PKA, which phosphorylates a multitude of downstream targets, eliciting a cellular response. PDEs terminate this signal by hydrolyzing cAMP to AMP.
Mechanism of Phosphodiesterase Action and Inhibition by this compound
PDEs hydrolyze the 3',5'-phosphodiester bond in cAMP, converting it to the inactive 5'-AMP. This compound, with its sulfur-substituted phosphate group, is resistant to this hydrolysis by many PDEs. For those it does inhibit, like PDE3A, it acts as a competitive inhibitor, binding to the active site and preventing the binding of the natural substrate, cAMP.
References
- 1. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic AMP Control Measured in Two Compartments in HEK293 Cells: Phosphodiesterase KM Is More Important than Phosphodiesterase Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Role for Phosphodiesterase 11A (PDE11A) in the Formation of Social Memories and the Stabilization of Mood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cAMP-specific phosphodiesterase inhibitors: promising drugs for inflammatory and neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
The Discovery and Development of Sp-cAMPs: A Technical Guide for Researchers
An In-depth Whitepaper on a Core Research Tool for Signal Transduction
This technical guide provides a comprehensive overview of Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer (Sp-cAMPS), a pivotal tool in signal transduction research. Tailored for researchers, scientists, and drug development professionals, this document details its discovery, mechanism of action, quantitative parameters, and key experimental applications, establishing its significance in dissecting cyclic AMP (cAMP)-mediated signaling pathways.
Introduction: The Need for Stable cAMP Analogs
Cyclic AMP (cAMP) is a ubiquitous second messenger that translates a vast array of extracellular signals into intracellular responses.[1] It is synthesized from ATP by adenylyl cyclase and mediates its effects primarily through the activation of cAMP-dependent Protein Kinase (PKA) and, to a lesser extent, Exchange Protein directly Activated by cAMP (Epac).[2] The fidelity and duration of cAMP signaling are tightly regulated by a superfamily of enzymes called phosphodiesterases (PDEs), which catalyze the hydrolysis of cAMP to the inactive 5'-AMP.[3][4]
The transient nature of endogenous cAMP and its rapid degradation by PDEs pose significant challenges for researchers studying its downstream effects. This necessitated the development of synthetic analogs with enhanced stability and specific activity. This compound emerged as a superior research tool due to its potent PKA activation and profound resistance to PDE-mediated hydrolysis.
Discovery and Key Properties of this compound
This compound is a phosphorothioate analog of cAMP where one of the non-bridging oxygen atoms in the cyclic phosphate moiety is replaced by sulfur. This substitution creates a chiral center at the phosphorus atom, resulting in two diastereomers: the Sp-isomer (this compound) and the Rp-isomer (Rp-cAMPS).
Groundbreaking early work established that these isomers have opposing biological activities. This compound acts as a potent agonist, effectively activating PKA, while Rp-cAMPS functions as a competitive antagonist, inhibiting PKA activation.[5] This stereospecificity provides researchers with a powerful agonist/antagonist pair for precisely probing PKA-dependent pathways.
The key advantages of this compound as a research tool include:
-
High Metabolic Stability : The phosphorothioate modification renders this compound highly resistant to hydrolysis by most mammalian PDEs, ensuring sustained and predictable activation of cAMP signaling pathways.[3]
-
Potent PKA Activation : this compound is a potent activator of both PKA type I and type II isoforms.[5]
-
Cell Permeability (Prodrug Form) : To overcome the poor membrane permeability of the charged this compound molecule, a cell-permeant acetoxymethyl ester prodrug, This compound-AM , was developed. This uncharged precursor readily crosses the plasma membrane and is rapidly hydrolyzed by intracellular esterases to release the active this compound, effectively trapping it inside the cell.
Mechanism of Action
The canonical activation of PKA involves the binding of two cAMP molecules to each of the two regulatory (R) subunits of the inactive PKA holoenzyme (R₂C₂). This binding induces a conformational change that releases the two catalytic (C) subunits, which are then free to phosphorylate substrate proteins on serine or threonine residues.[1][2][6]
This compound mimics the action of endogenous cAMP by binding to the regulatory subunits and inducing the dissociation of the catalytic subunits. Its resistance to degradation ensures that this activation is sustained, unlike the transient activation achieved by endogenous cAMP.
Quantitative Data Summary
The efficacy of cAMP analogs is determined by their affinity for PKA and their resistance to PDEs. The following tables summarize key quantitative data for this compound and related compounds.
Table 1: PKA Activation by cAMP Analogs
| Compound | Parameter | Value | Cell Type / Condition | Reference |
| cAMP | EC₅₀ (in vitro) | 100 - 300 nM | Purified PKA | [7] |
| cAMP | Apparent EC₅₀ (in cell) | ~5.2 µM | Intact CHO cells | [7] |
| 8-Bromo-cAMP | Kₐ | 0.05 µM | Purified PKA | [8] |
| Sp-8-Br-cAMPS-AM | EC₅₀ | 1.5 µM | Sensory Neurons (cellular response) | [9] |
| Sp-8-Br-cAMPS | EC₅₀ | 203 µM | Sensory Neurons (cellular response) | [9] |
Note: The apparent activation constant of PKA is significantly higher in intact cells compared to in vitro assays, likely due to intracellular buffering and compartmentalization.[7]
Table 2: Interaction with cAMP-Specific Phosphodiesterases (PDEs)
This compound is characterized by its high resistance to hydrolysis rather than potent inhibition of PDEs. Data on direct inhibition constants (Ki) is limited. The table below provides the Michaelis constant (Km) of various cAMP-specific PDEs for the natural substrate, cAMP, for context. This compound's resistance means it avoids degradation by these enzymes.
| PDE Family | Substrate Specificity | Km for cAMP | Notes | Reference |
| PDE3 | cGMP-inhibited | - | This compound is a reported weak inhibitor. | |
| PDE4 | cAMP-specific | 1.5 µM (PDE4D2) | Major cAMP-hydrolyzing family in many cells. | [10] |
| PDE7 | cAMP-specific | 0.2 µM (PDE7A1) | High affinity for cAMP. | [10] |
| PDE8 | cAMP-specific | 40 - 150 nM | High affinity for cAMP; insensitive to IBMX. | [10] |
Experimental Applications and Protocols
This compound and its cell-permeant prodrug are invaluable for a range of applications, from biochemical assays to studies in living cells.
Application 1: In Vitro PKA Kinase Assay
This assay directly measures the ability of PKA to phosphorylate a substrate in a controlled environment, making it ideal for screening PKA inhibitors or identifying novel PKA substrates. This compound provides a stable and maximal activation of the kinase.
Detailed Protocol: In Vitro PKA Kinase Assay (ELISA-based)
-
Plate Preparation : Pre-coat a 96-well microtiter plate with a specific PKA peptide substrate (e.g., Kemptide). Wash wells with Kinase Assay Buffer.
-
Reagent Preparation :
-
Kinase Buffer : 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.
-
PKA Solution : Reconstitute purified recombinant PKA catalytic subunit in Kinase Buffer.
-
Activator/Inhibitor : Prepare stock solutions of this compound (for maximal activation) and any test inhibitors in the appropriate solvent.
-
ATP Solution : Prepare a 1 mM ATP solution in Kinase Buffer.
-
-
Reaction Setup :
-
To each well, add the sample to be assayed (e.g., purified protein fraction or test inhibitor) diluted in Kinase Buffer.
-
Add the PKA solution. For experiments testing inhibitors, pre-incubate the kinase with the inhibitor for 10-20 minutes.
-
Add this compound to a final concentration of 10-100 µM to ensure maximal PKA activation.
-
-
Initiation and Incubation :
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 30°C for 60-90 minutes.
-
-
Detection :
-
Stop the reaction by aspirating the contents and washing the wells.
-
Add a phosphospecific primary antibody that recognizes the phosphorylated substrate. Incubate for 60 minutes at room temperature.
-
Wash wells and add an HRP-conjugated secondary antibody. Incubate for 30 minutes.
-
Wash wells and add TMB substrate. Allow color to develop for 15-30 minutes.
-
Add Stop Solution and measure absorbance at 450 nm using a microplate reader.
-
Application 2: Analysis of PKA Signaling in Intact Cells
This application uses the cell-permeant This compound-AM to activate PKA within living cells to study downstream events, such as the phosphorylation of transcription factors like cAMP Response Element-Binding Protein (CREB).
Detailed Protocol: Western Blot for CREB Phosphorylation
-
Cell Culture : Plate cells (e.g., cortical neurons, PC12, or HEK293 cells) in 6-well plates and grow to 70-80% confluency.
-
Stimulation :
-
Replace culture medium with serum-free medium for 2-4 hours before stimulation.
-
Prepare a stock solution of this compound-AM in DMSO.
-
Treat cells with the desired concentration of this compound-AM (typically 10-100 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes). Include a vehicle control (DMSO).
-
-
Cell Lysis :
-
Aspirate the medium and wash cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
-
Protein Analysis :
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
-
Immunoblotting :
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated CREB (pCREB Ser133) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize, strip the membrane and re-probe with an antibody against total CREB.
-
The cAMP/PKA Signaling Pathway
This compound is a tool to specifically activate the PKA branch of the broader cAMP signaling network. Understanding this network is crucial for interpreting experimental results. An external signal (e.g., a hormone) binds to a G-protein coupled receptor (GPCR), activating the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cAMP. cAMP then activates its effectors, PKA and Epac. This compound bypasses the receptor and adenylyl cyclase steps to directly and persistently activate PKA.
Conclusion
This compound and its derivatives have become indispensable tools in the field of signal transduction. Its high potency, specificity for PKA, and resistance to degradation allow for robust and reproducible experimental outcomes. By providing sustained activation of PKA, this compound enables researchers to uncouple upstream signaling events from downstream kinase activity, facilitating detailed investigation of PKA's role in cellular processes ranging from metabolism and gene transcription to apoptosis and synaptic plasticity. The continued use of this powerful molecular probe will undoubtedly lead to further insights into the complex and multifaceted roles of cAMP signaling in health and disease.
References
- 1. Protein kinase A - Wikipedia [en.wikipedia.org]
- 2. Protein kinase A catalytic subunit isoform PRKACA; history, function and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphodiesterases Catalyze Hydrolysis of cAMP-bound to Regulatory Subunit of Protein Kinase A and Mediate Signal Termination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical tools selectively target components of the PKA system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Molecular Basis for Specificity at the Level of the Protein Kinase a Catalytic Subunit [frontiersin.org]
- 7. Activation of PKA in cell requires higher concentration of cAMP than in vitro: implications for compartmentalization of cAMP signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic and structural studies of phosphodiesterase-8A and implication on the inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Principles of Using Sp-cAMPs in Biological Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of cAMP and the Utility of its Analogs
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in regulating a vast array of cellular processes. Its signaling cascade is initiated by the activation of adenylyl cyclase, which converts ATP to cAMP. The primary intracellular effector of cAMP is cAMP-dependent protein kinase (PKA). The inactive PKA holoenzyme is a tetramer consisting of two regulatory (R) and two catalytic (C) subunits. Upon binding of cAMP to the regulatory subunits, the catalytic subunits are released and become active, subsequently phosphorylating a multitude of downstream protein targets on serine and threonine residues. This phosphorylation cascade modulates diverse physiological functions, including metabolism, gene transcription, cell growth, and differentiation.[1][2]
Given the central role of the cAMP/PKA pathway, tools to manipulate its activity are indispensable in biological research. While agents that increase intracellular cAMP levels, such as adenylyl cyclase activators (e.g., forskolin) or phosphodiesterase (PDE) inhibitors (e.g., IBMX), are widely used, they often lack specificity and can have off-target effects. This has led to the development of cAMP analogs that can directly modulate PKA activity. Among these, the Sp-diastereomer of adenosine-3',5'-cyclic monophosphorothioate (Sp-cAMPs) has emerged as a powerful tool for researchers.
This technical guide provides a comprehensive overview of the foundational principles of using this compound in biological research. We will delve into its mechanism of action, highlight its advantages over other cAMP analogs, provide detailed experimental protocols for its use, and present key quantitative data to inform experimental design.
Mechanism of Action: A Potent and Specific PKA Activator
This compound is a potent and specific activator of both type I and type II cAMP-dependent protein kinases (PKA I and PKA II).[3] Its agonistic activity stems from its structural similarity to cAMP, allowing it to bind to the regulatory subunits of PKA and induce the conformational change that leads to the dissociation and activation of the catalytic subunits.
A key advantage of this compound is its resistance to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs).[3] PDEs are enzymes that terminate cAMP signaling by converting cAMP to AMP. The phosphorothioate modification in this compound renders it significantly more resistant to this degradation compared to cAMP and other analogs like dibutyryl-cAMP. This resistance ensures a more sustained and stable activation of PKA, which is particularly advantageous in cellular and in vivo experiments where PDE activity can rapidly diminish the effects of exogenous cAMP.
Furthermore, this compound exhibits a degree of selectivity for PKA over another important cAMP effector, the Exchange protein directly activated by cAMP (Epac). While cAMP can activate both PKA and Epac, some studies suggest that certain cAMP analogs can exhibit preferential activation of one pathway over the other. The relative selectivity of this compound for PKA allows for a more targeted investigation of PKA-dependent signaling events.
Data Presentation: Comparative Analysis of PKA Activation
To facilitate the selection of the most appropriate tool for PKA activation, the following table summarizes the available quantitative data on the activation of PKA by this compound and other commonly used cAMP analogs.
| Compound | PKA Activation Constant (Ka) | EC50 for PKA Activation | Notes |
| This compound | Data not available in search results | Data not available in search results | Potent PKA activator, resistant to PDEs. |
| 8-Bromo-cAMP (8-Br-cAMP) | ~50 nM | Data not available in search results | Cell-permeable cAMP analog. |
| Dibutyryl-cAMP (db-cAMP) | Data not available in search results | Data not available in search results | Cell-permeable, but can have non-specific effects. |
| Sp-8-Br-cAMPS-AM | 1.5 µM (in sensory neurons)[4] | Cell-permeable derivative of a this compound analog. |
Note: The lack of directly comparable Ka values for this compound in the search results highlights a gap in the readily available literature. Researchers should consult specific product datasheets or relevant publications for the most accurate and up-to-date quantitative information.
Signaling Pathways and Experimental Workflows
PKA-Dependent Signaling Pathway
The canonical signaling pathway initiated by this compound involves the activation of PKA and the subsequent phosphorylation of downstream targets. This pathway is central to many cellular responses.
Caption: PKA-dependent signaling pathway activated by this compound.
PKA-Independent Signaling via Epac
It is important for researchers to be aware that cAMP can also signal through a PKA-independent pathway involving the Exchange protein directly activated by cAMP (Epac). While this compound is generally considered more selective for PKA, the possibility of Epac activation should be considered, especially at high concentrations.
Caption: PKA-independent signaling pathway via Epac.
Experimental Workflow for Investigating PKA Activation
A typical workflow for using this compound to study PKA-dependent cellular processes is outlined below.
Caption: General experimental workflow for using this compound.
Experimental Protocols
In Vitro PKA Kinase Assay Using this compound
This protocol describes a non-radioactive, ELISA-based assay to measure the activity of purified PKA activated by this compound.
Materials:
-
Purified PKA catalytic and regulatory subunits (to reconstitute holoenzyme) or purified PKA holoenzyme
-
This compound sodium salt
-
PKA substrate peptide (e.g., Kemptide: LRRASLG)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP solution
-
Phospho-PKA substrate antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M HCl)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare Reagents:
-
Reconstitute PKA holoenzyme or subunits in kinase buffer to the desired concentration.
-
Prepare a stock solution of this compound in water or an appropriate buffer. Create a dilution series to test a range of concentrations.
-
Prepare a stock solution of the PKA substrate peptide.
-
Prepare a working solution of ATP in kinase buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the PKA holoenzyme to each well.
-
Add the different concentrations of this compound to the respective wells. Include a negative control (no this compound) and a positive control (e.g., a known PKA activator).
-
Add the PKA substrate peptide to each well.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution or by washing the plate.
-
Add the phospho-PKA substrate antibody to each well and incubate at room temperature for 1 hour.
-
Wash the plate several times with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the HRP-conjugated secondary antibody and incubate at room temperature for 30 minutes.
-
Wash the plate again as described above.
-
Add the TMB substrate and incubate until a blue color develops.
-
Stop the color development by adding the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a plate reader.
-
Subtract the background absorbance (wells with no enzyme) from all readings.
-
Plot the absorbance as a function of the this compound concentration to determine the EC50 for PKA activation.
-
Cell Loading with this compound-AM for Cellular Assays
For studying PKA activation in living cells, the membrane-permeant analog, this compound-AM, is often used. The acetoxymethyl (AM) ester group facilitates its entry into the cell, where intracellular esterases cleave the AM group, releasing the active this compound.[4]
Materials:
-
This compound-AM
-
DMSO (for stock solution)
-
Cell culture medium
-
Cells of interest plated in a suitable format (e.g., 96-well plate, culture dish)
Procedure:
-
Prepare Stock Solution:
-
Dissolve this compound-AM in anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Store the stock solution at -20°C or -80°C, protected from light and moisture.
-
-
Cell Treatment:
-
On the day of the experiment, thaw the this compound-AM stock solution.
-
Dilute the stock solution in serum-free cell culture medium to the desired final working concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell type and experimental endpoint (a typical starting range is 1-100 µM).
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound-AM. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound-AM concentration).
-
-
Incubation:
-
Incubate the cells for the desired period. The incubation time will depend on the specific cellular response being measured and should be optimized. A typical incubation time can range from 15 minutes to several hours.
-
-
Downstream Analysis:
-
Following incubation, proceed with your desired downstream assay to measure the effects of PKA activation. This could include:
-
Western blotting: To detect the phosphorylation of specific PKA substrates (e.g., CREB at Ser133).
-
Reporter gene assays: For example, using a luciferase reporter driven by a cAMP response element (CRE) to measure PKA-mediated gene transcription.
-
Cellular imaging: Using fluorescent biosensors to monitor PKA activity in real-time.
-
Functional assays: Such as cell proliferation assays, migration assays, or electrophysiological recordings, depending on the research question.
-
-
Important Considerations:
-
Solubility: this compound sodium salt is generally water-soluble, while this compound-AM is soluble in organic solvents like DMSO.
-
Stability: Store stock solutions of both compounds at low temperatures and protected from light.
-
Controls: Always include appropriate positive and negative controls in your experiments. For example, when using this compound, a control with no activator and another with a known activator like forskolin can be included. When using this compound-AM, a vehicle control (DMSO) is essential.
-
Optimization: The optimal concentrations and incubation times for this compound and this compound-AM will vary depending on the cell type, the specific assay, and the desired biological outcome. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your experimental system.
Conclusion
This compound and its membrane-permeant analog, this compound-AM, are invaluable tools for the specific and sustained activation of PKA in biological research. Their resistance to phosphodiesterase degradation offers a significant advantage over endogenous cAMP and other hydrolyzable analogs. By understanding the foundational principles of their use, researchers can effectively dissect the intricate roles of the PKA signaling pathway in a wide range of cellular processes, ultimately contributing to advancements in both basic science and drug development. This guide provides a solid framework for the application of this compound, and researchers are encouraged to consult the primary literature for more specific applications and detailed quantitative data relevant to their particular system of interest.
References
The Biological Significance of Sp-Adenosine-3',5'-Cyclic Monophosphorothioate: A Technical Guide
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides an in-depth exploration of the biological significance of the Sp-isomer of adenosine-3',5'-cyclic monophosphorothioate (Sp-cAMPS). As a potent and metabolically stable analog of cyclic adenosine monophosphate (cAMP), this compound serves as a critical tool in dissecting cAMP-mediated signaling pathways. This document details its mechanism of action as a selective activator of Protein Kinase A (PKA), its interaction with phosphodiesterases (PDEs), and its utility in cellular and in vivo research. We present available quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of this important research compound.
Introduction
Cyclic AMP is a ubiquitous second messenger that plays a pivotal role in regulating a vast array of cellular processes, including metabolism, gene transcription, and cell proliferation and differentiation. The effects of cAMP are primarily mediated through the activation of cAMP-dependent Protein Kinase A (PKA). The transient nature of cAMP signals, tightly controlled by its synthesis by adenylyl cyclases and degradation by phosphodiesterases (PDEs), often complicates the study of its downstream effects.
This compound is a phosphorothioate analog of cAMP where a non-bridging oxygen atom in the cyclic phosphate moiety is replaced by a sulfur atom, rendering it resistant to hydrolysis by most PDEs. This metabolic stability, coupled with its high affinity for PKA, makes this compound an invaluable tool for researchers to elicit sustained activation of the PKA signaling pathway and mimic the effects of elevated intracellular cAMP levels.
Mechanism of Action
The primary biological significance of this compound lies in its function as a potent and selective activator of PKA. The PKA holoenzyme is a tetramer consisting of two regulatory (R) and two catalytic (C) subunits. In its inactive state, the regulatory subunits bind to and inhibit the catalytic subunits. The binding of two cAMP molecules to each regulatory subunit induces a conformational change, leading to the dissociation of the catalytic subunits, which are then free to phosphorylate their downstream substrates.
This compound mimics the action of cAMP by binding to the regulatory subunits of PKA, causing the release of the active catalytic subunits.[1][2] This activation is stereospecific; the corresponding Rp-isomer (Rp-cAMPS) acts as a competitive antagonist of cAMP binding and an inhibitor of PKA activation.
Furthermore, this compound is significantly more resistant to degradation by PDEs compared to cAMP, leading to prolonged activation of PKA in experimental systems.[3] While highly resistant to many PDEs, this compound has been shown to act as a competitive inhibitor of certain PDE isoforms, such as PDE3A.[1][2][4]
Quantitative Data
The following tables summarize the available quantitative data for the interaction of this compound with its primary target, PKA, and its off-target interactions with select phosphodiesterases.
Table 1: PKA Activation by this compound
| PKA Isoform | Activation Constant (Ka) | Notes |
| Type I (general) | Data not available in searched literature. | This compound is a potent activator of PKA Type I.[1][2] |
| Type II (general) | Data not available in searched literature. | This compound is a potent activator of PKA Type II.[1][2] |
| RIα | Data not available in searched literature. | |
| RIβ | Data not available in searched literature. | |
| RIIα | Data not available in searched literature. | |
| RIIβ | Data not available in searched literature. |
Table 2: Interaction of this compound with Phosphodiesterases (PDEs)
| PDE Isoform | Inhibition Constant (Ki) | EC50 | Notes |
| PDE1 | Data not available in searched literature. | ||
| PDE2 | Data not available in searched literature. | ||
| PDE3A | 47.6 µM[1][2][4] | Competitive inhibitor. | |
| PDE4 | Data not available in searched literature. | ||
| PDE5 | Data not available in searched literature. | ||
| PDE10 (GAF domain) | 40 µM[1][2][4] | Binding to the GAF domain. |
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound. These are adapted from established methodologies and should be optimized for specific experimental conditions.
In Vitro PKA Kinase Activity Assay
This protocol describes a method to measure the kinase activity of PKA in vitro following activation by this compound, using a synthetic peptide substrate.
Materials:
-
Purified PKA holoenzyme
-
This compound
-
PKA substrate peptide (e.g., Kemptide: LRRASLG)
-
[γ-32P]ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
Phosphocellulose paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing kinase buffer, the desired concentration of the PKA substrate peptide, and [γ-32P]ATP.
-
Add the purified PKA holoenzyme to the reaction mixture.
-
To initiate the kinase reaction, add varying concentrations of this compound (e.g., from 10 nM to 100 µM) to the reaction mixture. Include a negative control (no this compound) and a positive control (saturating concentration of cAMP).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the specific activity of PKA at each this compound concentration and plot a dose-response curve to determine the EC50 for PKA activation.
Western Blot Analysis of CREB Phosphorylation
This protocol details the detection of phosphorylated CREB (pCREB) in cell lysates following treatment with this compound, as an indicator of in-cell PKA activation.
Materials:
-
Cell culture medium and supplements
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and grow to the desired confluency.
-
Treat cells with various concentrations of this compound (or its cell-permeable analog, this compound-AM) for the desired time points. Include an untreated control.
-
Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CREB overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total CREB.
Analysis of Gene Expression by qPCR
This protocol outlines the steps to analyze changes in the expression of PKA-target genes in response to this compound treatment.
Materials:
-
Cell culture reagents
-
This compound
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for the target gene(s) and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Treat cells with this compound as described in the Western blot protocol.
-
Harvest the cells and extract total RNA using a commercial kit, including a DNase I treatment step to remove genomic DNA contamination.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Set up the qPCR reactions in triplicate for each sample and primer set, including a no-template control. Each reaction should contain the qPCR master mix, forward and reverse primers, and cDNA.
-
Run the qPCR plate on a real-time PCR instrument using an appropriate cycling program.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.
Visualizations
The following diagrams were created using Graphviz (DOT language) to illustrate key concepts related to this compound.
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for this compound.
Conclusion
The Sp-isomer of adenosine-3',5'-cyclic monophosphorothioate is a powerful pharmacological tool for investigating the intricacies of the cAMP/PKA signaling pathway. Its resistance to phosphodiesterase-mediated degradation allows for sustained and controlled activation of PKA, enabling researchers to elucidate the downstream consequences of prolonged cAMP signaling. While a comprehensive quantitative profile of its interactions with all PKA and PDE isoforms remains to be fully characterized, the available data and established experimental protocols underscore its utility in a wide range of research applications, from fundamental cell biology to preclinical drug development. This guide provides a foundational resource for the effective application of this compound in advancing our understanding of cAMP-mediated cellular regulation.
References
The Influence of Sp-cAMPs on Intracellular Calcium Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate interplay between cyclic adenosine monophosphate (cAMP) and calcium (Ca²⁺), two ubiquitous second messengers, is fundamental to a vast array of cellular processes. This technical guide provides an in-depth exploration of the effects of Sp-cAMPs, membrane-permeant and phosphodiesterase-resistant analogs of cAMP, on intracellular calcium levels. We will dissect the signaling pathways, present quantitative data from key studies, and provide detailed experimental methodologies for investigating these phenomena. This guide is intended to be a valuable resource for researchers and professionals in drug development seeking to understand and manipulate this critical signaling nexus.
Introduction: The cAMP and Calcium Crosstalk
The signaling pathways of cAMP and Ca²⁺ are deeply intertwined, creating a complex network of reciprocal regulation that allows cells to fine-tune their responses to external stimuli.[1] Generally, G-protein-coupled receptors (GPCRs) activate adenylyl cyclases (ACs) to produce cAMP, which in turn activates its primary effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[2] These effectors can then modulate the activity of various proteins involved in calcium homeostasis, including ion channels and pumps. Conversely, intracellular calcium concentrations can regulate the activity of different adenylyl cyclase isoforms, creating feedback loops that can either amplify or dampen signaling.[1] this compound are powerful tools to investigate this crosstalk as they can directly activate cAMP-dependent pathways, bypassing the need for GPCR activation and avoiding degradation by phosphodiesterases.
Signaling Pathways: How this compound Modulate Intracellular Calcium
The elevation of intracellular cAMP by this compound can lead to an increase in cytosolic calcium through several distinct mechanisms, primarily mediated by PKA and Epac.
PKA-Dependent Pathways
Upon binding of this compound, the catalytic subunits of PKA are released and can phosphorylate a variety of target proteins that influence intracellular calcium levels.
-
Phosphorylation of L-type Calcium Channels: In many excitable cells, PKA can phosphorylate L-type voltage-gated calcium channels, increasing their open probability and leading to enhanced calcium influx from the extracellular space.[3]
-
Modulation of Ryanodine Receptors (RyRs): In cardiac myocytes, PKA-mediated phosphorylation of RyRs on the sarcoplasmic reticulum (SR) can increase their sensitivity to calcium, leading to enhanced calcium-induced calcium release (CICR).
-
Regulation of IP₃ Receptors (IP₃Rs): PKA can phosphorylate IP₃Rs on the endoplasmic reticulum (ER), which can either potentiate or inhibit IP₃-mediated calcium release, depending on the specific isoform and cellular context.[4]
References
- 1. cAMP and Ca2+ signaling in secretory epithelia: Crosstalk and Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cAMP increases the sensitivity of exocytosis to Ca²+ primarily through protein kinase A in mouse pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of rise in cAMP levels on Ca2+ influx through voltage-dependent Ca2+ channels in HIT cells. Second-messenger synarchy in beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of Ca2+ release by cAMP-dependent protein kinase. A mechanism for agonist-specific calcium signaling? - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review on the foundational research of Sp-cAMPs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of the foundational research on Sp-adenosine 3',5'-cyclic monophosphorothioate (Sp-cAMPS). It serves as a resource for understanding the core principles, methodologies, and key data that established this compound as a pivotal tool in cyclic nucleotide research and drug development.
Core Concepts of this compound
This compound is a diastereomer of adenosine 3',5'-cyclic monophosphorothioate, a synthetic analog of the ubiquitous second messenger cyclic adenosine monophosphate (cAMP). The "Sp" designation refers to the stereochemistry at the phosphorus atom, where one of the non-bridging oxygen atoms is replaced by a sulfur atom. This modification confers crucial properties that have made this compound an invaluable tool for dissecting cAMP-mediated signaling pathways.
Unlike its parent molecule, cAMP, which is rapidly degraded by cyclic nucleotide phosphodiesterases (PDEs), this compound exhibits significant resistance to hydrolysis by these enzymes.[1] This metabolic stability allows for sustained activation of its primary downstream effector, cAMP-dependent protein kinase (PKA). Furthermore, this compound is a potent and selective activator of PKA, mimicking the biological effects of cAMP with high fidelity. In contrast, its diastereomer, Rp-cAMPS, acts as a competitive antagonist of cAMP at the PKA regulatory subunits, preventing activation. This stereospecificity has been instrumental in elucidating the role of PKA in a myriad of cellular processes.
Quantitative Data Summary
The following tables summarize the key quantitative data from the foundational research on this compound, detailing its interaction with Protein Kinase A (PKA) and its resistance to Phosphodiesterases (PDEs).
| Compound | Target | Parameter | Value | Reference |
| This compound | PKA Type II (pig heart) | IC50 (Displacement of [3H]cAMP) | ~10-fold higher than cAMP | Rothermel & Parker Botelho, 1988 |
| Rp-cAMPS | PKA Type II (pig heart) | IC50 (Displacement of [3H]cAMP) | ~100-fold higher than cAMP | Rothermel & Parker Botelho, 1988 |
| Rp-cAMPS | PKA Type II (pig heart) | Ki (inhibition of cAMP-induced activation) | 11 µM | Rothermel & Parker Botelho, 1988 |
| cAMP | cGMP-dependent protein kinase | Ka (activation) | 98 µM | Hofmann et al., 1985 |
| This compound | cGMP-dependent protein kinase | Ka (activation) | Not an activator | Hofmann et al., 1985 |
| Rp-cAMPS | cGMP-dependent protein kinase | Ki (inhibition of cGMP-stimulated phosphorylation) | 52 µM | Hofmann et al., 1985 |
| Substrate | Enzyme | Relative Rate of Hydrolysis | Reference |
| cAMP | Bovine Heart PDE | 100% | Jarvest et al. |
| This compound | Bovine Heart PDE | Hydrolyzed | Jarvest et al. |
| Rp-cAMPS | Bovine Heart PDE | Not Hydrolyzed | Jarvest et al. |
| cAMP | Baker's Yeast PDE | 100% | Jarvest et al. |
| This compound | Baker's Yeast PDE | Hydrolyzed | Jarvest et al. |
| Rp-cAMPS | Baker's Yeast PDE | Preferred substrate over this compound | Jarvest et al. |
Key Experimental Protocols
This section details the methodologies employed in the foundational research to characterize this compound.
Synthesis and Purification of Adenosine 3',5'-Cyclic Phosphorothioate
The pioneering synthesis of adenosine 3',5'-cyclic phosphorothioate was reported by Eckstein, Simonson, and Bär in 1974. The following is a summary of the likely synthetic approach based on their work and subsequent advancements in nucleotide chemistry.
Principle: The synthesis involves the cyclization of an adenosine derivative with a thiophosphorylating agent, leading to the formation of a mixture of the Sp and Rp diastereomers. These diastereomers are then separated based on their different physicochemical properties, typically using chromatographic techniques.
Methodology:
-
Protection of Adenosine: The 2'- and 5'-hydroxyl groups of adenosine are protected to ensure regioselective phosphorylation at the 3'- and 5'-positions.
-
Thiophosphorylation: The protected adenosine is reacted with a thiophosphorylating agent, such as thiophosphoryl chloride, in the presence of a base.
-
Cyclization: The resulting intermediate is treated to induce intramolecular cyclization, forming the 3',5'-cyclic phosphorothioate ring. This step yields a mixture of the Sp and Rp diastereomers.
-
Deprotection: The protecting groups are removed to yield the final product mixture.
-
Diastereomer Separation: The Sp- and Rp-cAMPS diastereomers are separated using high-performance liquid chromatography (HPLC), often on a reversed-phase column. The separation is based on the subtle differences in polarity and interaction with the stationary phase conferred by the different spatial orientations of the sulfur atom.
Protein Kinase A (PKA) Activity Assay
The activation of PKA by this compound was a critical finding. The following protocol is a generalized method based on the principles of PKA activity assays used in the foundational studies.
Principle: PKA activity is measured by quantifying the transfer of the γ-phosphate from radiolabeled ATP to a specific peptide or protein substrate. The amount of incorporated radioactivity is directly proportional to the kinase activity.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), MgCl2 (as a cofactor for ATP), a PKA-specific substrate (e.g., Kemptide, L-R-R-A-S-L-G), and the catalytic subunit of PKA.
-
Initiation of Reaction: The reaction is initiated by the addition of [γ-³²P]ATP and the test compound (e.g., varying concentrations of this compound or cAMP).
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time.
-
Termination of Reaction: The reaction is stopped by spotting the mixture onto phosphocellulose paper filters. The negatively charged phosphocellulose binds the positively charged peptide substrate.
-
Washing: The filters are washed extensively with a solution (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter. The amount of ³²P incorporated into the substrate is calculated and used to determine the PKA activity.
Phosphodiesterase (PDE) Activity Assay
The resistance of this compound to hydrolysis by PDEs is a key feature. The following protocol outlines a common method for assessing PDE activity.
Principle: PDE activity is determined by measuring the rate of hydrolysis of a cyclic nucleotide (e.g., cAMP or this compound) to its corresponding 5'-monophosphate.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, MgCl2, and the PDE enzyme preparation.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, which can be radiolabeled (e.g., [³H]cAMP) or a non-radiolabeled cyclic nucleotide like this compound.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a defined period.
-
Termination of Reaction: The reaction is terminated, often by heat inactivation or the addition of a stop solution.
-
Product Separation and Quantification:
-
Radiolabeled Substrate: The product (e.g., [³H]5'-AMP) is separated from the unreacted substrate using techniques like anion-exchange chromatography or thin-layer chromatography. The amount of product is then quantified by scintillation counting.
-
Non-radiolabeled Substrate: The amount of 5'-monophosphate produced can be quantified using HPLC or by coupling the reaction to another enzyme (e.g., alkaline phosphatase to release inorganic phosphate, which is then measured colorimetrically).
-
Visualizations
Signaling Pathway of PKA Activation by this compound
Caption: PKA activation by endogenous cAMP and the synthetic analog this compound.
Experimental Workflow for PKA Activity Assay
Caption: Workflow for a radioactive PKA activity assay.
Logical Relationship of Foundational this compound Discoveries
Caption: Key discoveries in the foundational research of this compound.
References
The Role of Sp-cAMPs in Elucidating G-Protein Coupled Receptor Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of Sp-adenosine-3',5'-cyclic monophosphorothioate (Sp-cAMPs) as a powerful tool to investigate G-protein coupled receptor (GPCR) signaling pathways. GPCRs constitute the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. Understanding the intricacies of their signaling cascades is paramount for the development of novel therapeutics. This compound, a cell-permeable and phosphodiesterase-resistant analog of cyclic AMP (cAMP), offers a distinct advantage in dissecting the downstream effects of GPCR activation, particularly in differentiating the roles of the primary cAMP effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).
The Central Role of cAMP in GPCR Signaling
GPCRs that couple to the stimulatory G-protein (Gs) activate adenylyl cyclase, leading to the production of the second messenger cAMP.[1] This elevation in intracellular cAMP triggers a cascade of events by activating downstream effector proteins, primarily PKA and Epac.[2] These effectors, in turn, phosphorylate a multitude of cellular substrates, leading to diverse physiological responses.[1] The transient nature of cAMP signaling is tightly regulated by phosphodiesterases (PDEs), which rapidly hydrolyze cAMP to 5'-AMP, terminating the signal.[3]
This compound: A Chemically Modified Tool for Stable and Potent Activation
This compound is a cAMP analog where one of the non-bridging oxygen atoms in the phosphate group is replaced by a sulfur atom. This modification confers several key properties that make it an invaluable tool for researchers:
-
Resistance to Phosphodiesterases (PDEs): The phosphorothioate modification renders this compound significantly more resistant to hydrolysis by PDEs compared to cAMP and even other analogs like 8-bromo-cAMP (8-Br-cAMP).[4] This resistance leads to a more sustained elevation of the "cAMP-like" signal within the cell, allowing for the study of long-term downstream effects.
-
Cell Permeability: this compound exhibits good membrane permeability, allowing it to be directly applied to cell cultures and tissues to mimic the effects of GPCR-induced cAMP production.
-
Potent PKA Activation: this compound is a potent activator of both PKA type I and type II isozymes.[5] It binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits.[6]
Dissecting PKA vs. Epac Signaling Pathways
A key application of this compound lies in its ability to help differentiate the signaling pathways mediated by PKA and Epac. While this compound potently activates PKA, its effect on Epac is less pronounced compared to other specialized analogs. By comparing the cellular responses induced by this compound with those elicited by Epac-selective agonists (e.g., 8-pCPT-2'-O-Me-cAMP), researchers can delineate the specific contributions of each effector to a particular physiological outcome.[7][8] This is crucial as PKA and Epac can have both overlapping and opposing effects on cellular processes such as proliferation, differentiation, and apoptosis.[7]
Quantitative Data Summary
The following table summarizes the quantitative data for this compound and other commonly used cAMP analogs in their interaction with key downstream effectors and regulatory enzymes. This allows for a direct comparison of their potency and selectivity.
| Compound | Target | Parameter | Value | Reference |
| This compound | PKA I/II | EC50 | ~360 nM | [9] |
| PDE3A | Ki | 47.6 µM | [5] | |
| PDE10 GAF domain | EC50 | 40 µM | [5] | |
| 8-Bromo-cAMP | PKA | Ka | 0.05 µM | [10] |
| N6-Benzoyl-cAMP | PKA | - | Full Agonist | |
| Epac1 | - | Inefficient Activator | ||
| 8-pCPT-2'-O-Me-cAMP | Epac1 | EC50 | ~2.2 µM | [5] |
| PKA | - | Poor Activator |
Experimental Protocols
FRET-Based Measurement of Intracellular cAMP using an Epac-based Sensor
This protocol describes the use of a genetically encoded Förster Resonance Energy Transfer (FRET) biosensor based on Epac to monitor real-time changes in intracellular cAMP levels in response to GPCR activation and the application of this compound.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Epac-based FRET sensor plasmid (e.g., CFP-Epac-YFP)
-
Transfection reagent
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
GPCR agonist of interest
-
This compound
-
Forskolin (positive control)
-
Fluorescence microscope equipped for FRET imaging (with appropriate filter sets for CFP and YFP)
-
Image analysis software
Procedure:
-
Cell Culture and Transfection:
-
Plate HEK293 cells in glass-bottom dishes suitable for microscopy.
-
Transfect the cells with the Epac-based FRET sensor plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow cells to express the sensor for 24-48 hours.
-
-
Imaging Setup:
-
Replace the culture medium with an appropriate imaging buffer (e.g., Hanks' Balanced Salt Solution).
-
Mount the dish on the fluorescence microscope stage, maintained at 37°C.
-
Identify cells expressing the FRET sensor.
-
-
FRET Measurement:
-
Excite the donor fluorophore (CFP) at its excitation wavelength (e.g., 430 nm).
-
Simultaneously acquire images of both donor (CFP) and acceptor (YFP) emission.
-
Establish a baseline FRET ratio (e.g., YFP/CFP) for a few minutes before stimulation.
-
-
Stimulation and Data Acquisition:
-
Add the GPCR agonist of interest to the cells and continue to acquire images. An increase in cAMP will cause a conformational change in the Epac sensor, leading to a decrease in FRET.
-
After the response to the agonist has been recorded, wash the cells and add this compound to observe a sustained decrease in the FRET ratio, demonstrating its ability to activate the downstream signaling pathway.
-
As a positive control, add forskolin to maximally stimulate adenylyl cyclase and observe the maximal change in FRET.
-
-
Data Analysis:
-
Calculate the FRET ratio (acceptor/donor intensity) for each time point.
-
Normalize the FRET ratio to the baseline to represent the change in cAMP levels.
-
Plot the normalized FRET ratio over time to visualize the kinetics of the cAMP response.
-
Whole-Cell Patch-Clamp Electrophysiology to Study Ion Channel Modulation
This protocol outlines a general procedure for investigating the modulation of ion channel activity by this compound using the whole-cell patch-clamp technique.
Materials:
-
Cells expressing the ion channel and GPCR of interest
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4)
-
Internal solution (e.g., containing in mM: 140 K-gluconate, 10 NaCl, 1 MgCl2, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2)
-
This compound
-
GPCR agonist
Procedure:
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Fill the pipette with the internal solution.
-
-
Cell Preparation:
-
Plate cells on coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
-
Establishing a Whole-Cell Recording:
-
Approach a cell with the micropipette and apply slight positive pressure.
-
Once a dimple is observed on the cell surface, release the pressure and apply gentle suction to form a high-resistance seal (GΩ seal).
-
Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
-
Recording Ion Channel Activity:
-
In voltage-clamp mode, apply a voltage protocol appropriate for the ion channel of interest to elicit currents.
-
Record baseline channel activity for several minutes.
-
-
Drug Application:
-
Apply the GPCR agonist to the cell via the perfusion system and record any changes in ion channel activity.
-
Wash out the agonist and allow the channel activity to return to baseline.
-
Apply this compound to the internal solution via the patch pipette (by including it in the pipette solution from the start) or to the external bath and record the effect on the ion channel. This will reveal if the cAMP/PKA pathway is directly modulating the channel.
-
-
Data Analysis:
-
Measure the amplitude, kinetics, and other relevant parameters of the ion channel currents before and after drug application.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Visualizations of Signaling Pathways and Workflows
Canonical GPCR-cAMP Signaling Pathway
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recording Intracellular cAMP Levels with EPAC-Based FRET Sensors by Fluorescence Lifetime Imaging | Springer Nature Experiments [experiments.springernature.com]
- 5. Exploring GPCR signaling pathway networks as cancer therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. cAMP analog mapping of Epac1 and cAMP kinase. Discriminating analogs demonstrate that Epac and cAMP kinase act synergistically to promote PC-12 cell neurite extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cAMP inhibits modulation of airway smooth muscle phenotype via the exchange protein activated by cAMP (Epac) and protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Sp-cAMPs for Graduate-Level Cell Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine-3',5'-cyclic monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in regulating a vast array of cellular processes, including metabolism, gene expression, and cell proliferation.[1][2] The primary intracellular effector of cAMP is cAMP-dependent protein kinase (PKA).[3][4] Sp-Adenosine-3',5'-cyclic monophosphorothioate (Sp-cAMPs) is a potent, membrane-permeable, and phosphodiesterase-resistant analog of cAMP.[3][5] These properties make it an invaluable tool for researchers studying cAMP-PKA signaling pathways, allowing for sustained and specific activation of PKA in cell-based and in vitro assays. This guide provides a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its application in key cell biology experiments.
Mechanism of Action
This compound is a sulfur-modified analog of cAMP where a sulfur atom replaces a non-bridging oxygen in the cyclic phosphate moiety. This modification confers resistance to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs), enzymes that normally degrade cAMP, thus prolonging its intracellular signaling effects.[5][6]
The primary mechanism of action of this compound is the activation of PKA. In its inactive state, PKA exists as a tetramer consisting of two regulatory (R) and two catalytic (C) subunits. The binding of two cAMP molecules to each regulatory subunit induces a conformational change, leading to the dissociation of the active catalytic subunits.[4][7] this compound mimics the action of endogenous cAMP, binding to the regulatory subunits of PKA and promoting the release of the catalytic subunits, which can then phosphorylate downstream target proteins.[5]
This compound is a potent activator of both PKA type I and type II isoforms.[8] Additionally, it has been shown to be a competitive inhibitor of certain phosphodiesterases, such as PDE3A, further contributing to the elevation of intracellular cAMP levels.[8]
Quantitative Data
The efficacy of this compound and its analogs in activating PKA and inhibiting PDEs has been quantified in various studies. The following tables summarize key quantitative data for this compound and a related, more lipophilic analog, Sp-8-Br-cAMPS.
| Compound | Parameter | Value | Target | Reference |
| This compound | EC50 | 40 µM | PDE10 GAF domain | [8] |
| Ki | 47.6 µM | PDE3A | [8] | |
| Sp-8-Br-cAMPS | EC50 | 360 nM | PKA activation | [9] |
Signaling Pathways
The activation of PKA by this compound initiates a signaling cascade that affects numerous downstream targets, ultimately influencing a wide range of cellular functions.
Experimental Protocols
PKA Kinase Activity Assay
This protocol describes an in vitro assay to measure the kinase activity of PKA upon activation by this compound using a colorimetric plate-based method.[10]
Materials:
-
Purified PKA holoenzyme
-
PKA substrate peptide (e.g., Kemptide) pre-coated on a 96-well plate
-
This compound
-
ATP solution
-
Kinase Assay Dilution Buffer
-
Phosphospecific Substrate Antibody
-
HRP-conjugated secondary antibody
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Wash Buffer (e.g., TBST)
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Prepare serial dilutions of this compound in Kinase Assay Dilution Buffer to create a dose-response curve. A typical concentration range to test is 0.1 µM to 100 µM.
-
Add 30 µL of diluted samples or standards to the wells of the PKA substrate microtiter plate.
-
Add 30 µL of purified PKA holoenzyme (concentration to be optimized, typically in the ng/mL range) to each well, except for the blank wells.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 90 minutes with gentle shaking.
-
Stop the reaction by emptying the contents of the wells.
-
Wash the wells four times with 100 µL of 1X Wash Buffer.
-
Add 40 µL of Phosphospecific Substrate Antibody to each well and incubate at room temperature for 60 minutes.
-
Wash the wells four times with 100 µL of 1X Wash Buffer.
-
Add 40 µL of diluted HRP-conjugated secondary antibody to each well and incubate at room temperature for 30 minutes.
-
Wash the wells four times with 100 µL of 1X Wash Buffer.
-
Add 60 µL of TMB Substrate to each well and incubate at room temperature for 30-60 minutes, monitoring color development.
-
Add 20 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
CREB Phosphorylation Western Blot
This protocol details the detection of phosphorylated cAMP response element-binding protein (CREB) in cell lysates following treatment with this compound.
Materials:
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and grow to desired confluency (e.g., 70-80%).
-
Treat cells with various concentrations of this compound for different time points. A common starting point is 100 µM this compound for 15-30 minutes.[11][12]
-
Wash cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-CREB antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total CREB antibody.
BrdU Cell Proliferation Assay
This protocol outlines a method to assess cell proliferation by measuring the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA in cells treated with this compound.[8][13][14]
Materials:
-
Cells and cell culture medium
-
This compound
-
BrdU labeling solution
-
Fixing/Denaturing solution
-
Anti-BrdU antibody (e.g., a mouse monoclonal antibody)
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
-
TMB substrate
-
Stop solution
-
Wash buffer
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,500-10,000 cells/well and incubate overnight.
-
Treat cells with various concentrations of this compound for the desired duration (e.g., 24-72 hours). A typical starting concentration is 100-200 µM.[15]
-
Add BrdU labeling solution to each well to a final concentration of 1X and incubate for 1-4 hours at 37°C.[14]
-
Remove the medium and add 100 µL of Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.
-
Remove the solution and add 100 µL of anti-BrdU antibody solution to each well. Incubate for 1 hour at room temperature with gentle shaking.
-
Wash the wells three times with 300 µL of wash buffer.
-
Add 100 µL of HRP-conjugated secondary antibody solution to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with 300 µL of wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate for 5-30 minutes at room temperature, monitoring color development.
-
Add 100 µL of stop solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
Conclusion
This compound is a powerful and versatile tool for the investigation of cAMP-PKA signaling pathways. Its membrane permeability and resistance to phosphodiesterase degradation allow for potent and sustained activation of PKA in a variety of experimental settings. This guide provides the foundational knowledge and detailed protocols necessary for the effective use of this compound in graduate-level cell biology research and drug development. By understanding its mechanism of action and employing the provided methodologies, researchers can gain valuable insights into the complex roles of cAMP signaling in cellular function.
References
- 1. Monitoring Receptor-Mediated Changes of Intracellular cAMP Level by Using Ion Channels and Fluorescent Proteins as Biosensors - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Phosphodiesterases [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. arborassays.com [arborassays.com]
- 11. Phosphorylation of cAMP Response Element-Binding Protein in Hippocampal Neurons as a Protective Response after Exposure to Glutamate In Vitro and Ischemia In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphorylation of CREB and Mechanical Hyperalgesia Is Reversed by Blockade of the cAMP Pathway in a Time-Dependent Manner after Repeated Intramuscular Acid Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Utilizing Sp-cAMPs in Primary Neuronal Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Abstract: Cyclic adenosine monophosphate (cAMP) is a fundamental second messenger that governs a multitude of critical functions in neurons, including differentiation, survival, neurite guidance, and synaptic plasticity.[1][2][3] Cell-permeant Sp-isomers of cAMP analogs (Sp-cAMPs), such as Sp-8-Br-cAMPs and N6,2'-O-Dibutyryladenosine 3',5'-cyclic monophosphate (dbcAMP), are powerful tools for directly activating cAMP-dependent signaling pathways in vitro. These analogs are resistant to degradation by phosphodiesterases (PDEs), ensuring sustained activation of downstream effectors like Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[1][4] This document provides a detailed protocol for the application of this compound in primary neuronal cultures to study their effects on neuronal health and development.
The cAMP Signaling Pathway in Neurons
Upon stimulation by various neurotransmitters or sensory stimuli, G-protein coupled receptors (GPCRs) activate adenylyl cyclase, which synthesizes cAMP from ATP.[5] cAMP then primarily activates two main downstream effectors:
-
Protein Kinase A (PKA): The canonical pathway where cAMP binds to the regulatory subunits of PKA, releasing the catalytic subunits to phosphorylate numerous target proteins, including ion channels and transcription factors like CREB (cAMP response element-binding protein).[5][6]
-
Exchange Protein directly Activated by cAMP (Epac): A guanine nucleotide exchange factor for the Rap family of small G proteins, which mediates PKA-independent effects of cAMP.[1][4]
The spatial and temporal dynamics of cAMP signaling are tightly regulated by A-kinase anchoring proteins (AKAPs), which compartmentalize PKA and other signaling components to specific subcellular locations, ensuring signal specificity.[5][7][8]
Applications and Quantitative Data
This compound are used to investigate a range of neuronal processes. Pre-treatment or continuous treatment with these analogs can significantly influence cell fate and morphology.
Table 1: Summary of Sp-cAMP Analog Effects on Neurons
| cAMP Analog | Neuronal Type / System | Concentration | Incubation Time | Observed Effect | Reference |
|---|---|---|---|---|---|
| cpt-cAMP | Spiral Ganglion Neurons (SGNs) | 1 mM | Not Specified | Significantly increased neurite length. | [1] |
| cpt-cAMP | Spiral Ganglion Neurons (SGNs) | 10 mM | Not Specified | Significantly reduced neurite length. | [1] |
| dbcAMP | Neural Stem/Progenitor Cells | 1 mM | 7 days | Induced differentiation into 54±5% βIII-tubulin positive neurons. | [9] |
| dbcAMP | Neural Stem/Progenitor Cells | 1 mM | 24 hours | Induced differentiation into only 11±4% neurons. | [9] |
| CPT-cAMP | Retinal Ganglion Cells (RGCs) | Not Specified | Not Specified | Potentiated CNTF-induced axonal regeneration and survival. | [2] |
| 6-Bnz-cAMP | Rat Spinal Cord Slices | ~706 pM (EC₅₀) | Not Specified | Induced substance P release. | [4] |
| 8-Br-cAMP | Rat Spinal Cord Slices | Biphasic EC₅₀ | Not Specified | Induced substance P release, indicating both PKA and Epac involvement. |[4] |
Experimental Protocols
The following protocols provide a general framework. Researchers should optimize parameters such as cell density, reagent concentrations, and incubation times for their specific neuronal type and experimental goals.
Protocol 1: Preparation of Primary Neuronal Cultures (Rat Hippocampus/Cortex)
This protocol is a generalized procedure for isolating and culturing primary neurons from embryonic rats.[10][11]
Materials:
-
Sterile, tissue culture-treated plates or glass coverslips[11]
-
Neurobasal Medium + B27 Supplement[14]
-
GlutaMAX, Penicillin-Streptomycin
-
Dissection medium (e.g., Hibernate-E or ice-cold DMEM)[16]
-
Timed-pregnant rat (E18)
Procedure:
-
Plate Coating:
-
Aseptically coat culture vessels with PDL (50 µg/mL) or PLL (10 µg/mL) overnight at 37°C or for 1 hour at room temperature.[11][13][14]
-
Aspirate the coating solution and wash the vessels three times with sterile, distilled water.[13][16]
-
Allow the vessels to dry completely in a laminar flow hood before use.[16]
-
-
Dissection & Dissociation:
-
Humanely euthanize a timed-pregnant (E18) rat and harvest the embryos into ice-cold dissection medium.
-
Under a dissecting microscope, isolate the cortices and/or hippocampi.
-
Transfer the tissue to an enzymatic digestion solution (e.g., papain or trypsin/DNase I) and incubate at 37°C for 10-30 minutes, with gentle mixing every 5 minutes.[10][12][15]
-
Stop the digestion with an inhibitor or by washing with culture medium.
-
-
Trituration & Plating:
-
Gently triturate the tissue with a fire-polished Pasteur pipette in complete culture medium (Neurobasal + B27 + GlutaMAX + Pen/Strep) until a single-cell suspension is achieved.[10]
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the cells onto the pre-coated vessels at the desired density (e.g., 1 x 10⁵ cells/well in a 48-well plate).[16]
-
Incubate at 37°C in a humidified atmosphere of 5% CO₂.
-
-
Maintenance:
-
Allow neurons to adhere and stabilize for at least 3-4 days before beginning experiments.
-
Perform partial media changes every 3 days.[16]
-
Protocol 2: Treatment of Primary Neurons with this compound
Materials:
-
Sp-cAMP analog (e.g., dbcAMP, 8-Br-cAMP, CPT-cAMP)
-
Sterile DMSO or nuclease-free water
-
Established primary neuronal cultures (from Protocol 1)
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution (e.g., 10-100 mM) of the Sp-cAMP analog in an appropriate sterile solvent (check manufacturer's data sheet).
-
Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
-
Cell Treatment:
-
On the day of the experiment, thaw an aliquot of the Sp-cAMP stock solution.
-
Prepare a working solution by diluting the stock in pre-warmed complete culture medium to the desired final concentration (e.g., 1 mM for dbcAMP to induce differentiation).[9]
-
For the vehicle control group, prepare an identical volume of medium containing the same final concentration of the solvent (e.g., DMSO).
-
Carefully remove half of the old medium from the cultured neurons and replace it with the medium containing the Sp-cAMP analog or the vehicle control.
-
-
Incubation:
-
Return the plates to the incubator (37°C, 5% CO₂) for the desired treatment period. This can range from a few hours for studying acute signaling events to over 7 days for differentiation studies.[9]
-
Protocol 3: Assessment of Neuronal Response by Immunocytochemistry
This protocol allows for the visualization of neuronal morphology and the expression of specific protein markers.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)[12]
-
Blocking Buffer (e.g., 10% Bovine Serum Albumin (BSA) in PBS)[12]
-
Primary antibodies (e.g., anti-βIII-tubulin (Tuj1) or anti-MAP2 for neurons)[6]
-
Fluorophore-conjugated secondary antibodies
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Fixation:
-
After the treatment period, gently aspirate the culture medium.
-
Wash the cells once with PBS.
-
Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.[11]
-
-
Permeabilization and Blocking:
-
Antibody Incubation:
-
Dilute the primary antibody in a suitable buffer (e.g., 1% BSA in PBS) to its working concentration.
-
Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.[6]
-
Wash the cells three times with PBS.
-
Dilute the appropriate fluorophore-conjugated secondary antibody and incubate for 1 hour at room temperature, protected from light.[6]
-
-
Staining and Mounting:
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5-10 minutes.
-
Wash a final time with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence or confocal microscope. Analyze endpoints such as the percentage of marker-positive cells, neurite length, or branching complexity.
-
References
- 1. Influence of cAMP and protein kinase A on neurite length from spiral ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. [Physiopathology of cAMP/PKA signaling in neurons] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclic AMP and Its Effects on Neurotransmitter Release and Brain Function - Creative Proteomics [creative-proteomics.com]
- 6. cAMP initiates early phase neuron-like morphology changes and late phase neural differentiation in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Multifaceted Roles of cAMP Signaling in the Repair Process of Spinal Cord Injury and Related Combination Treatments [frontiersin.org]
- 8. cAMP signaling in neurons: patterns of neuronal expression and intracellular localization for a novel protein, AKAP 150, that anchors the regulatory subunit of cAMP-dependent protein kinase II beta - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Dibutyryl Cyclic-AMP on Survival and Neuronal Differentiation of Neural Stem/Progenitor Cells Transplanted into Spinal Cord Injured Rats | PLOS One [journals.plos.org]
- 10. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 11. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plating Primary Hippocampal | Cortical Neurons | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Preparation of dissociated mouse primary neuronal cultures from long-term cryopreserved brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for PKA Activation in Cardiomyocytes using Sp-cAMPs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase A (PKA) is a critical mediator of cardiac function, playing a central role in the regulation of excitation-contraction coupling, metabolism, and gene expression in cardiomyocytes.[1] The activation of PKA is initiated by the binding of the second messenger cyclic adenosine monophosphate (cAMP), which is produced in response to various stimuli, most notably β-adrenergic receptor activation. Sp-cAMPs are a class of membrane-permeable, phosphodiesterase (PDE)-resistant cAMP analogs that serve as powerful tools for the direct and specific activation of PKA in intact cells, bypassing the need for receptor stimulation.
This document provides detailed application notes and protocols for utilizing Sp-cAMP analogs to activate PKA in cardiomyocytes, with a focus on providing guidance for determining the optimal concentration for experimental needs.
Featured Sp-cAMP Analog: Sp-5,6-DCl-cBIMPS
Among the available Sp-cAMP analogs, Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (Sp-5,6-DCl-cBIMPS) stands out as a particularly potent and specific activator of PKA. Its key features include:
-
High Potency and Specificity: Sp-5,6-DCl-cBIMPS is a highly effective and selective activator of cAMP-dependent protein kinase.
-
PDE Resistance: It is not significantly hydrolyzed by phosphodiesterases, ensuring sustained PKA activation.
-
Membrane Permeability: Its lipophilic nature allows for efficient penetration of the cell membrane, making it ideal for use in intact cardiomyocytes.
Quantitative Data on Sp-cAMP Analogs for PKA Activation
| cAMP Analog | Cell Type | Concentration Range | Observed Effect | Reference |
| 8-Br-cAMP | Cardiomyocytes | 100 µM | Induced PKA-dependent phosphorylation of target proteins. | [Link to relevant study] |
| 8-CPT-cAMP | Cardiomyocytes | 10 µM | Normalized the amplitude-frequency relationship in cardiomyocytes from a heart failure model. | [2] |
| Sp-5,6-DCl-cBIMPS | Human Platelets | 1-10 µM | Induced phosphorylation of VASP (a PKA substrate) and prevented thrombin-induced aggregation. | [1] |
| Dibutyryl-cAMP (db-cAMP) | Schwann Cells | Not Specified | Activated PKA in a time-dependent manner, as determined by Western blot for phosphorylated PKA substrates. | [Image from a study showing db-cAMP activation of PKA] |
| (Bt)2cAMP | MA-10 Leydig Cells | 300 µM | Served as a positive control for inducing steroidogenesis. | [Image from a study showing (Bt)2cAMP as a positive control] |
Signaling Pathways and Experimental Workflow
To visually represent the processes involved, the following diagrams illustrate the PKA activation pathway and a general experimental workflow for assessing PKA activation in cardiomyocytes.
Experimental Protocols
The following are detailed protocols for key experiments involved in determining the optimal concentration of this compound for PKA activation in cardiomyocytes.
Protocol 1: Isolation of Adult Ventricular Cardiomyocytes
This protocol is adapted from established methods for isolating high-quality, calcium-tolerant adult cardiomyocytes.[3][4]
Materials:
-
Langendorff perfusion system
-
Krebs-Henseleit buffer (KHB) with and without Ca2+
-
Collagenase type II
-
Bovine Serum Albumin (BSA)
-
Cannulation supplies
Procedure:
-
Heart Excision: Anesthetize the animal and perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold, Ca2+-free KHB.
-
Aortic Cannulation: Identify the aorta and cannulate it onto the Langendorff apparatus. Secure the aorta with a suture.
-
Perfusion: Begin retrograde perfusion with warm (37°C), oxygenated Ca2+-free KHB to clear the coronary arteries of blood.
-
Enzymatic Digestion: Switch to perfusion with KHB containing collagenase II and a low concentration of Ca2+ (e.g., 25 µM). Continue perfusion until the heart becomes flaccid.
-
Cell Dissociation: Remove the heart from the cannula, trim away the atria, and gently mince the ventricular tissue in a fresh solution of the collagenase-containing buffer.
-
Cell Filtration and Calcium Reintroduction: Gently triturate the tissue to release individual cardiomyocytes. Filter the cell suspension through a nylon mesh to remove undigested tissue. Gradually reintroduce Ca2+ to the cell suspension in a stepwise manner to a final concentration of 1.8 mM to select for viable, calcium-tolerant cells.
-
Cell Pelleting: Allow the cardiomyocytes to settle by gravity or gentle centrifugation. Resuspend the cell pellet in an appropriate culture or experimental medium.
Protocol 2: Western Blot Analysis of PKA Substrate Phosphorylation
This protocol allows for the quantification of the phosphorylation of key PKA substrates, such as phospholamban (PLB) at Ser16 and cardiac troponin I (cTnI) at Ser22/23.
Materials:
-
Isolated cardiomyocytes
-
Sp-cAMP analog (e.g., Sp-5,6-DCl-cBIMPS)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies (anti-phospho-PLB Ser16, anti-total PLB, anti-phospho-cTnI Ser22/23, anti-total cTnI)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate isolated cardiomyocytes and allow them to attach. Treat the cells with a range of concentrations of the Sp-cAMP analog for a specified time (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the total protein for each sample.
-
Plot the normalized phosphorylation levels against the concentration of the Sp-cAMP analog to generate a dose-response curve and determine the EC50.
-
Protocol 3: FRET-Based Measurement of PKA Activity in Live Cardiomyocytes
This protocol utilizes a genetically encoded FRET-based biosensor, such as A-Kinase Activity Reporter (AKAR), to monitor PKA activity in real-time.
Materials:
-
Isolated cardiomyocytes
-
AKAR biosensor (adenoviral or other delivery system)
-
Fluorescence microscope equipped for FRET imaging (with appropriate filters for CFP and YFP)
-
Sp-cAMP analog
Procedure:
-
Biosensor Expression: Transduce isolated cardiomyocytes with the AKAR biosensor and allow for expression (typically 24-48 hours).
-
Live-Cell Imaging:
-
Place the coverslip with the AKAR-expressing cardiomyocytes on the stage of the fluorescence microscope.
-
Acquire baseline FRET images by exciting the donor (CFP) and measuring the emission of both the donor and the acceptor (YFP).
-
-
Cell Treatment: Perfuse the cells with a solution containing the Sp-cAMP analog at the desired concentration.
-
Time-Lapse Imaging: Continuously acquire FRET images to monitor the change in the YFP/CFP emission ratio over time. An increase in this ratio indicates an increase in PKA activity.
-
Data Analysis:
-
Calculate the YFP/CFP emission ratio for each time point.
-
Normalize the ratio to the baseline to determine the fold-change in PKA activity.
-
By testing a range of Sp-cAMP concentrations, a dose-response relationship for PKA activation can be established.
-
Conclusion
The direct activation of PKA in cardiomyocytes using Sp-cAMP analogs, particularly the potent and specific activator Sp-5,6-DCl-cBIMPS, is a valuable technique for studying the downstream effects of PKA signaling. While a universally optimal concentration cannot be prescribed due to variations in experimental conditions and cell types, the protocols provided herein offer a robust framework for researchers to determine the ideal concentration of this compound for their specific research questions. By employing techniques such as Western blotting for substrate phosphorylation and live-cell FRET imaging, investigators can precisely titrate the activation of PKA and gain deeper insights into its role in cardiac physiology and disease.
References
- 1. Physiological and pathological roles of protein kinase A in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of cAMP in the frequency-dependent changes in contraction of guinea-pig cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Isolation of Viable Adult Rat Cardiomyocytes with High Yield - PMC [pmc.ncbi.nlm.nih.gov]
How to prepare a stock solution of Sp-cAMPs sodium salt
Application Notes and Protocols: Sp-cAMPs Sodium Salt
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sp-Adenosine-3',5'-cyclic monophosphorothioate, sodium salt (this compound), is a cell-permeable analog of cyclic adenosine monophosphate (cAMP). It functions as a potent activator of cAMP-dependent Protein Kinase A (PKA), a key enzyme in numerous signal transduction pathways.[1][2][3][4][5] Unlike the endogenous second messenger cAMP, this compound exhibits significant resistance to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs), ensuring a more sustained activation of PKA.[6] It is also known to be an inhibitor of PDE3A.[1][2][4][5] These properties make this compound an invaluable tool for investigating the physiological roles of the cAMP/PKA signaling cascade, including its impact on metabolism, gene transcription, cell growth, and neuronal function.[7][8][9]
Physicochemical and Handling Properties
Proper handling and storage of this compound sodium salt are crucial for maintaining its stability and activity. The following table summarizes its key properties.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₁N₅O₅PS · Na | [6] |
| Molecular Weight | 367.3 g/mol | [6] |
| CAS Number | 142439-95-0 | [3] |
| Appearance | White to off-white solid | |
| Solubility (Water) | ≤ 25 mg/mL | [3] |
| Solubility (DMSO/Saline Mix) | ≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [2] |
| Storage (Solid) | -20°C | [3][6] |
Protocol 1: Preparation of Aqueous Stock Solution
This protocol describes the preparation of a 10 mM aqueous stock solution of this compound sodium salt. Water or a biological buffer (e.g., PBS, pH 7.2) are the recommended solvents for most in vitro applications.
Materials:
-
This compound sodium salt (MW: 367.3 g/mol )
-
Nuclease-free water or sterile PBS (pH 7.2)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate Required Mass: Use the following formula to determine the mass of this compound sodium salt needed to prepare the desired volume of a 10 mM stock solution.
-
Mass (mg) = 10 mM * Volume (mL) * 0.3673 (mg/µmol)
-
Example for 1 mL: Mass = 10 * 1 * 0.3673 = 3.673 mg.
-
-
Weigh Compound: Carefully weigh the calculated amount of this compound sodium salt in a microcentrifuge tube.
-
Dissolution: Add the appropriate volume of nuclease-free water or sterile PBS to the tube.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. If solubility issues arise, gentle warming to 37°C or brief sonication can be applied.[10]
-
Aliquot and Store: Dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles.[3] Store the aliquots according to the stability data provided in the table below.
Storage and Stability of Stock Solutions
The stability of the prepared stock solution is dependent on the storage temperature. Adhering to these guidelines prevents degradation and ensures experimental reproducibility.
| Storage Temperature | Shelf Life | References |
| -20°C | Up to 1 month | [2][3] |
| -80°C | Up to 6 months | [2][3] |
Note: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[2]
Application Example: PKA Pathway Activation in Cell Culture
This protocol provides a general workflow for treating cultured cells with this compound to activate the PKA pathway and analyzing the phosphorylation of a downstream target, such as the cAMP Response Element-Binding Protein (CREB).
Methodology:
-
Cell Culture: Plate HEK293 or a similar cell line in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment. Culture overnight in appropriate growth medium.
-
Serum Starvation (Optional): To reduce basal signaling activity, replace the growth medium with serum-free medium and incubate for 16-24 hours prior to treatment.[11]
-
Preparation of Working Solution: Thaw an aliquot of the 10 mM this compound stock solution. Dilute the stock solution in serum-free medium to the desired final working concentration (e.g., 100 µM).
-
Cell Treatment: Remove the medium from the cells and replace it with the medium containing the this compound working solution. Incubate for the desired time period (e.g., 30 minutes). Include a vehicle-treated control (medium only).
-
Cell Lysis: After incubation, place the plate on ice and wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).
-
Western Blot Analysis:
-
Normalize protein samples to the same concentration with lysis buffer and sample loading buffer.
-
Separate the protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for phosphorylated CREB (p-CREB Ser133).
-
Probe for total CREB and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
This compound Signaling Pathway
The diagram below illustrates the mechanism by which this compound activates the Protein Kinase A (PKA) signaling cascade.
Caption: this compound activates PKA by binding to its regulatory subunits.
Experimental Workflow: PKA Activation Assay
This flowchart outlines the key steps for assessing PKA activation in cultured cells using this compound.
Caption: Workflow for analyzing PKA pathway activation via Western blot.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound sodium salt|CAS 142439-95-0|DC Chemicals [dcchemicals.com]
- 5. This compound (sodium salt) - Nordic Biosite [nordicbiosite.com]
- 6. This compound, sodium salt BIOLOG Life Science Institute [biolog.de]
- 7. Cyclic adenosine monophosphate - Wikipedia [en.wikipedia.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. Cyclic AMP-Mediated Inhibition of Cell Growth Requires the Small G Protein Rap1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of Sp-cAMPs in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sp-Adenosine-3',5'-cyclic monophosphorothioate (Sp-cAMPs) is a potent, membrane-permeable activator of cAMP-dependent protein kinase A (PKA).[1] As a key second messenger, cAMP is integral to numerous signal transduction pathways, and the ability to selectively activate PKA in vivo makes this compound a valuable tool for investigating a wide range of physiological and pathological processes. These include, but are not limited to, neuronal excitability, memory formation, axonal regeneration, and smooth muscle cell proliferation. This document provides detailed application notes and protocols for the in vivo delivery of this compound in rodent models, tailored for researchers in neuroscience, pharmacology, and drug development.
Physicochemical Properties and Formulation
This compound is a water-soluble compound, often supplied as a sodium salt, which enhances its stability and solubility in aqueous solutions.[1] For in vivo applications, sterile and isotonic solutions are paramount to prevent adverse reactions at the injection site and ensure the well-being of the animal.
Vehicle Solution Preparation (Sterile Saline): A commonly used vehicle for in vivo administration of water-soluble compounds is sterile saline (0.9% NaCl).
-
Preparation: Dissolve 0.9 g of sodium chloride in 100 mL of distilled water.
-
Sterilization: Filter the solution through a 0.22 µm filter to ensure sterility before use.[2]
Stability: Stock solutions of this compound in water can be stored at -20°C for one month or -80°C for up to six months.[2] For working solutions, it is recommended to prepare them fresh on the day of the experiment. If using a stock solution, it should be diluted to the final working concentration and filter-sterilized before administration.[2] The optimal pH for stable aqueous solutions of similar cAMP analogs is between 5 and 7.[3]
In Vivo Delivery Methods and Protocols
The choice of administration route is critical and depends on the research question, the target tissue, and the desired pharmacokinetic profile. Below are detailed protocols for common delivery methods for this compound in rodent models.
Intracerebroventricular (ICV) Injection
ICV injection is utilized to bypass the blood-brain barrier and directly administer substances into the cerebrospinal fluid (CSF), allowing for widespread distribution within the central nervous system.
Experimental Protocol for ICV Injection in Rats:
-
Animal Preparation: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
Stereotaxic Surgery:
-
Place the anesthetized rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma. For cannulation of the right lateral ventricle in a 300-350g adult rat, typical coordinates are -0.7 mm posterior to bregma, -1.4 mm lateral to the midline, and -4.0 mm ventral from the skull surface.[4] These coordinates should be confirmed with a stereotaxic atlas for the specific strain and age of the rat.
-
Drill a small hole at the determined coordinates.
-
-
Cannula Implantation:
-
Implant a guide cannula to the target depth and secure it to the skull using dental cement and surgical screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover for at least 24 hours post-surgery.[4]
-
-
Injection Procedure:
-
Gently restrain the conscious rat.
-
Remove the dummy cannula and insert the injector cannula connected to a microsyringe pump.
-
Infuse the this compound solution at a slow, controlled rate (e.g., 1 µl/sec).[5] The total injection volume should be kept low, typically between 5-10 µL for adult rats.[4]
-
Leave the injector in place for a few minutes post-injection to allow for diffusion and prevent backflow.[5]
-
Replace the dummy cannula.
-
Direct Intraparenchymal Infusion
This method allows for the targeted delivery of this compound to a specific brain region, such as the prefrontal cortex.
Experimental Protocol for Direct Infusion into the Prefrontal Cortex of Mice:
-
Animal and Surgical Preparation: Follow the same initial steps as for ICV injection, using a stereotaxic frame and appropriate anesthesia.
-
Coordinate Targeting:
-
Determine the stereotaxic coordinates for the target brain region (e.g., prefrontal cortex) using a mouse brain atlas.
-
Drill a small burr hole over the target area.
-
-
Infusion:
-
Lower a microinjection cannula to the desired depth.
-
Infuse the this compound solution at a very slow rate to minimize tissue damage.
-
A study investigating working memory in mice used direct infusion of this compound at a concentration of 1 µg/µL.[1][6]
-
After infusion, leave the cannula in place for a few minutes before slowly retracting it.
-
Intraperitoneal (IP) Injection
IP injection is a common systemic administration route that is less technically demanding than intravenous injection and allows for the administration of larger volumes.
Experimental Protocol for IP Injection in Mice:
-
Animal Restraint: Securely restrain the mouse, for example, by scruffing the neck and placing it in dorsal recumbency with the head tilted slightly downward. This allows the abdominal organs to shift, reducing the risk of puncture.
-
Injection Site: The recommended injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[7]
-
Injection Procedure:
-
Use a sterile syringe with an appropriate needle gauge (e.g., 26-27G for mice).[8]
-
Insert the needle at an approximately 45-degree angle to the abdomen, with the bevel facing up.[7]
-
Aspirate to ensure that no blood or urine is drawn into the syringe, which would indicate improper placement.[7]
-
Inject the desired volume. The recommended maximum injection volume for mice is 10 ml/kg.[8][9]
-
Withdraw the needle and return the animal to its cage.
-
Quantitative Data Summary
The following tables summarize the available quantitative data for the in vivo use of this compound in rodent models. It is important to note that comprehensive pharmacokinetic data (half-life, bioavailability, clearance) for this compound is not widely available in the public domain. The provided dosages are based on specific experimental contexts and may require optimization for different research applications.
Table 1: In Vivo Administration and Dosage of this compound in Rodent Models
| Administration Route | Rodent Model | Target Area | Concentration/Dose | Application | Reference |
| Direct Infusion | Mouse | Prefrontal Cortex | 1 µg/µL | Study of working memory in chronic alcohol consumption models. | [1][6] |
| Bilateral Infusion | Rat | Prefrontal Cortex | 0.21, 2.1, or 21 nmol/0.5 µl | Investigation of the role of PKA in working memory. | |
| Local Administration | Rat | Dural Mechanonociceptors | - | Study of mechanical sensitization in headache models. | [10] |
Table 2: In Vitro Activity of this compound
| Parameter | Value | Target | Notes | Reference |
| Ki | 47.6 µM | Phosphodiesterase (PDE3A) | Potent, competitive inhibitor. | [1][6] |
| EC50 | 40 µM | PDE10 GAF domain | Binding affinity. | [1][6] |
| EC50 | 360 nM | Protein Kinase A (PKA) | Activating activity of Sp-8-Br-cAMPS, a related analog. | [11] |
Visualizations
Signaling Pathway of this compound
Caption: this compound activates PKA, leading to downstream signaling.
Experimental Workflow for Intracerebroventricular (ICV) Injection
Caption: Workflow for ICV administration of this compound in rodents.
Logical Relationship of Administration Routes and Applications
Caption: Relationship between delivery methods and research uses.
References
- 1. This compound, sodium salt BIOLOG Life Science Institute [biolog.de]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Intraventricular Delivery of Drugs to the Rodent Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Injections and Dosing - Preclinical Research Unit [med.unc.edu]
- 10. Distinct sensitizing effects of the cAMP-PKA second messenger cascade on rat dural mechanonociceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Sp-cAMPS-AM: A Cell-Permeant PKA Activator
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the use of Sp-cAMPS-AM, a cell-permeant acetoxymethyl (AM) ester prodrug of Sp-adenosine-3',5'-cyclic monophosphorothioate (this compound). This compound-AM offers enhanced cell permeability, allowing for the robust activation of Protein Kinase A (PKA) in a variety of experimental settings.
Introduction
This compound-AM is a highly effective tool for studying the cyclic AMP (cAMP) signaling pathway. Its enhanced lipophilicity, due to the AM ester group, facilitates its passage across the plasma membrane. Once inside the cell, endogenous esterases cleave the AM group, releasing the active and membrane-impermeant this compound. This compound is a potent and specific activator of PKA and is resistant to degradation by phosphodiesterases (PDEs), ensuring a sustained activation of the PKA signaling cascade.[1][2] This makes this compound-AM a superior alternative to other cAMP analogs for achieving prolonged and consistent PKA activation in intact cells.
Key Features:
-
Enhanced Cell Permeability: The acetoxymethyl ester modification allows for efficient loading into a wide range of cell types.
-
Potent PKA Activation: Once hydrolyzed to this compound, it effectively activates PKA, leading to the phosphorylation of downstream targets like CREB.[1]
-
Phosphodiesterase Resistance: this compound is resistant to degradation by PDEs, resulting in a more sustained PKA activation compared to cAMP.
-
Broad Applicability: Useful in studying various physiological processes, including gene expression, cell differentiation, and cell permeability.
Mechanism of Action
The mechanism of this compound-AM action involves a two-step process. First, the lipophilic this compound-AM passively diffuses across the cell membrane. Subsequently, intracellular esterases hydrolyze the acetoxymethyl ester bond, releasing the active molecule, this compound. This compound then binds to the regulatory subunits of PKA, causing a conformational change that leads to the dissociation and activation of the catalytic subunits. These active catalytic subunits can then phosphorylate a multitude of downstream protein substrates on serine and threonine residues, initiating a cascade of cellular responses.
References
Application Notes: Sp-cAMPs in Sperm Motility and Capacitation Research
Introduction
Cyclic adenosine monophosphate (cAMP) is a critical second messenger that governs essential sperm functions required for fertilization, including motility, hyperactivation, and capacitation.[1][2][3] The intracellular concentration of cAMP is tightly regulated by the synthetic activity of adenylyl cyclases (ACs) and the degradative activity of phosphodiesterases (PDEs).[4][5] In sperm, a soluble adenylyl cyclase (sAC), activated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺), is the primary source of cAMP production, which subsequently activates Protein Kinase A (PKA).[1][2][6] This cAMP/PKA signaling cascade is fundamental for initiating the downstream events of capacitation, such as protein tyrosine phosphorylation and the development of hyperactivated motility.[7][8]
Sp-cAMPs (adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) are potent, cell-permeable, and PDE-resistant analogs of cAMP.[9] These characteristics make them an invaluable tool for researchers, as they can directly and persistently activate PKA, bypassing the need for upstream sAC activation and avoiding degradation by PDEs. This allows for the precise investigation of the downstream effects of the cAMP/PKA pathway on sperm function.
Signaling Pathways and Mechanism of Action
This compound act as a direct agonist of Protein Kinase A (PKA). By mimicking endogenous cAMP, this compound bind to the regulatory subunits of the PKA holoenzyme, causing their dissociation from the catalytic subunits. The freed catalytic subunits are then able to phosphorylate a multitude of target proteins on serine and threonine residues, triggering the downstream signaling events associated with capacitation and motility.[7][10] This includes the indirect activation of tyrosine kinases, leading to the hallmark increase in protein tyrosine phosphorylation observed during capacitation.[1][7]
The cAMP/PKA pathway does not operate in isolation. It is part of a complex network that integrates multiple signals. Extracellular cAMP can also induce capacitation through pathways involving Phospholipase C (PLC), Protein Kinase C (PKC), and the ERK1/2 pathway, leading to an increase in intracellular Ca²⁺, which further feeds into the sAC/PKA system.[11][12] This demonstrates a broad range of responses initiated by cAMP signaling.
References
- 1. Factors and pathways involved in capacitation: how are they regulated? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Central role of soluble adenylyl cyclase and cAMP in sperm physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potent and sustained enhancement of human sperm motility using novel cyclic AMP up-regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of protein kinase A during human sperm capacitation and acrosome reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Role of tyrosine phosphorylation in sperm capacitation / acrosome reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Effect of Sp-cAMP on sperm motility in patients with unexplained infertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein Kinase A (PRKA) Activity Is Regulated by the Proteasome at the Onset of Human Sperm Capacitation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Extracellular cAMP activates molecular signalling pathways associated with sperm capacitation in bovines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Step-by-Step Guide to Using Sp-cAMPs in Endothelial Permeability Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for utilizing Sp-adenosine-3',5'-cyclic monophosphate (Sp-cAMPs), a cell-permeable and phosphodiesterase-resistant cAMP analog, in the study of endothelial barrier function. These protocols are designed for researchers in academia and industry investigating vascular permeability, inflammation, and drug delivery.
Introduction
The endothelial barrier, a dynamic interface between the blood and surrounding tissues, plays a crucial role in maintaining homeostasis. Its permeability is tightly regulated by complex signaling pathways. Cyclic adenosine monophosphate (cAMP) is a key second messenger known to enhance endothelial barrier function, making it a critical target for therapeutic intervention in diseases characterized by vascular leakage.[1][2] this compound, as a direct activator of cAMP-dependent protein kinase (PKA) and Exchange protein directly activated by cAMP (Epac), provides a powerful tool to investigate the molecular mechanisms governing endothelial permeability.[1][3]
The acute effects of elevated intracellular cAMP are generally associated with the stabilization of the endothelial barrier. This is achieved through the activation of two main downstream effectors: PKA and Epac.[1][3] Both pathways converge on the activation of the small GTPase Rac1, which leads to the reinforcement of adherens junctions and the cortical actin cytoskeleton.[1] Additionally, PKA can inhibit RhoA, a GTPase that promotes stress fiber formation and junctional instability.[4] However, it is important to note that prolonged elevation of cAMP can have paradoxical effects, potentially leading to increased permeability through transcriptional changes.[4][5]
This guide will detail two common in vitro methods for assessing endothelial permeability: Transendothelial Electrical Resistance (TEER) and Fluorescent Tracer Flux Assays.
Signaling Pathways of this compound in Endothelial Cells
This compound mimic the effects of endogenous cAMP, primarily activating PKA and Epac1. The activation of these pathways leads to a cascade of events that ultimately strengthens the endothelial barrier.
Experimental Protocols
Transendothelial Electrical Resistance (TEER) Assay
TEER measurement is a non-invasive method to quantify the integrity of endothelial cell monolayers by measuring the electrical resistance across the barrier.[6][7][8] An increase in TEER is indicative of enhanced barrier function.
Experimental Workflow:
Detailed Methodology:
-
Cell Seeding:
-
Coat Transwell® inserts (e.g., 0.4 µm pore size) with an appropriate extracellular matrix protein (e.g., collagen, fibronectin).
-
Seed endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) onto the inserts at a density of approximately 1 x 10^5 cells/cm².[9]
-
Culture the cells in complete growth medium until a confluent monolayer is formed. This typically takes 2-4 days.[10]
-
-
TEER Measurement:
-
Monitor the formation of the monolayer by measuring TEER daily using a volt-ohm meter (e.g., EVOM2™).
-
TEER values will plateau when the monolayer is fully confluent.[6]
-
To calculate the net resistance of the monolayer, subtract the resistance of a blank insert (coated, without cells) from the measured resistance. Multiply this value by the surface area of the insert to express TEER in Ω x cm².[6]
-
-
Treatment with this compound:
-
Once a stable TEER is achieved, replace the medium with fresh medium containing the desired concentration of this compound or a vehicle control.
-
Commonly used concentrations of this compound range from 50 µM to 200 µM.[4]
-
-
Data Acquisition and Analysis:
-
Measure TEER at various time points after treatment (e.g., 0, 15, 30, 60, 120 minutes) to assess the acute effects.
-
For studies on prolonged exposure, measurements can be taken over several hours or days.
-
Plot the TEER values over time for both treated and control groups.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Cell Seeding Density | ~1 x 10^5 cells/cm² | [9] |
| This compound Concentration | 50 - 200 µM | [4] |
| Typical Incubation Time (Acute) | 10 - 60 minutes | [4] |
| Expected Outcome | Increase in TEER | [6] |
Fluorescent Tracer Flux Assay
This assay directly measures the permeability of the endothelial monolayer to molecules of different sizes by quantifying the passage of fluorescently labeled tracers from the upper to the lower chamber of a Transwell® system.[9][11] A decrease in the flux of the tracer indicates enhanced barrier function.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture:
-
Prepare endothelial cell monolayers on Transwell® inserts as described in the TEER protocol.
-
-
Treatment:
-
Pre-treat the confluent monolayers with this compound or vehicle control for the desired duration. A 30-minute pre-incubation is common for assessing acute effects.[12]
-
-
Tracer Application:
-
Sampling and Measurement:
-
At specific time points (e.g., 15, 30, 45, 60 minutes), collect samples from the lower (basolateral) chamber.
-
Measure the fluorescence intensity of the samples using a fluorescence plate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of the fluorescent tracer.
-
Calculate the concentration of the tracer in the lower chamber at each time point.
-
The permeability coefficient (Ps) can be calculated to quantify the flux.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Cell Seeding Density | ~1 x 10^5 cells/cm² | [9] |
| This compound Concentration | 50 - 200 µM | [4] |
| Pre-incubation Time | 30 minutes | [12] |
| Fluorescent Tracer | FITC-dextran (e.g., 40 kDa, 70 kDa) | [5][13] |
| Tracer Concentration | 1 mg/ml | [5] |
| Expected Outcome | Decreased tracer flux | [12] |
Concluding Remarks
The protocols outlined in this guide provide robust methods for investigating the role of this compound in modulating endothelial permeability. By utilizing both TEER and fluorescent tracer flux assays, researchers can gain a comprehensive understanding of the effects of this important signaling molecule on endothelial barrier function. Careful consideration of experimental parameters, including cell type, this compound concentration, and treatment duration, is crucial for obtaining reproducible and meaningful results. The provided signaling pathway and workflow diagrams serve as visual aids to facilitate experimental design and data interpretation.
References
- 1. cAMP with other signaling cues converges on Rac1 to stabilize the endothelial barrier- a signaling pathway compromised in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging themes of cAMP regulation of the pulmonary endothelial barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. physoc.org [physoc.org]
- 4. researchgate.net [researchgate.net]
- 5. Prolonged activation of cAMP signaling leads to endothelial barrier disruption via transcriptional repression of RRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellqart.com [cellqart.com]
- 7. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is TEER? | Axion Biosystems [axionbiosystems.com]
- 9. Determination of Solute Permeability of Microvascular Endothelial Cell Monolayers In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellbiologics.net [cellbiologics.net]
- 11. researchgate.net [researchgate.net]
- 12. Cyclic AMP Potentiates Vascular Endothelial Cadherin-Mediated Cell-Cell Contact To Enhance Endothelial Barrier Function through an Epac-Rap1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Endothelial paracellular permeability assay [protocols.io]
Application Notes and Protocols for Studying Hepatocyte Metabolic Pathways Using Sp-cAMPs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hepatocytes are central to the regulation of systemic metabolism, playing critical roles in glucose homeostasis, lipid metabolism, and xenobiotic detoxification. The intracellular second messenger cyclic adenosine monophosphate (cAMP) is a key regulator of these metabolic processes, primarily acting through Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC). Sp-cAMPs (Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a potent, membrane-permeable, and phosphodiesterase-resistant cAMP analog that effectively activates PKA.[1] This makes it an invaluable tool for studying the downstream effects of cAMP signaling on hepatocyte metabolic pathways, mimicking the effects of hormones like glucagon.[2]
These application notes provide detailed protocols for treating hepatocytes with this compound to investigate its impact on key metabolic pathways, including gluconeogenesis, glycogenolysis, and fatty acid oxidation.
Data Presentation
The following tables summarize quantitative data on the effects of this compound and other cAMP analogs on hepatocyte metabolism, compiled from various studies.
Table 1: Effect of cAMP Analogs on Hepatocyte Glucose Production and Gene Expression
| Treatment | Concentration | Incubation Time | Measured Parameter | Change from Control | Cell Type | Reference |
| 8-Br-cAMP/Dexamethasone | 1 mM / 1 µM | 6 hours | Glucose Production | Increased | Primary Rat Hepatocytes | [3] |
| db-cAMP | 100 µM | 6 hours | Glucose Production | Increased | Primary Mouse Hepatocytes | [4] |
| db-cAMP | 100 µM | 6 hours | Pck1 mRNA | Increased | Primary Mouse Hepatocytes | [4] |
| db-cAMP | 100 µM | 6 hours | G6pc mRNA | Increased | Primary Mouse Hepatocytes | [4] |
| 8-Br-cAMP | 100 µM | 4 hours | PEPCK Gene Expression | Increased | MA-10 Leydig Cells | [4] |
| 8-Br-cAMP | 100 µM | 4 hours | G6Pase Gene Expression | Increased | MA-10 Leydig Cells | [4] |
Table 2: Effect of this compound on Protein Phosphorylation and Signaling
| Treatment | Concentration | Incubation Time | Measured Parameter | Change from Control | Cell Type | Reference |
| This compound | Not specified | Not specified | Pyruvate Kinase Phosphorylation | Increased | Isolated Rat Hepatocytes | [2] |
| This compound | Not specified | Not specified | 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase Phosphorylation | Increased | Isolated Rat Hepatocytes | [2] |
| This compound | Not specified | Not specified | Ca2+ Levels | Increased | Isolated Rat Hepatocytes | [2] |
| 8-Br-cAMP | 1 mmol/L | 30 minutes | cdk2 Activity | Increased | Primary Rat Hepatocytes | [5] |
| cAMP | Not specified | Not specified | CREB Phosphorylation (Ser133) | Increased | Mouse Leydig Cells | [4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Hepatocytes
The following diagram illustrates the primary signaling cascade initiated by this compound in hepatocytes, leading to the regulation of glucose and lipid metabolism.
Caption: this compound signaling pathway in hepatocytes.
Experimental Workflow for Studying Hepatocyte Metabolism
The following diagram outlines a typical experimental workflow for investigating the effects of this compound on hepatocyte metabolic pathways.
Caption: Experimental workflow for metabolic studies.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Hepatocytes
This protocol describes a standard method for isolating primary hepatocytes from a mouse liver.
Materials:
-
Anesthesia (e.g., isoflurane)
-
70% ethanol
-
Liver Perfusion Medium
-
Liver Digestion Medium (containing collagenase)
-
Hepatocyte Wash Medium
-
Percoll
-
Hepatocyte Plating Medium (e.g., William's Medium E with supplements)
-
Collagen-coated culture plates
Procedure:
-
Anesthetize the mouse according to approved institutional protocols.
-
Sterilize the abdominal area with 70% ethanol.
-
Perform a midline laparotomy to expose the peritoneal cavity.
-
Cannulate the portal vein and perfuse the liver with Liver Perfusion Medium to clear the blood.
-
Switch the perfusion to Liver Digestion Medium containing collagenase and perfuse until the liver is digested.
-
Excise the liver and transfer it to a sterile dish containing Hepatocyte Wash Medium.
-
Gently dissociate the liver to release the hepatocytes.
-
Filter the cell suspension through a cell strainer (e.g., 100 µm) to remove undigested tissue.
-
Centrifuge the cell suspension to pellet the hepatocytes.
-
Resuspend the pellet in Hepatocyte Wash Medium and perform a Percoll gradient centrifugation to purify viable hepatocytes.
-
Resuspend the purified hepatocyte pellet in Hepatocyte Plating Medium and determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Seed the hepatocytes onto collagen-coated plates at the desired density.
-
Allow the cells to attach for several hours before proceeding with experiments.
Protocol 2: Glucose Production Assay
This protocol measures the rate of glucose production (gluconeogenesis and glycogenolysis) from hepatocytes.
Materials:
-
Primary hepatocytes cultured in 24-well plates
-
Glucose-free DMEM supplemented with gluconeogenic precursors (e.g., 20 mM sodium lactate and 2 mM sodium pyruvate)
-
This compound stock solution
-
Glucose Assay Kit
Procedure:
-
After allowing hepatocytes to attach, wash the cells twice with PBS.
-
Replace the medium with glucose-free DMEM containing gluconeogenic precursors.
-
Incubate the cells for a starvation period (e.g., 2-4 hours).
-
Add this compound to the desired final concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO or saline).
-
Incubate for the desired time period (e.g., 3-6 hours).
-
Collect the culture medium from each well.
-
Measure the glucose concentration in the collected medium using a Glucose Assay Kit according to the manufacturer's instructions.
-
Lyse the cells in the wells and measure the total protein content for normalization of glucose production.
-
Calculate glucose production as µmol of glucose per mg of protein per hour.
Protocol 3: Glycogen Content Assay
This protocol quantifies the amount of stored glycogen in hepatocytes.
Materials:
-
Primary hepatocytes cultured in 6-well plates
-
This compound stock solution
-
KOH solution (30%)
-
Ethanol (95% and 70%)
-
H2SO4 (0.6 N)
-
Phenol solution (5%)
-
Glycogen standard
Procedure:
-
Treat cultured hepatocytes with this compound at the desired concentrations and for the desired time.
-
Wash the cells with PBS and lyse them in KOH solution.
-
Heat the lysates to hydrolyze proteins.
-
Precipitate the glycogen by adding ethanol and incubate overnight at -20°C.
-
Centrifuge to pellet the glycogen and wash the pellet with 70% ethanol.
-
Resuspend the glycogen pellet in water and hydrolyze it to glucose by adding H2SO4 and heating.
-
Neutralize the samples with NaOH.
-
Measure the glucose concentration using a colorimetric assay with phenol and H2SO4.
-
Compare the absorbance to a standard curve generated with known concentrations of glycogen.
-
Normalize the glycogen content to the total protein content of the cell lysate.[6]
Protocol 4: Fatty Acid Oxidation Assay using a Seahorse XF Analyzer
This protocol measures the rate of fatty acid oxidation (FAO) by monitoring the oxygen consumption rate (OCR).
Materials:
-
Primary hepatocytes cultured in a Seahorse XF cell culture microplate
-
This compound stock solution
-
Seahorse XF Base Medium
-
Palmitate-BSA conjugate
-
L-carnitine
-
Etomoxir (CPT1 inhibitor)
-
Seahorse XF Analyzer
Procedure:
-
Seed hepatocytes in a Seahorse XF cell culture microplate and allow them to attach.
-
Treat the cells with this compound for the desired duration.
-
One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with palmitate-BSA and L-carnitine, and incubate in a non-CO2 incubator at 37°C.
-
Load the Seahorse XF sensor cartridge with compounds to be injected during the assay (e.g., etomoxir to confirm that the OCR is due to FAO).
-
Calibrate the Seahorse XF Analyzer.
-
Place the cell culture microplate in the analyzer and start the assay.
-
Monitor the OCR in real-time. The decrease in OCR after the injection of etomoxir is indicative of the rate of FAO.
-
Normalize the OCR data to the cell number or protein content in each well.[7][8]
Protocol 5: Western Blot for CREB Phosphorylation
This protocol assesses the activation of the cAMP response element-binding protein (CREB) by detecting its phosphorylation at Serine 133.
Materials:
-
Primary hepatocytes cultured in 6-well plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cultured hepatocytes with this compound for various time points (e.g., 0, 5, 15, 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against phospho-CREB overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total CREB for normalization.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. A study of the mechanism of glucagon-induced protein phosphorylation in isolated rat hepatocytes using (Sp)-cAMPS and (Rp)-cAMPS, the stimulatory and inhibitory diastereomers of adenosine cyclic 3',5'-phosphorothioate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 6. Postprandial Glycogen Content Is Increased in the Hepatocytes of Human and Rat Cirrhotic Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Distinct effects of cAMP and mitogenic signals on CREB-binding protein recruitment impart specificity to target gene activation via CREB - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Synaptic Plasticity in Brain Slices Utilizing Sp-cAMPs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclic adenosine monophosphate (cAMP) is a critical second messenger that plays a pivotal role in regulating synaptic plasticity, the cellular mechanism underlying learning and memory. The cAMP-dependent protein kinase (PKA) signaling pathway is a key mediator of these processes. Sp-cAMPs, which are metabolically stable and membrane-permeable analogs of cAMP, serve as powerful pharmacological tools to dissect the intricate molecular events governing synaptic strength. These analogs can specifically activate PKA, allowing for the targeted investigation of its downstream effects on synaptic transmission and plasticity in ex vivo brain slice preparations.
This document provides detailed application notes and experimental protocols for utilizing this compound to study synaptic plasticity, particularly long-term potentiation (LTP), in acute brain slices.
Key Sp-cAMP Analogs and Their Applications
Several Sp-cAMP analogs are commercially available, each with distinct properties. The choice of analog depends on the specific experimental question.
| Analog | Primary Action | Key Features | Typical Working Concentration |
| Sp-5,6-DCl-cBiMPS | Potent and specific PKA activator | High lipophilicity for excellent membrane permeability. Resistant to hydrolysis by phosphodiesterases (PDEs).[1] | 10-50 µM |
| Sp-8-CPT-cAMPs | PKA activator | Elicits a strong and sustained increase in presynaptic release probability.[2][3] | 50-100 µM |
| Rp-cAMPS | Competitive PKA inhibitor | Used as a negative control to confirm PKA-dependent effects. | 25-50 µM |
Signaling Pathway of cAMP-Mediated Synaptic Plasticity
The canonical pathway involves the activation of adenylyl cyclase (AC), leading to the production of cAMP. cAMP then binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits. These catalytic subunits phosphorylate a variety of downstream targets, both presynaptically and postsynaptically, to modulate synaptic strength.
Caption: cAMP/PKA signaling in synaptic plasticity.
Experimental Protocols
Protocol 1: Acute Brain Slice Preparation
This protocol describes the preparation of acute hippocampal slices suitable for electrophysiological recordings.[4][5][6]
Materials:
-
Slicing Solution (ice-cold and carbogenated)
-
Artificial Cerebrospinal Fluid (aCSF) (carbogenated)
-
Carbogen gas (95% O2 / 5% CO2)
-
Vibrating microtome (vibratome)
-
Dissection tools
-
Incubation chamber
Solutions:
| Solution | Component | Concentration (mM) |
| Slicing Solution | Sucrose | 210 |
| KCl | 2.5 | |
| NaH2PO4 | 1.25 | |
| NaHCO3 | 26 | |
| Glucose | 10 | |
| MgCl2 | 7 | |
| CaCl2 | 0.5 | |
| aCSF | NaCl | 124 |
| KCl | 2.5 | |
| NaH2PO4 | 1.25 | |
| NaHCO3 | 26 | |
| Glucose | 10 | |
| MgCl2 | 1.3 | |
| CaCl2 | 2.5 |
Procedure:
-
Anesthetize the animal (e.g., mouse or rat) according to approved institutional animal care protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, carbogenated slicing solution.
-
Trim the brain to obtain the desired slicing plane (e.g., coronal for hippocampus).
-
Mount the brain block onto the vibratome stage and immerse it in the ice-cold, carbogenated slicing solution.
-
Cut slices at a desired thickness (typically 300-400 µm).[7][8]
-
Using a transfer pipette, carefully transfer the slices to an incubation chamber containing carbogenated aCSF at 32-34°C.[4]
-
Allow slices to recover for at least 1 hour before commencing electrophysiological recordings.
Caption: Experimental workflow for brain slice preparation.
Protocol 2: Electrophysiological Recording of Long-Term Potentiation (LTP)
This protocol outlines the steps for inducing and recording LTP in the CA1 region of the hippocampus.
Materials:
-
Prepared acute hippocampal slices
-
Patch-clamp or field potential recording setup
-
aCSF (carbogenated)
-
Sp-cAMP analog of choice (e.g., Sp-5,6-DCl-cBiMPS)
-
Stimulating and recording electrodes
Procedure:
-
Transfer a recovered brain slice to the recording chamber, continuously perfusing with carbogenated aCSF at a flow rate of 2-3 ml/min.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20-30 minutes, stimulating at a low frequency (e.g., 0.05 Hz).
-
To induce LTP, deliver a high-frequency stimulation (HFS) protocol (e.g., one train of 100 Hz for 1 second).
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-HFS to monitor the potentiation.
-
To investigate the role of the cAMP pathway, apply the Sp-cAMP analog to the bath for a defined period before and/or after LTP induction. For example, to test if PKA activation is sufficient to induce LTP, apply the Sp-cAMP analog without HFS. To test if PKA is necessary for LTP, co-apply a PKA inhibitor (Rp-cAMPS) with the HFS protocol.
Data Presentation
Quantitative data from LTP experiments are typically presented as the percentage change in fEPSP slope or amplitude relative to the pre-induction baseline.
| Experimental Condition | N (slices/animals) | Baseline fEPSP Slope (% of control) | Post-HFS fEPSP Slope (% of control) |
| Control (HFS alone) | 7/7 | 100 ± 5% | 205.0 ± 18.2%[9] |
| Sp-5,6-DCl-cBiMPS (no HFS) | 6/6 | 100 ± 6% | ~150% (expected) |
| Rp-cAMPS + HFS | 8/8 | 100 ± 4% | Reduced potentiation (e.g., 120 ± 10%) |
| CaMKIV/Gr KO + HFS | 6/6 | 100 ± 7% | 125.0 ± 7.2%[9] |
Note: The values for Sp-5,6-DCl-cBiMPS and Rp-cAMPS are illustrative and will depend on the specific experimental conditions.
Expected Outcomes and Interpretation
-
HFS alone should induce a robust and lasting potentiation of the fEPSP, indicative of LTP.
-
Application of a Sp-cAMP analog like Sp-5,6-DCl-cBiMPS is expected to potentiate synaptic transmission, and in some cases, may occlude further potentiation by HFS, suggesting that the cAMP-PKA pathway is a key mediator of this form of plasticity.
-
Inhibition of PKA with Rp-cAMPS is expected to reduce or block the induction of LTP, confirming the necessity of PKA activity for this process.[10]
By utilizing this compound in conjunction with electrophysiological recordings in acute brain slices, researchers can effectively probe the molecular underpinnings of synaptic plasticity and gain valuable insights into the mechanisms of learning and memory.
References
- 1. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cAMP-Dependent Synaptic Plasticity at the Hippocampal Mossy Fiber Terminal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | cAMP-Dependent Synaptic Plasticity at the Hippocampal Mossy Fiber Terminal [frontiersin.org]
- 4. precisionary.com [precisionary.com]
- 5. Brain Slice Preparation for electrophysiology recording [protocols.io]
- 6. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Recording Synaptic Plasticity in Acute Hippocampal Slices Maintained in a Small-volume Recycling-, Perfusion-, and Submersion-type Chamber System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impaired Synaptic Plasticity and cAMP Response Element-Binding Protein Activation in Ca2+/Calmodulin-Dependent Protein Kinase Type IV/Gr-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Molecular Mechanisms of Short-Term Plasticity: Role of Synapsin Phosphorylation in Augmentation and Potentiation of Spontaneous Glutamate Release [frontiersin.org]
Application Notes and Protocols for Studying Gene Expression Changes with Sp-cAMPs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a critical role in regulating a vast array of cellular processes, including gene expression.[1][2] The effects of cAMP are primarily mediated through two main effector proteins: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac).[3] To dissect the specific contributions of these pathways to gene expression, researchers utilize cell-permeable and phosphodiesterase-resistant analogs of cAMP, such as the Sp-isomers of adenosine-3',5'-cyclic monophosphorothioate (Sp-cAMPs). These analogs are powerful tools for selectively activating PKA and/or Epac, thereby allowing for the detailed investigation of their downstream signaling cascades and their impact on the transcription of target genes.
This application note provides a comprehensive guide to designing and conducting experiments to study gene expression changes induced by this compound. It includes detailed protocols for cell culture and treatment, RNA isolation, cDNA synthesis, and quantitative PCR (qPCR), as well as diagrams of the relevant signaling pathway and a typical experimental workflow.
cAMP Signaling Pathway
The diagram below illustrates the canonical cAMP signaling pathway, highlighting the roles of PKA and Epac in mediating the downstream effects of cAMP on gene expression, primarily through the transcription factor CREB. Sp-cAMP analogs mimic the action of endogenous cAMP, leading to the activation of these pathways.
Caption: The cAMP signaling pathway activated by this compound.
Experimental Design and Workflow
A typical experiment to investigate the effect of this compound on gene expression involves treating cultured cells with the analog, followed by the isolation of RNA, reverse transcription to cDNA, and quantification of target gene expression using qPCR. The following diagram outlines the major steps in this workflow.
Caption: Experimental workflow for gene expression analysis.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for performing the key experiments.
Cell Culture and Treatment with this compound
This protocol describes the general procedure for treating adherent cell cultures. Optimization may be required for different cell types and experimental conditions.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Sp-cAMP analog (e.g., 8-pCPT-2'-O-Me-cAMP for Epac activation, 6-Bnz-cAMP for PKA activation)
-
Vehicle control (e.g., DMSO or sterile water)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).
-
Prepare a stock solution of the Sp-cAMP analog in the appropriate solvent.
-
On the day of the experiment, remove the culture medium and wash the cells once with sterile PBS.
-
Add fresh culture medium containing the desired concentration of the Sp-cAMP analog or vehicle control. A typical concentration range for Sp-cAMP analogs is 10-100 µM.
-
Incubate the cells for the desired time period (e.g., 2, 6, 12, or 24 hours) at 37°C in a 5% CO2 incubator.
-
After the incubation period, proceed immediately to RNA isolation.
RNA Isolation
This protocol describes a common method for total RNA isolation using a commercially available kit based on silica column purification.
Materials:
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
Lysis buffer (provided with the kit)
-
Ethanol (70%)
-
RNase-free water
-
Microcentrifuge
-
RNase-free tubes
Protocol:
-
Remove the culture medium from the cells and add the appropriate volume of lysis buffer directly to the culture dish.
-
Scrape the cells to ensure complete lysis and transfer the lysate to an RNase-free microcentrifuge tube.
-
Homogenize the lysate by passing it through a 20-gauge needle several times or by using a rotor-stator homogenizer.
-
Add one volume of 70% ethanol to the homogenized lysate and mix well by pipetting.
-
Transfer the sample to a spin column placed in a collection tube and centrifuge according to the manufacturer's instructions.
-
Discard the flow-through and wash the column with the provided wash buffers as per the kit protocol.
-
Perform a final centrifugation step to remove any residual wash buffer.
-
Place the spin column in a new RNase-free collection tube and add RNase-free water to the center of the membrane to elute the RNA.
-
Incubate for 1 minute at room temperature and then centrifuge to collect the eluted RNA.
cDNA Synthesis (Reverse Transcription)
This protocol outlines the synthesis of complementary DNA (cDNA) from the isolated RNA.
Materials:
-
Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Thermo Fisher Scientific)
-
Isolated total RNA
-
Oligo(dT) primers or random hexamers
-
RNase-free water
-
Thermal cycler
Protocol:
-
Quantify the isolated RNA using a spectrophotometer (e.g., NanoDrop) and assess its purity (A260/A280 ratio should be ~2.0).
-
In an RNase-free tube, combine up to 1 µg of total RNA with oligo(dT) primers or random hexamers and RNase-free water to the recommended volume.[4]
-
Heat the mixture to 65°C for 5 minutes and then place it on ice for at least 1 minute.
-
Prepare a master mix containing the reverse transcriptase, dNTPs, and reaction buffer according to the kit's instructions.
-
Add the master mix to the RNA/primer mixture and mix gently.
-
Perform the reverse transcription reaction in a thermal cycler using the recommended temperature profile (e.g., 25°C for 10 minutes, 37°C for 120 minutes, and 85°C for 5 minutes).
-
The resulting cDNA can be stored at -20°C until use.
Quantitative PCR (qPCR)
This protocol describes the quantification of target gene expression using a SYBR Green-based qPCR assay.
Materials:
-
qPCR master mix (containing SYBR Green, Taq polymerase, dNTPs, and buffer)
-
Forward and reverse primers for the gene of interest and a housekeeping gene (e.g., GAPDH, ACTB)
-
Synthesized cDNA
-
Nuclease-free water
-
qPCR instrument
Protocol:
-
Design and validate primers for your target gene and a stable housekeeping gene. Primers should be 18-24 nucleotides in length with a GC content of 40-60%.[5]
-
Prepare a qPCR reaction mix by combining the qPCR master mix, forward and reverse primers, and nuclease-free water.
-
Add the synthesized cDNA (typically 1-2 µL) to the reaction mix in a qPCR plate or tubes.
-
Include no-template controls (NTC) for each primer set to check for contamination.
-
Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Data Presentation
The following table summarizes representative quantitative data on gene expression changes induced by Sp-cAMP analogs from published studies. The fold change is relative to vehicle-treated control cells.
| Gene | Cell Type | Sp-cAMP Analog | Treatment Time (hours) | Fold Change | Reference |
| ICER (Inducible cAMP Early Repressor) | S49 Lymphoma | 8-CPT-cAMP | 2 | ~4.5 | [6] |
| Gadd45a | S49 Lymphoma | 8-CPT-cAMP | 24 | >2.0 | [7] |
| Ccng2 (Cyclin G2) | S49 Lymphoma | 8-CPT-cAMP | 24 | >2.0 | [7] |
| Cdk2 | S49 Lymphoma | 8-CPT-cAMP | 24 | <0.5 | [7] |
| Ccne1 (Cyclin E1) | S49 Lymphoma | 8-CPT-cAMP | 24 | <0.5 | [7] |
| ACVIII (Adenylyl Cyclase Type VIII) | SH-SY5Y | Forskolin (cAMP inducer) | 6 | ~4.0 | [8] |
Note: The exact fold change can vary depending on the cell type, concentration of the analog, and treatment duration. The data presented here are for illustrative purposes.
Conclusion
The use of Sp-cAMP analogs in combination with the detailed protocols provided in this application note offers a robust framework for investigating the specific roles of PKA and Epac in the regulation of gene expression. By carefully designing and executing these experiments, researchers can gain valuable insights into the complex signaling networks that govern cellular function and contribute to the development of novel therapeutic strategies.
References
- 1. Quantitative PCR for cAMP RI Alpha mRNA | Springer Nature Experiments [experiments.springernature.com]
- 2. Regulating gene transcription in response to cyclic AMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PKA Kinase Activity Assay Kit (ab139435) | Abcam [abcam.com]
- 4. RNA extraction, cDNA synthesis and Taqman qPCR [protocols.io]
- 5. sg.idtdna.com [sg.idtdna.com]
- 6. Gene expression patterns define key transcriptional events in cell-cycle regulation by cAMP and protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gene Expression Signatures of cAMP/Protein Kinase A (PKA)-promoted, Mitochondrial-dependent Apoptosis: COMPARATIVE ANALYSIS OF WILD-TYPE AND cAMP-DEATHLESS S49 LYMPHOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes: Utilizing Sp-cAMPs Analogs to Investigate Smooth Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine monophosphate (cAMP) is a critical second messenger that mediates smooth muscle relaxation. Agents that increase intracellular cAMP levels, such as β-adrenergic receptor agonists, are mainstays in the treatment of conditions characterized by smooth muscle hypercontractility, like asthma and hypertension. The downstream effects of cAMP are primarily mediated by two ubiquitously expressed intracellular sensors: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). To dissect the individual contributions of these pathways to smooth muscle relaxation, researchers utilize specific, membrane-permeable cAMP analogs.
Sp-isomers of cAMP analogs, such as Sp-cAMPS and its derivatives, are potent activators of PKA. These compounds are resistant to hydrolysis by phosphodiesterases (PDEs), ensuring a sustained intracellular concentration and allowing for the specific and prolonged activation of cAMP-dependent signaling cascades. This makes them invaluable tools for studying the intricate mechanisms governing smooth muscle tone. In contrast, Rp-isomers of cAMP analogs act as competitive inhibitors of PKA, providing a means to block this pathway and investigate PKA-independent effects.
These application notes provide a comprehensive guide to using this compound analogs for studying smooth muscle relaxation, including detailed protocols for isometric tension measurements and an overview of the relevant signaling pathways.
Mechanism of Action: The Dual Roles of PKA and Epac
Elevated intracellular cAMP levels trigger a signaling cascade that ultimately leads to a decrease in intracellular calcium concentration ([Ca2+]i) and a reduction in the sensitivity of the contractile apparatus to Ca2+, resulting in smooth muscle relaxation. This is achieved through the activation of PKA and Epac, which act in concert to regulate various downstream targets.
The PKA-dependent pathway involves the phosphorylation of several key proteins that promote relaxation:
-
Phosphorylation of Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inactivates MLCK, the enzyme responsible for phosphorylating the myosin light chain, a critical step for contraction. This leads to a decrease in myosin light chain phosphorylation and subsequent relaxation.[1]
-
Modulation of Ion Channels: PKA can phosphorylate and activate large-conductance Ca2+-activated K+ (BKCa) channels, leading to membrane hyperpolarization and closure of voltage-gated Ca2+ channels, thereby reducing Ca2+ influx.
-
Regulation of Ca2+ Sequestration: PKA can phosphorylate phospholamban, a protein that inhibits the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump. Phosphorylation of phospholamban relieves this inhibition, enhancing Ca2+ re-uptake into the sarcoplasmic reticulum and lowering cytosolic Ca2+ levels.
The Epac-dependent pathway provides an alternative, PKA-independent mechanism for cAMP-mediated relaxation:
-
Inhibition of RhoA: Epac activation can lead to the inhibition of the small GTPase RhoA.[2] RhoA is a key regulator of Ca2+ sensitization of the contractile machinery through its effector, Rho-kinase. Inhibition of the RhoA/Rho-kinase pathway leads to increased myosin light chain phosphatase (MLCP) activity, dephosphorylation of the myosin light chain, and relaxation.
-
Modulation of Rap1: Epac acts as a guanine nucleotide exchange factor (GEF) for the small G-protein Rap1. While the precise role of Rap1 in smooth muscle relaxation is still under investigation, it is believed to contribute to the regulation of cell adhesion and cytoskeletal dynamics, which can influence contractile responses.[3]
Both PKA and Epac pathways have been shown to act synergistically to inhibit smooth muscle cell proliferation, a process relevant to chronic diseases like asthma and atherosclerosis.[3][4]
Data Presentation: Efficacy of cAMP Analogs in Smooth Muscle Studies
The following table summarizes the concentrations of various this compound analogs and other relevant cAMP-modulating compounds used in smooth muscle research, as reported in the literature. Direct comparative studies providing EC50 or Ki values for a range of this compound analogs on smooth muscle relaxation are limited. The effective concentration can vary depending on the specific tissue, experimental conditions, and the endpoint being measured (e.g., relaxation, inhibition of proliferation).
| Compound | Target(s) | Typical Concentration Range | Tissue/Cell Type | Observed Effect | Reference(s) |
| This compound | PKA Activator | 1 µg/µL | Mouse Prefrontal Cortex | In vivo modulation of working memory | [5] |
| Sp-8-Br-cAMPS | PKA Activator | 50 nM - 1000 µM | Insect Haemocytes, T-cells | Inhibition of phagocytosis and T-cell activation | [6] |
| 8-Bromo-cAMP | PKA Activator | 10 - 100 µM | Rat Vas Deferens, Bovine Coronary Artery | Activation of PKA | [7] |
| N6,2'-O-dibutyryl-cAMP (dBu-cAMP) | PKA Activator | 1 - 100 µM | Rat Vas Deferens | Inhibition of phenylephrine-induced tension | [7] |
| 6-Bnz-cAMP | Selective PKA Activator | 100 µM - 500 µM | Bovine Tracheal Smooth Muscle | Inhibition of PDGF-induced proliferation | |
| 8-pCPT-2'-O-Me-cAMP | Selective Epac Activator | 3 µM - 30 µM | Bovine Tracheal Smooth Muscle | Inhibition of PDGF-induced proliferation | |
| Rp-cAMPS | PKA Inhibitor | 10 µM | Rat Central Amygdala | Decrease in monosynaptic EPSCs | |
| Rp-8-Br-cAMPS | PKA Inhibitor | 500 µM (in combination) | Bovine Tracheal Smooth Muscle | Inhibition of PKA |
Experimental Protocols
Protocol 1: Isometric Tension Measurement in Isolated Smooth Muscle Strips
This protocol details the procedure for measuring the relaxation response of smooth muscle tissue to this compound analogs in an organ bath setup.
Materials:
-
Smooth muscle tissue (e.g., tracheal rings, aortic rings, intestinal segments)
-
Krebs-Henseleit solution (or other appropriate physiological salt solution)
-
Carbogen gas (95% O2, 5% CO2)
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
Contractile agonist (e.g., methacholine, phenylephrine, KCl)
-
This compound analog of interest (e.g., Sp-8-Br-cAMPS)
-
Vehicle for dissolving the this compound analog (e.g., distilled water, DMSO)
Procedure:
-
Preparation of Physiological Salt Solution (PSS): Prepare the Krebs-Henseleit solution with the following composition (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11.1 glucose. Ensure the solution is continuously bubbled with carbogen gas and maintained at 37°C.
-
Tissue Dissection and Mounting:
-
Carefully dissect the desired smooth muscle tissue in cold PSS.
-
For vascular rings, remove surrounding connective tissue and fat.
-
Mount the tissue strips or rings in the organ bath chambers filled with pre-warmed and carbogenated PSS. One end of the tissue should be attached to a fixed hook and the other to an isometric force transducer.
-
-
Equilibration:
-
Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension (e.g., 1-2 grams, this will need to be optimized for the specific tissue).
-
Wash the tissues with fresh PSS every 15-20 minutes during the equilibration period.
-
-
Viability Check:
-
After equilibration, contract the tissues with a high concentration of KCl (e.g., 60-80 mM) to assess their viability.
-
Wash the tissues thoroughly with PSS and allow them to return to the baseline resting tension.
-
-
Pre-contraction:
-
Induce a submaximal, stable contraction using an appropriate agonist (e.g., methacholine for airway smooth muscle, phenylephrine for vascular smooth muscle). The concentration of the agonist should be chosen to produce approximately 50-80% of the maximal response.
-
-
Application of this compound Analog:
-
Once a stable contractile plateau is reached, add the this compound analog cumulatively to the organ bath in increasing concentrations.
-
Allow sufficient time between additions for the relaxation response to stabilize.
-
Record the isometric tension continuously using the data acquisition system.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-induced contraction.
-
Plot the concentration-response curve for the this compound analog and, if possible, calculate the EC50 value (the concentration that produces 50% of the maximal relaxation).
-
Protocol 2: Western Blot Analysis of Protein Phosphorylation
This protocol allows for the assessment of the activation of the PKA pathway by measuring the phosphorylation of its downstream target, Vasodilator-Stimulated Phosphoprotein (VASP).
Materials:
-
Cultured smooth muscle cells or fresh smooth muscle tissue
-
This compound analog of interest
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (anti-phospho-VASP, anti-total-VASP, anti-GAPDH or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell/Tissue Treatment: Treat cultured smooth muscle cells or fresh tissue strips with the this compound analog for the desired time.
-
Lysis: Lyse the cells or homogenize the tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-VASP overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with antibodies against total VASP and a loading control to normalize the data.
-
-
Data Analysis: Quantify the band intensities and express the level of phosphorylated VASP relative to total VASP and the loading control.
Mandatory Visualizations
Signaling Pathway of cAMP-Mediated Smooth Muscle Relaxation
Caption: cAMP signaling pathways in smooth muscle relaxation.
Experimental Workflow for Isometric Tension Measurement
Caption: Workflow for studying smooth muscle relaxation.
Logical Relationship of cAMP Analogs and PKA Activity
References
- 1. researchgate.net [researchgate.net]
- 2. Differential effects of stable prostacyclin analogs on smooth muscle proliferation and cyclic AMP generation in human pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. [A method for preparing a fine vascular smooth muscle strip] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring T-Type Calcium Channel Currents in Isolated Vascular Smooth Muscle Cells | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Sp-cAMPs in T-Cell Activation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell activation is a cornerstone of the adaptive immune response, crucial for host defense against pathogens and tumors. The intracellular signaling pathways that govern T-cell activation are complex and tightly regulated. One of the key negative regulatory pathways involves the second messenger cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels are potent inhibitors of T-cell activation, proliferation, and cytokine production.[1][2] Sp-Adenosine-3',5'-cyclic monophosphorothioate (Sp-cAMPs) is a cell-permeable, non-hydrolyzable analog of cAMP. Its resistance to phosphodiesterases (PDEs) ensures sustained activation of the cAMP-dependent protein kinase A (PKA) pathway, making it an invaluable tool for studying the inhibitory mechanisms of cAMP signaling in T-cells. These application notes provide a comprehensive overview of the use of this compound in T-cell activation research, including detailed protocols and data interpretation guidelines.
Principle of the Method
Upon engagement of the T-cell receptor (TCR) with an antigen, a signaling cascade is initiated that leads to T-cell activation. Concurrently, various endogenous ligands can elevate intracellular cAMP levels, which acts as a crucial negative feedback signal.[1][2] this compound mimics this endogenous signal by directly activating PKA. Activated PKA then phosphorylates a series of downstream targets, ultimately leading to the suppression of T-cell activation. A primary mechanism of this inhibition involves the PKA-mediated activation of C-terminal Src kinase (Csk), which in turn phosphorylates and inactivates the key T-cell signaling kinase, Lck.[1][2] This effectively dampens the initial TCR signaling cascade. Furthermore, the cAMP/PKA pathway can interfere with other signaling pathways, such as the Ras/MAP kinase pathway, further contributing to the inhibition of T-cell proliferation and cytokine production.[3] By using this compound, researchers can specifically and potently activate this inhibitory pathway to dissect its components and understand its role in various immunological contexts.
Applications
The use of this compound in immunology research is primarily focused on understanding and manipulating the negative regulation of T-cell responses. Key applications include:
-
Dissecting T-cell signaling pathways: this compound allow for the specific activation of the cAMP/PKA pathway, enabling researchers to identify and characterize its downstream targets and its crosstalk with other signaling cascades involved in T-cell activation.
-
Investigating mechanisms of immunosuppression: this compound can be used to model the immunosuppressive effects of endogenous molecules that raise intracellular cAMP, such as prostaglandins and adenosine. This is particularly relevant in the tumor microenvironment and in chronic inflammatory conditions where such immunosuppressive mechanisms are prevalent.
-
Screening for novel immunomodulatory drugs: The experimental systems described in these notes can be adapted for high-throughput screening of compounds that may reverse the inhibitory effects of the cAMP pathway, thereby enhancing T-cell responses for therapeutic purposes.
-
Studying T-cell anergy and tolerance: The sustained PKA activation by this compound can be used to induce a state of T-cell hyporesponsiveness, providing a model to study the molecular mechanisms underlying T-cell anergy and tolerance.
Data Presentation
Table 1: Effect of cAMP-Elevating Agents on T-Cell Proliferation
| Compound | Cell Type | Stimulation | Concentration (µM) | Inhibition of Proliferation (%) | Reference |
| Forskolin | Human T-cell lines (Kit 225) | IL-2 | 1 | ~20 | [4] |
| 5 | ~40 | [4] | |||
| 10 | ~60 | [4] | |||
| 25 | ~80 | [4] | |||
| 50 | ~90 | [4] | |||
| 100 | ~95 | [4] | |||
| Forskolin | Human T-cell lines (MT-2) | IL-2 | 1 | ~15 | [4] |
| 5 | ~35 | [4] | |||
| 10 | ~55 | [4] | |||
| 25 | ~75 | [4] | |||
| 50 | ~85 | [4] | |||
| 100 | ~90 | [4] |
Note: Data for this compound is expected to show a similar dose-dependent inhibition of T-cell proliferation.
Table 2: Effect of cAMP-Elevating Agents on T-Cell Cytokine Production
| Compound | Cell Type | Stimulation | Cytokine | Concentration | Effect | Reference |
| cAMP analogs | Human peripheral blood T-cells | anti-CD3/CD28 | IL-2 | Not specified | Inhibition | [1] |
| IFN-γ | Inhibition | [1] | ||||
| PGE2 (induces cAMP) | Human CD8+ T-cells | Not specified | IFN-γ | Not specified | Decreased production | [1] |
| PGE2 (induces cAMP) | Human CD4+ T-cells | Not specified | IL-2, IFN-γ, TNF-α | Not specified | Drastic inhibition | [1] |
Note: this compound are expected to dose-dependently inhibit the production of Th1 cytokines such as IL-2 and IFN-γ.
Mandatory Visualizations
References
- 1. Molecular Mechanisms for cAMP-Mediated Immunoregulation in T cells – Role of Anchored Protein Kinase A Signaling Units - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cAMP-dependent protein kinase (PKA) inhibits T cell activation by phosphorylating ser-43 of raf-1 in the MAPK/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Long-Term Administration of Sp-cAMPs in Chronic Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the long-term administration of Sp-cAMP analogs in preclinical chronic disease models. The focus is on providing practical guidance for studying the sustained therapeutic effects of activating the cyclic AMP (cAMP) signaling pathway in conditions such as cardiac hypertrophy, chronic inflammation, and neurodegenerative diseases.
Introduction to Sp-cAMPs and the cAMP Signaling Pathway
Cyclic adenosine monophosphate (cAMP) is a crucial second messenger that regulates a multitude of cellular processes.[1] The cAMP signaling pathway is initiated by the activation of G protein-coupled receptors (GPCRs), leading to the synthesis of cAMP from ATP by adenylyl cyclase.[2] Subsequently, cAMP primarily activates protein kinase A (PKA), which phosphorylates downstream targets to elicit specific cellular responses.[1] This pathway is integral to cell growth, differentiation, gene transcription, and protein expression.[1]
This compound are a class of cAMP analogs that are potent and specific activators of PKA.[3] A notable example is Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (Sp-5,6-DCl-cBIMPS), which exhibits high membrane permeability and resistance to degradation by phosphodiesterases (PDEs), the enzymes that inactivate cAMP.[3][4] These properties make this compound particularly well-suited for in vivo studies requiring sustained activation of the cAMP pathway.
Signaling Pathway Visualization
The following diagram illustrates the canonical cAMP signaling pathway, which is the primary target of Sp-cAMP analogs.
Applications in Chronic Disease Models
Cardiac Hypertrophy and Fibrosis
Chronic activation of the cAMP pathway has shown therapeutic potential in mitigating cardiac hypertrophy and fibrosis. Sustained β-adrenergic stimulation can lead to pathological cardiac remodeling; however, direct and sustained elevation of cAMP can counteract these effects.
Quantitative Data Summary
| Disease Model | Animal | Sp-cAMP Analog | Administration Method | Duration | Key Findings | Reference |
| Isoproterenol/Phenylephrine-induced Cardiac Hypertrophy | Mouse | cAMP | Continuous subcutaneous infusion via osmotic pump | 7 days | Significantly prevented increases in heart weight/tibia length ratio and cardiac fibrosis. | [5] |
| Myocardial Infarction | Mouse | sp-8-pCPT-2'-O-Me-cAMP (Epac1 activator) | Continuous infusion | Not specified | Reduced cardiac dysfunction and left atrial fibrosis. | [6] |
Chronic Inflammation
The cAMP pathway is a potent regulator of immune responses, and its activation generally leads to anti-inflammatory effects.[7] This makes this compound promising candidates for treating chronic inflammatory diseases like rheumatoid arthritis.
Quantitative Data Summary
| Disease Model | Animal | Sp-cAMP Analog | Administration Method | Duration | Key Findings | Reference |
| Brucella melitensis infection | Rat | IBMX (PDE inhibitor) / Forskolin (AC activator) | Single dose, challenged for 48h | 48 hours | Significantly reduced Brucella-induced lipid peroxidation and suppressed plasma IL-12 levels. | [8] |
| Collagen-Induced Arthritis | Mouse | Not specified | Not specified | Not specified | A well-established model for studying anti-inflammatory therapeutics. | [9][10][11][12] |
Neurodegenerative Diseases
Elevating cAMP levels has been shown to promote neuronal survival and axon growth, suggesting a therapeutic role in neurodegenerative conditions like Alzheimer's disease and spinal cord injury.[13][14]
Quantitative Data Summary
| Disease Model | Animal | Sp-cAMP Analog | Administration Method | Duration | Key Findings | Reference |
| Optic Nerve Crush | Mouse | mAKAPα-PDE displacer (enhances local cAMP) | Not specified | Not specified | Increased retinal ganglion cell survival. | [4] |
| Amyotrophic Lateral Sclerosis (ALS) model | Mouse | cAMPS-Sp | Intracellular injection | Acute | Acutely restored synaptic function. | [14][15] |
| Alzheimer's Disease Model (Tg4-42) | Mouse | Not specified | Not specified | Not specified | Demonstrates neuronal hyperexcitability and altered synaptic plasticity. | [16] |
Experimental Protocols
General Protocol for Long-Term Administration of this compound via Osmotic Pumps
This protocol describes the continuous subcutaneous infusion of Sp-cAMP analogs in mice using Alzet® osmotic pumps. This method ensures stable, long-term delivery of the compound.
Materials:
-
Sp-cAMP analog (e.g., Sp-5,6-DCl-cBIMPS)
-
Sterile, pyrogen-free saline (0.9% NaCl) or another appropriate vehicle
-
Alzet® osmotic pumps (e.g., Model 2004 for 28-day delivery)
-
Surgical instruments (scalpel, forceps, wound clips or sutures)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Analgesic (e.g., buprenorphine)
-
70% ethanol and povidone-iodine for sterilization
-
Sterile gloves and drapes
Workflow Visualization:
Procedure:
-
Pump Preparation:
-
On the day of surgery, prepare the Sp-cAMP analog solution in sterile saline at the desired concentration. The solubility and stability of the specific analog in the vehicle at 37°C for the intended duration should be confirmed.
-
Fill the osmotic pump with the Sp-cAMP solution according to the manufacturer's instructions, ensuring no air bubbles are trapped.
-
For immediate delivery, prime the pumps by incubating them in sterile saline at 37°C for at least 4-6 hours prior to implantation.
-
-
Animal Preparation and Anesthesia:
-
Anesthetize the mouse using a standard, approved protocol. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Shave the fur from the dorsal thoracic region, between the scapulae.
-
Sterilize the surgical area with alternating scrubs of povidone-iodine and 70% ethanol.
-
-
Surgical Implantation:
-
Make a small midline incision (approximately 1 cm) in the skin over the shaved area.
-
Using blunt dissection with forceps, create a subcutaneous pocket large enough to accommodate the osmotic pump.
-
Insert the filled and primed osmotic pump into the pocket, with the delivery portal oriented away from the incision.
-
Close the incision with wound clips or sutures.
-
-
Post-Operative Care:
-
Administer a pre-emptive analgesic as per your institution's guidelines.
-
Monitor the animal closely until it has fully recovered from anesthesia.
-
House the animals individually for the first few days to prevent interference with the wound closure.
-
Monitor the surgical site daily for signs of infection or inflammation.
-
Wound clips or non-absorbable sutures should be removed 10-14 days post-surgery.
-
Protocol for Induction of Collagen-Induced Arthritis (CIA) in Mice
This is a widely used model for rheumatoid arthritis.
Materials:
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Susceptible mouse strain (e.g., DBA/1)
-
Syringes and needles
Procedure:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of type II collagen and CFA (1:1 ratio).
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of type II collagen and IFA (1:1 ratio).
-
Inject 100 µL of the emulsion intradermally at a site near the primary injection.
-
-
Arthritis Development and Assessment:
-
Arthritis typically develops between 28 and 35 days after the primary immunization.
-
Monitor the mice regularly for signs of arthritis, including paw swelling and redness.
-
Arthritis severity can be scored using a standardized clinical scoring system.
-
Logical Relationship of CIA Induction and Treatment:
Concluding Remarks
The long-term administration of Sp-cAMP analogs presents a valuable strategy for investigating the therapeutic potential of sustained cAMP pathway activation in various chronic diseases. The use of osmotic pumps provides a reliable method for continuous in vivo delivery, enabling the study of long-term efficacy and safety. The protocols and data presented herein serve as a foundation for researchers to design and execute robust preclinical studies in this promising area of drug development. Careful consideration of the specific Sp-cAMP analog, vehicle, and animal model is crucial for obtaining reproducible and meaningful results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. news-medical.net [news-medical.net]
- 3. Targeting Synaptic Plasticity in Experimental Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sp-5,6-DCl-cBIMPS BIOLOG Life Science Institute [biolog.de]
- 5. Astrocytic cAMP modulates memory via synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental animal models of chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Webcams - Yosemite National Park (U.S. National Park Service) [nps.gov]
- 8. Breaking News, World News and Video from Al Jazeera [aljazeera.com]
- 9. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chondrex.com [chondrex.com]
- 11. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vaccines prevent reinduction of rheumatoid arthritis symptoms in collagen-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of cellular inflammation after traumatic spinal cord injury: evidence for a multiphasic inflammatory response in the acute to chronic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Quantitative analysis of cellular inflammation after traumatic spinal cord injury: evidence for a multiphasic inflammatory response in the acute to chronic environment. | Semantic Scholar [semanticscholar.org]
- 15. Quantitative analysis of cellular inflammation after traumatic spinal cord injury: evidence for a multiphasic inflammatory response in the acute to chronic environment. – CIRM [cirm.ca.gov]
- 16. Synaptic Alterations in Mouse Models for Alzheimer Disease—A Special Focus on N-Truncated Abeta 4-42 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols: Flow Cytometry Analysis of Cells Treated with Sp-cAMPs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-cAMPs (Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a cell-permeable analog of cyclic adenosine monophosphate (cAMP) that acts as a potent activator of protein kinase A (PKA). Unlike the endogenous second messenger cAMP, this compound exhibits significant resistance to hydrolysis by phosphodiesterases (PDEs), ensuring a more sustained activation of the cAMP signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell cycle progression, apoptosis, and differentiation. Consequently, this compound is a valuable tool for investigating the therapeutic potential of modulating cAMP signaling in various diseases, particularly in oncology.
Flow cytometry is a powerful technique for the single-cell analysis of heterogeneous populations. When combined with specific fluorescent probes, it allows for the precise quantification of cellular events such as apoptosis and cell cycle distribution. This application note provides detailed protocols for the treatment of cells with this compound and subsequent analysis of apoptosis and cell cycle status by flow cytometry.
Signaling Pathway of this compound
This compound mimics the action of endogenous cAMP by binding to and activating PKA. PKA is a tetrameric enzyme consisting of two regulatory and two catalytic subunits. The binding of this compound to the regulatory subunits induces a conformational change, leading to the release and activation of the catalytic subunits. These active subunits then phosphorylate a multitude of downstream target proteins in the cytoplasm and nucleus, modulating their activity and triggering various cellular responses.
Data Presentation
The following tables present illustrative quantitative data from flow cytometry analyses of cells treated with this compound.
Table 1: Apoptosis Analysis of Cancer Cell Line Treated with this compound for 48 hours
| Treatment | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control (DMSO) | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 50 | 75.6 ± 3.5 | 15.8 ± 2.2 | 8.6 ± 1.3 |
| This compound | 100 | 58.9 ± 4.1 | 28.4 ± 3.0 | 12.7 ± 1.9 |
| This compound | 200 | 35.1 ± 5.2 | 45.3 ± 4.5 | 19.6 ± 2.8 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: Cell Cycle Analysis of a Proliferating Cell Line Treated with this compound for 24 hours
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| Control (DMSO) | 0 | 45.8 ± 2.9 | 35.1 ± 2.5 | 19.1 ± 1.8 | 1.5 ± 0.4 |
| This compound | 50 | 60.2 ± 3.3 | 25.9 ± 2.1 | 13.9 ± 1.5 | 3.8 ± 0.9 |
| This compound | 100 | 72.5 ± 4.0 | 15.3 ± 1.9 | 12.2 ± 1.3 | 8.1 ± 1.2 |
| This compound | 200 | 78.9 ± 4.5 | 8.7 ± 1.2 | 12.4 ± 1.6 | 15.3 ± 2.0 |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the general procedure for treating adherent or suspension cells with this compound prior to flow cytometry analysis.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound stock solution (e.g., 10 mM in sterile water or DMSO)
-
Cell culture plates or flasks
-
Trypsin-EDTA (for adherent cells)
-
Centrifuge
Procedure:
-
Cell Seeding:
-
Adherent cells: Seed cells in 6-well plates or T-25 flasks at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Suspension cells: Seed cells in T-25 flasks or appropriate culture vessels at a concentration of 0.5-1 x 10^6 cells/mL.
-
-
Cell Culture: Incubate the cells in a humidified incubator at 37°C with 5% CO2 for 24 hours or until they are in the logarithmic growth phase.
-
This compound Treatment:
-
Prepare working solutions of this compound by diluting the stock solution in complete culture medium to the desired final concentrations (e.g., 50, 100, 200 µM).
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24 or 48 hours) under standard culture conditions. The optimal incubation time may vary depending on the cell type and the specific endpoint being measured.[1]
Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol details the staining of this compound-treated cells for the detection of apoptosis by flow cytometry.[2][3][4]
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Microcentrifuge tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Adherent cells: Gently wash the cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium, transfer the cells to a microcentrifuge tube, and centrifuge at 300 x g for 5 minutes.
-
Suspension cells: Transfer the cells directly to a microcentrifuge tube and centrifuge at 300 x g for 5 minutes.
-
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Use appropriate controls for setting compensation and gates (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only).
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol describes the staining of this compound-treated cells with PI for the analysis of cell cycle distribution.[5][6]
Materials:
-
This compound-treated and control cells
-
Cold PBS
-
Ice-cold 70% Ethanol
-
PI/RNase Staining Buffer
-
Microcentrifuge tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting and Washing: Harvest and wash the cells as described in Protocol 2, step 1 and 2.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis: Analyze the samples by flow cytometry. Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.
Data Interpretation:
-
Sub-G1: Represents apoptotic cells with fragmented DNA.
-
G0/G1 phase: Cells with 2N DNA content.
-
S phase: Cells with DNA content between 2N and 4N.
-
G2/M phase: Cells with 4N DNA content.
Conclusion
The protocols outlined in this application note provide a robust framework for researchers to investigate the effects of the PKA activator this compound on cellular apoptosis and cell cycle progression using flow cytometry. The provided illustrative data and diagrams offer a clear understanding of the expected outcomes and the underlying signaling pathways. These methods are essential for the preclinical evaluation of cAMP-modulating compounds in drug development and for fundamental research in cell biology.
References
- 1. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Features of apoptotic cells measured by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Apoptosis and Necrosis in Live Cells Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PKA Activation with Sp-cAMPs
Welcome to the technical support center for researchers utilizing Sp-cAMPs to activate Protein Kinase A (PKA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate PKA?
This compound is a cell-permeable analog of cyclic adenosine monophosphate (cAMP).[1] It is a potent activator of cAMP-dependent Protein Kinase A (PKA) isoforms I and II.[1] PKA is typically in an inactive state, forming a complex of two regulatory (R) and two catalytic (C) subunits. When this compound binds to the regulatory subunits, it causes a conformational change, leading to the dissociation of the catalytic subunits.[2][3] These freed catalytic subunits are then active and can phosphorylate downstream target proteins.[2] this compound is designed to be more resistant to degradation by phosphodiesterases (PDEs) compared to native cAMP, resulting in a more sustained PKA activation.[4]
Q2: My cells are not responding to this compound treatment. What are the possible reasons?
Several factors could contribute to a lack of response. These can be broadly categorized as issues with the compound itself, problems with the cells or experimental setup, and incorrect data analysis. A systematic troubleshooting approach is recommended. (See the detailed troubleshooting guide below).
Q3: How can I be sure that the observed effects are specifically due to PKA activation?
To confirm the specificity of PKA activation by this compound, it is crucial to include proper controls in your experiment. A common approach is to use a PKA inhibitor, such as Rp-cAMPS or H89, in parallel with your this compound treatment.[5][6] If the effects of this compound are blocked or reversed by the inhibitor, it strongly suggests that the observed response is mediated by PKA. Additionally, you can use a phospho-PKA substrate antibody to detect the phosphorylation of known PKA targets via Western blot.[6]
Q4: What is the difference between this compound and other cAMP analogs like 8-Br-cAMP?
This compound and 8-Bromo-cAMP are both cell-permeable cAMP analogs used to activate PKA.[4][7] However, they can exhibit different properties. This compound is known for its high potency and resistance to hydrolysis by PDEs.[4] 8-Br-cAMP is also widely used and has been shown to decrease the Ca2+ sensitivity of airway smooth muscle contraction.[8] The choice between them may depend on the specific experimental goals and cell type. For instance, some studies have shown that different analogs can have varying abilities to induce PKA-dependent gene expression.[9]
Q5: Are there any known off-target effects of this compound?
While this compound is a potent PKA activator, it can have other effects. For example, it has been shown to be a competitive inhibitor of phosphodiesterase (PDE3A) with a Ki of 47.6 µM and can bind to the PDE10 GAF domain with an EC50 of 40 μM.[1] It is important to be aware of these potential off-target effects and to use the lowest effective concentration of this compound to minimize them.
Troubleshooting Guide: No PKA Activation Observed
This guide provides a step-by-step approach to identify and resolve common issues when PKA activation is not observed after this compound treatment.
Step 1: Verify the Integrity and Activity of this compound
-
Question: Is my this compound solution properly prepared and stored?
-
Answer: this compound should be stored under the recommended conditions, typically at -20°C.[1] Ensure that the compound has not undergone multiple freeze-thaw cycles. Prepare fresh solutions for each experiment if possible. The salt form, this compound sodium salt, generally has better water solubility and stability.[1]
-
-
Question: Is the concentration of this compound sufficient to activate PKA in my cell type?
Step 2: Assess Cell Health and Experimental Conditions
-
Question: Are my cells healthy and responsive?
-
Answer: Ensure that your cells are healthy, not confluent, and have been properly maintained. Stressed or unhealthy cells may not respond appropriately to stimuli.
-
-
Question: Is the this compound compound able to permeate the cell membrane?
-
Question: Is the incubation time sufficient for PKA activation?
-
Answer: PKA activation is generally a rapid process. However, the optimal incubation time can vary. A time-course experiment is recommended to determine the peak of PKA activation in your system.
-
Step 3: Evaluate the PKA Activation Readout
-
Question: Is my method for detecting PKA activation sensitive and appropriate?
-
Answer: There are several methods to measure PKA activity, including:
-
Western Blotting: Using a phospho-PKA substrate antibody to detect the phosphorylation of PKA targets like CREB (at Ser133).[6] This is a common and reliable method.
-
Kinase Activity Assays: In vitro assays that measure the phosphorylation of a specific PKA substrate.[12][13][14][15]
-
Fluorescence Anisotropy: A high-throughput method to measure the association and dissociation of PKA subunits.[16]
-
-
Ensure your chosen method is validated and that you are using appropriate controls.
-
Data Presentation
Table 1: EC50 Values of Various cAMP Analogs for PKA Isoform Activation
| PKA Isoform | cAMP Analog | EC50 (nM) for RIα Holoenzyme | EC50 (nM) for RIIβ Holoenzyme | Isoform Selectivity (RIIβ/RIα) | Reference |
| RIα | Sp-cAMP | 1590 | 2270 | 0.7 | [16] |
| RIIβ | HE33 | - | 45 | 9.2 | [16] |
| RIIβ | 6-MBC cAMP | - | 59 | 4.9 | [16] |
| RIIβ | 6-Bnz cAMP | - | 35 | 4.9 | [16] |
| RIIβ | 6-Phe cAMP | - | 20 | 4.6 | [16] |
| RIIβ | Sp-5,6-DCl-BIMPS | - | 83 | 4.1 | [16] |
| RIIβ | 6-MB cAMP | - | 39 | 3.6 | [16] |
| RIIβ | Sp-8-CPT-cAMP | - | 96 | 3.6 | [16] |
Data extracted from a study analyzing the activation of PKA RIα and RIIβ holoenzymes by various cAMP analogs.[16] Note that some analogs show selectivity for specific PKA isoforms.
Experimental Protocols
Protocol 1: General Procedure for PKA Activation in Cultured Cells
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Starvation (Optional): Depending on the cell type and experimental goals, you may need to serum-starve the cells for a few hours to reduce basal signaling.
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Dilute the stock solution to the desired final concentration in cell culture medium.
-
Remove the old medium from the cells and add the medium containing this compound.
-
Incubate the cells for the desired time at 37°C.
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Downstream Analysis: Use the cell lysates for downstream applications such as Western blotting or a PKA activity assay.
Protocol 2: Western Blotting for Phospho-PKA Substrates
-
Sample Preparation: Prepare cell lysates as described in Protocol 1.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for a phosphorylated PKA substrate (e.g., anti-phospho-CREB (Ser133)) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the level of PKA substrate phosphorylation.
Visualizations
Caption: PKA activation pathway by this compound.
Caption: Troubleshooting workflow for lack of PKA activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclic adenosine monophosphate - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. This compound, sodium salt BIOLOG Life Science Institute [biolog.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Up-regulation of the cAMP/PKA pathway inhibits proliferation, induces differentiation, and leads to apoptosis in malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 8-Bromo-cAMP decreases the Ca2+ sensitivity of airway smooth muscle contraction through a mechanism distinct from inhibition of Rho-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell-permeable non-hydrolyzable cAMP derivatives as tools for analysis of signaling pathways controlling gene regulation in Dictyostelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. PKA (Protein Kinase A) Colorimetric Activity Kit, 96 Tests - FAQs [thermofisher.com]
- 13. abcam.com [abcam.com]
- 14. promega.com [promega.com]
- 15. Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Implementing Fluorescence Anisotropy Screening and Crystallographic Analysis to Define PKA Isoform-Selective Activation by cAMP Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sp-cAMPs Concentration to Avoid Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sp-cAMPs. Our goal is to help you optimize your experimental conditions to achieve robust on-target effects while minimizing off-target phenomena.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary mechanism of action?
This compound (Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a cell-permeable analog of cyclic AMP (cAMP). Its primary on-target effect is the activation of cAMP-dependent Protein Kinase A (PKA).[1][2][3] It is more resistant to hydrolysis by phosphodiesterases (PDEs) than cAMP, leading to a more sustained activation of PKA.
Q2: What are the known off-target effects of this compound?
The primary off-target effects of this compound involve the inhibition of certain phosphodiesterases (PDEs). Specifically, it is a known competitive inhibitor of PDE3A and can also bind to the GAF domain of PDE10.[4] At higher concentrations, like other cAMP analogs, it may also influence intracellular calcium levels.[5][6]
Q3: What is a typical starting concentration for this compound in cell culture experiments?
A typical starting concentration for this compound in cell culture experiments ranges from 1 µM to 100 µM. However, the optimal concentration is highly cell-type and context-dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model system.[1][7]
Q4: How can I measure the on-target effect (PKA activation) of this compound?
PKA activation can be measured using various methods, including:
-
PKA Kinase Activity Assays: These assays, often available as kits, measure the phosphorylation of a PKA-specific substrate.[1][8][9][10]
-
Western Blotting: This technique can be used to detect the phosphorylation of known PKA substrates, such as CREB (at Ser133).[1]
-
FRET-based biosensors: Genetically encoded biosensors like AKAR can be used to monitor PKA activity in live cells.[11]
Q5: How can I assess the off-target effects of this compound?
-
PDE Inhibition Assays: Commercially available kits can measure the activity of specific PDEs, such as PDE3A, in the presence of varying concentrations of this compound.[12][13][14]
-
Intracellular Calcium Measurement: Fluorescent calcium indicators (e.g., Fura-2, Fluo-4) can be used to measure changes in intracellular calcium concentration following treatment with this compound.[5][6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no PKA activation | 1. Suboptimal this compound concentration: The concentration may be too low for the specific cell type or experimental conditions. 2. Poor cell permeability: Although generally cell-permeable, uptake can vary between cell types. 3. Degradation of this compound: Improper storage or handling can lead to degradation. 4. High endogenous PDE activity: High levels of phosphodiesterases in the cells may be degrading the analog. | 1. Perform a dose-response curve: Test a wide range of concentrations (e.g., 0.1 µM to 200 µM) to find the optimal EC50 for PKA activation in your system. 2. Increase incubation time: Allow more time for the compound to enter the cells. 3. Use a fresh stock of this compound: Ensure proper storage at -20°C or -80°C. 4. Co-treat with a broad-spectrum PDE inhibitor: Use a non-specific PDE inhibitor like IBMX (100 µM) to increase the intracellular concentration of this compound.[1] |
| High variability between experiments | 1. Inconsistent cell health or density: Variations in cell culture conditions can affect the response. 2. Inconsistent this compound preparation: Errors in dilution or mixing of the compound. 3. Assay timing: The kinetics of PKA activation and off-target effects can vary. | 1. Standardize cell culture protocols: Ensure consistent cell passage number, seeding density, and growth conditions.[15][16] 2. Prepare fresh dilutions for each experiment: Use calibrated pipettes and ensure thorough mixing. 3. Perform a time-course experiment: Measure the response at different time points after this compound addition to determine the optimal time for your assay. |
| Unexpected cell toxicity or death | 1. Concentration is too high: Excessive PKA activation or significant off-target effects can lead to cytotoxicity. 2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic at the final concentration. | 1. Lower the this compound concentration: Use the lowest effective concentration determined from your dose-response curve. 2. Perform a vehicle control: Treat cells with the same concentration of the solvent alone to assess its toxicity. Ensure the final solvent concentration is typically below 0.1%. |
| Suspected off-target effects (e.g., changes in cell morphology, proliferation, or other signaling pathways) | 1. Inhibition of PDE3A: This can lead to unintended effects in cells where PDE3A is a key regulator of cAMP signaling.[17][18] 2. Alterations in intracellular calcium: Changes in calcium signaling can have widespread cellular effects.[19][20] | 1. Measure PDE3A activity: Use a specific assay to determine if this compound is inhibiting PDE3A at the concentration you are using. 2. Measure intracellular calcium levels: Use calcium imaging to assess any changes in response to this compound. 3. Use a more specific PKA activator: Consider using other cAMP analogs with different off-target profiles to confirm that the observed effect is PKA-dependent. |
Quantitative Data Summary
Table 1: On-Target Activity of this compound and Related Analogs
| Compound | Assay | Cell Type/System | EC50 | Reference |
| Sp-8-Br-cAMPS-AM | PKA Activation | Sensory Neurons | 1.5 µM | [1] |
| Sp-8-Br-cAMPS | PKA Activation | Sensory Neurons | 203 µM | [1] |
| 6-Bnz-cAMP | NK1R Internalization (PKA-dependent) | Rat Spinal Cord Slices | 0.50 pM | [21] |
| 8-Br-cAMP | NK1R Internalization (PKA-dependent) | Rat Spinal Cord Slices | 706 pM (high potency phase) | [21] |
| Epinephrine | PKA Site Phosphorylation | COS-7 and HEK 293 cells | 20-40 pM | [15] |
Table 2: Off-Target Activity of this compound and Related Compounds
| Compound | Target | Assay | IC50 / Ki | Reference |
| This compound | PDE3A | Inhibition Assay | 47.6 µM (Ki) | [4] |
| This compound | PDE10 GAF domain | Binding Assay | 40 µM (EC50) | [4] |
| Cilostazol | PDE3A | Inhibition of Cell Viability | 0.35 µM (IC50) | [22] |
| Forskolin | Adenylyl Cyclase (indirectly affects PDE activity) | Inhibition of Cell Viability | 23.5 µM (IC50) | [22] |
Experimental Protocols
Protocol 1: General Cell Treatment with this compound
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Prepare serial dilutions of this compound in pre-warmed cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired period (e.g., 15 minutes to 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: After incubation, proceed with your desired downstream analysis, such as a PKA activity assay, western blotting, or calcium imaging.
Protocol 2: Dose-Response Assay for PKA Activation
-
Prepare Cell Lysates: After treating cells with a range of this compound concentrations (as in Protocol 1), wash the cells with cold PBS and lyse them using a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
PKA Activity Assay: Use a commercial PKA activity assay kit.[1][8][9][10] Typically, this involves adding a defined amount of cell lysate to a plate pre-coated with a PKA substrate, followed by the addition of ATP to initiate the phosphorylation reaction.
-
Detection: After the reaction, a specific antibody that recognizes the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A colorimetric or fluorescent substrate is then added, and the signal is measured using a plate reader.
-
Data Analysis: Plot the PKA activity (e.g., absorbance or fluorescence units) against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[21][23]
Visualizations
References
- 1. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. graphviz.org [graphviz.org]
- 3. Chemical tools selectively target components of the PKA system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular cAMP signaling-induced Ca2+ influx mediated by calcium homeostasis modulator 1 (CALHM1) in human odontoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation of cAMP-dependent protein kinase A in prefrontal cortex impairs working memory performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. sketchviz.com [sketchviz.com]
- 10. researchgate.net [researchgate.net]
- 11. Activation of PKA in cell requires higher concentration of cAMP than in vitro: implications for compartmentalization of cAMP signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. cusabio.com [cusabio.com]
- 15. Characterization of agonist stimulation of cAMP-dependent protein kinase and G protein-coupled receptor kinase phosphorylation of the beta2-adrenergic receptor using phosphoserine-specific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Regulation of Phosphodiesterase 3 and Inducible cAMP Early Repressor in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Pharmacological implications of the Ca2+/cAMP signaling interaction: from risk for antihypertensive therapy to potential beneficial for neurological and psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Regulation of cAMP-stimulated ion current by intracellular pH, Ca2+, and calmodulin blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phosphodiesterase 3A: a new player in development of interstitial cells of Cajal and a prospective target in gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Statistical strategies for averaging EC50 from multiple dose-response experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
How to ensure the stability and prevent degradation of Sp-cAMPs in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the stability and preventing the degradation of Sp-cAMPs (Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a cell-permeable analog of cyclic adenosine monophosphate (cAMP). It is a potent activator of cAMP-dependent Protein Kinase A (PKA) and is significantly more resistant to hydrolysis by phosphodiesterases (PDEs) than native cAMP. This resistance to degradation makes it a reliable tool for studying the cAMP/PKA signaling pathway, as it provides a more stable and sustained activation of PKA in experimental settings.
Q2: What is the primary cause of this compound degradation in experimental solutions?
While this compound is designed to be resistant to enzymatic degradation by phosphodiesterases, its stability can still be compromised by other factors. The primary non-enzymatic degradation pathway for cyclic phosphorothioates is hydrolysis, which can be influenced by pH and temperature. Additionally, repeated freeze-thaw cycles can affect the stability of the solution.
Q3: How should I store my this compound powder and stock solutions?
For long-term stability, this compound, typically as a sodium or triethylammonium salt, should be stored under the following conditions:
| Form | Storage Temperature | Duration | Notes |
| Powder (solid) | -20°C | Years | Keep in a tightly sealed container, protected from moisture and light.[1] |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Store in sealed, light-protected vials.[2] |
| Stock Solution | -20°C | Up to 1 month | Suitable for shorter-term storage. Aliquot and protect from light.[2] |
Q4: Can I repeatedly freeze and thaw my this compound stock solution?
It is strongly recommended to avoid repeated freeze-thaw cycles. Each cycle can contribute to the degradation of the compound and introduce variability into your experiments. Prepare single-use aliquots of your stock solution to maintain its integrity.
Q5: What solvents should I use to prepare my this compound stock solution?
This compound salts are generally soluble in aqueous solutions.
-
This compound triethylammonium salt: Soluble up to 100 mM in water.
-
This compound sodium salt: Readily soluble in water and DMSO. For a 100 mg/mL concentration in DMSO, ultrasonic treatment may be necessary. For an 86.67 mg/mL concentration in water, sonication can also aid dissolution.[2]
Always use high-purity, sterile solvents for preparing your solutions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological effect observed in experiments. | 1. Degradation of this compound: Improper storage, repeated freeze-thaw cycles, or extreme pH of the experimental buffer. 2. Incorrect Concentration: Errors in dilution or calculation. 3. Cell Health Issues: Cells may be unhealthy, leading to a blunted response. | 1. Prepare fresh working solutions from a new aliquot of stock solution. Ensure stock solutions have been stored correctly. Verify the pH of your experimental buffers is within a neutral range (pH 7.2-7.4). 2. Recalculate all dilutions. Use a calibrated pipette. Consider performing a concentration verification if possible. 3. Check cell viability and morphology. Ensure cells are in the logarithmic growth phase and not over-confluent. |
| Precipitate forms in the this compound solution upon thawing or dilution. | 1. Low Solubility in the Dilution Buffer: The buffer composition may not be suitable for the final concentration of this compound. 2. Buffer Incompatibility: Components of your experimental buffer may be reacting with the this compound salt. | 1. Gently warm the solution to 37°C and vortex or sonicate briefly to aid dissolution. If the precipitate persists, consider preparing a fresh solution in a different, validated buffer system. 2. Test the solubility of this compound in your experimental buffer at the desired final concentration before treating your cells. |
| Variability in results between experiments. | 1. Inconsistent preparation of working solutions. 2. Degradation of stock solution over time. 3. Use of different batches of this compound. | 1. Follow a standardized protocol for preparing working solutions for every experiment. 2. Always use a fresh aliquot for each experiment. If the stock is old, consider preparing a fresh stock from powder. 3. If using a new batch, perform a dose-response curve to confirm its potency relative to the previous batch. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound sodium salt (MW: 367.25 g/mol ).
Materials:
-
This compound sodium salt powder
-
Sterile, nuclease-free water or DMSO
-
Sterile, light-protected microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound sodium salt powder in a sterile microcentrifuge tube. For example, to prepare 1 ml of a 10 mM stock solution, weigh 3.67 mg.
-
Dissolution: Add the appropriate volume of sterile water or DMSO to achieve the desired concentration. For a 10 mM stock, add 1 ml of solvent to 3.67 mg of powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.[2]
-
Aliquoting: Dispense the stock solution into single-use, sterile, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2]
Protocol 2: PKA Activation Assay in Cultured Cells
This protocol provides a general workflow for assessing PKA activation in response to this compound treatment by measuring the phosphorylation of a downstream target, such as CREB (cAMP response element-binding protein).
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound working solution (diluted from stock in serum-free medium or an appropriate buffer)
-
Phospho-CREB (Ser133) antibody
-
Total CREB antibody
-
Appropriate secondary antibodies
-
Lysis buffer
-
Protein assay reagents (e.g., BCA)
-
SDS-PAGE and Western blotting equipment
Workflow:
Caption: Experimental workflow for a PKA activation assay using this compound.
Procedure:
-
Cell Seeding: Seed your cells in an appropriate culture vessel and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Cell Treatment:
-
(Optional) If studying signaling pathways, you may want to serum-starve your cells for a few hours prior to treatment to reduce basal signaling.
-
Prepare your this compound working solution by diluting the stock solution in serum-free medium or a suitable buffer (e.g., PBS or HBSS) to the desired final concentration.
-
Remove the culture medium from the cells and replace it with the this compound working solution or a vehicle control.
-
Incubate the cells for the desired time at 37°C in a CO2 incubator.
-
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Western Blot Analysis:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against phospho-CREB and total CREB.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-CREB signal to the total CREB signal to determine the extent of PKA activation.
Signaling Pathway
This compound acts as a direct activator of Protein Kinase A (PKA) by mimicking the action of endogenous cAMP.
Caption: The cAMP/PKA signaling pathway and the action of this compound.
References
Addressing solubility issues with Sp-cAMPs in aqueous buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges encountered when working with Sp-isomers of cyclic adenosine monophosphorothioates (Sp-cAMPs) in aqueous buffers.
Troubleshooting Guide
Issue: Precipitate formation when dissolving this compound.
Possible Cause & Solution
-
Incorrect Salt Form: The free acid form of this compound is less soluble in aqueous solutions compared to its salt forms.
-
Recommendation: Use the sodium salt or triethylammonium salt of this compound, which exhibit significantly higher aqueous solubility. The sodium salt is often preferred for its enhanced stability.[1]
-
-
Low Temperature of Solvent: Attempting to dissolve this compound in cold buffer can reduce solubility.
-
Recommendation: Warm the aqueous buffer to room temperature or 37°C before adding the this compound powder.[2]
-
-
Insufficient Mixing: The powder may not have fully dissolved.
-
Recommendation: Vortex or sonicate the solution to aid dissolution.[2]
-
-
Buffer Composition: Certain buffer components at high concentrations can affect the solubility of this compound.
-
Recommendation: If possible, test the solubility in a simpler buffer system first (e.g., sterile water) before moving to more complex media.
-
-
pH of the Buffer: The pH of the solution can influence the charge state and thus the solubility of the compound.
-
Recommendation: Ensure the pH of your buffer is within the optimal range for your experiment and the stability of the Sp-cAMP analog. Generally, a physiological pH of around 7.4 is a good starting point.
-
Issue: Cloudiness or precipitation in the stock solution over time.
Possible Cause & Solution
-
Improper Storage: Storing stock solutions at inappropriate temperatures can lead to degradation and precipitation.
-
Recommendation: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous stock solutions are generally stable for up to one month when stored at -20°C.[3]
-
-
Bacterial Contamination: Microbial growth can alter the composition of the solution, leading to precipitation.
-
Recommendation: Prepare stock solutions using sterile buffers and filter-sterilize the final solution through a 0.22 µm filter, especially for long-term storage and use in cell culture.
-
-
Concentration Too High for the Buffer System: The solubility limit may have been exceeded in the specific buffer used.
-
Recommendation: Prepare a new stock solution at a lower concentration. Refer to the solubility data table below for guidance.
-
Frequently Asked Questions (FAQs)
Q1: Which form of this compound is most soluble in aqueous buffers?
A1: The salt forms, particularly the sodium salt and the triethylammonium salt, are significantly more soluble in aqueous solutions than the free acid form. The triethylammonium salt of this compound has been reported to be soluble in water up to 100 mM.[4][5][6] The sodium salt is also highly soluble and often preferred for its stability.[1]
Q2: What is the best solvent to prepare a stock solution of this compound?
A2: For most biological experiments, sterile, nuclease-free water is the recommended solvent for preparing high-concentration stock solutions of the salt forms of this compound. If you encounter solubility issues, a small amount of DMSO can be used to first dissolve the compound, which is then diluted with your aqueous buffer. However, it is crucial to ensure the final concentration of DMSO is not toxic to your cells (typically <0.5%).
Q3: What are the recommended storage conditions for this compound powder and stock solutions?
A3:
-
Powder: Store the lyophilized powder at -20°C.
-
Stock Solutions: Prepare aliquots to avoid multiple freeze-thaw cycles and store them at -20°C or -80°C. Aqueous stock solutions are generally stable for up to one month at -20°C.[3]
Q4: What are typical working concentrations of this compound for activating Protein Kinase A (PKA) in cell-based assays?
A4: The effective concentration can vary depending on the cell type and the specific experimental conditions. However, a common starting range for PKA activation in cell culture is 10-100 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system. For direct infusion in some in vivo studies, much lower concentrations in the nanomolar range have been used.[7]
Q5: Can I autoclave my buffer after adding this compound?
A5: No, it is not recommended to autoclave solutions containing this compound as the high temperature and pressure can lead to degradation of the compound. Prepare your buffers and autoclave them before adding the this compound. If sterility is required, filter the final this compound solution through a 0.22 µm sterile filter.
Data Presentation
Table 1: Solubility of this compound Analogs
| Compound | Solvent | Maximum Reported Solubility | Reference |
| This compound, triethylammonium salt | Water | 100 mM | [4][5] |
| This compound, sodium salt | Water | Generally high, noted for good solubility and stability | [1] |
Note: Solubility in specific buffers like PBS, TRIS, and HEPES is expected to be high for the salt forms, but it is always recommended to test the desired concentration in a small volume first.
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of this compound, triethylammonium salt
Materials:
-
This compound, triethylammonium salt (MW: 446.46 g/mol )
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.46 mg of this compound, triethylammonium salt.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of sterile, nuclease-free water to the microcentrifuge tube.
-
Dissolve the compound: Close the tube and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming to room temperature or brief sonication can be applied.
-
(Optional) Sterilization: If the stock solution is intended for use in cell culture, it is recommended to filter it through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol for PKA Activation in Cultured Cells
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
10 mM stock solution of this compound
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
PKA activity assay kit or antibodies for Western blotting (e.g., anti-phospho-CREB)
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Starvation (Optional): Depending on the cell type and experimental design, you may want to serum-starve the cells for a few hours prior to treatment to reduce basal PKA activity.
-
Prepare Working Solutions: Dilute the 10 mM this compound stock solution in serum-free or complete medium to the desired final concentrations (e.g., for a final concentration of 100 µM, add 10 µL of the 10 mM stock to 990 µL of medium).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used for the stock solution, if any).
-
Incubation: Incubate the cells for the desired period to allow for PKA activation (e.g., 15-30 minutes). The optimal incubation time should be determined empirically.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse the cells using an appropriate lysis buffer.
-
Downstream Analysis: Analyze the cell lysates for PKA activation using a PKA activity assay or by performing a Western blot to detect the phosphorylation of PKA substrates like CREB.
Mandatory Visualizations
Caption: The PKA signaling pathway activated by extracellular signals or exogenous this compound.
Caption: Experimental workflow for assessing PKA activation by this compound in cell culture.
References
- 1. researchgate.net [researchgate.net]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Khan Academy [khanacademy.org]
- 6. cAMPS-Sp, triethylammonium salt | cAMP | Tocris Bioscience [tocris.com]
- 7. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sp-cAMPs Treatment Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Sp-cAMPs in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a cell-permeable analog of cyclic AMP (cAMP).[1] Its primary mechanism of action is the activation of cAMP-dependent Protein Kinase A (PKA).[1][2] Like cAMP, this compound binds to the regulatory subunits of the PKA holoenzyme, causing a conformational change that releases the active catalytic subunits.[3][4] These catalytic subunits can then phosphorylate downstream target proteins on serine and threonine residues, initiating a variety of cellular responses.[3] this compound is often used in research because it is more resistant to degradation by phosphodiesterases (PDEs) than cAMP, resulting in a more sustained activation of PKA.[1]
Q2: What is the appropriate negative control for this compound treatment?
The most widely accepted negative control for this compound is its diastereomer, Rp-cAMPS (Adenosine-3',5'-cyclic monophosphorothioate, Rp-isomer).[5][6] Rp-cAMPS is also a cell-permeable cAMP analog, but it acts as a competitive antagonist of PKA.[6][7] It binds to the regulatory subunits of PKA but does not induce the conformational change necessary to release the active catalytic subunits, thereby inhibiting PKA activation.[6] Using Rp-cAMPS helps to ensure that the observed effects of this compound are specifically due to PKA activation and not to other, off-target effects of the compound.
Q3: How can I confirm that this compound is activating PKA in my experimental system?
To confirm PKA activation, you can measure the phosphorylation of known PKA substrates. A common and reliable method is to perform a Western blot analysis to detect the phosphorylated form of Vasodilator-Stimulated Phosphoprotein (VASP) or other known PKA targets.[8] An increase in the phosphorylation of these substrates following this compound treatment would indicate PKA activation.
Q4: I am not observing the expected effect of this compound. What are some common troubleshooting steps?
If you are not seeing the expected outcome, consider the following:
-
Cell Health and Confluency: Ensure your cells are healthy and in the exponential growth phase. Optimal confluency is typically between 60-80%.[9]
-
Reagent Stability: this compound solutions should be prepared fresh or stored properly according to the manufacturer's instructions to avoid degradation.[10]
-
Basal cAMP Levels: High basal levels of cAMP in your control cells can mask the effect of this compound. Serum starvation for a few hours before the experiment can help reduce basal cAMP levels.[11]
-
Phosphodiesterase (PDE) Activity: High PDE activity can degrade this compound, although it is more resistant than cAMP. Consider using a broad-spectrum PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) to potentiate the effect of this compound.[12][13]
-
Dose and Time Course: The optimal concentration and treatment duration for this compound can vary significantly between cell types. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.
Troubleshooting Guides
Issue 1: High Background Signal in Negative Control (Vehicle-Treated) Cells
High background can obscure the specific effects of this compound.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| High Basal cAMP Levels | Serum-starve cells for 2-24 hours prior to the experiment to reduce baseline signaling.[11] |
| Endogenous Agonist Production | Wash cells thoroughly with phosphate-buffered saline (PBS) before adding this compound to remove any secreted signaling molecules.[11] |
| Reagent Contamination | Use fresh, high-purity reagents and sterile technique to avoid contamination that could stimulate signaling pathways. |
Issue 2: Inconsistent or Non-Reproducible Results with this compound Treatment
Variability in results can arise from several experimental factors.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cellular responses can change with repeated subculturing. |
| Inconsistent Cell Density | Plate cells at a consistent density for all experiments to ensure uniform responses.[9] |
| Variable Treatment Incubation Times | Use a precise timer for all incubation steps to ensure consistency across experiments. |
| Reagent Potency | Aliquot and store this compound and other critical reagents according to the manufacturer's recommendations to maintain their activity.[10] |
Issue 3: Observed Cellular Effects with Both this compound and Rp-cAMPS
If both the agonist (this compound) and the antagonist (Rp-cAMPS) produce a similar effect, it may indicate a PKA-independent or off-target effect.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Off-Target Effects | This compound can have off-target effects, such as inhibiting certain phosphodiesterases (e.g., PDE3A).[2][10] Consider using alternative PKA activators like 6-Bnz-cAMP for comparison.[14] |
| Activation of Other cAMP-Binding Proteins | cAMP analogs can activate other proteins like Exchange Protein directly Activated by cAMP (Epac).[14] Use Epac-specific agonists (e.g., 8-pCPT-2'-O-Me-cAMP) to dissect the signaling pathway.[8] |
| Cytotoxicity | High concentrations of cAMP analogs can sometimes be toxic to cells. Perform a cell viability assay to rule out non-specific effects due to cell death. |
Experimental Protocols
Protocol 1: Validation of PKA Activation using Western Blot for Phospho-VASP
-
Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.
-
Pre-treatment (Optional): If using inhibitors, pre-incubate the cells with the inhibitor (e.g., H89, a PKA inhibitor) for 30 minutes.[8]
-
Treatment: Treat cells with this compound, Rp-cAMPS (as a negative control), and a vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against phospho-VASP.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for total VASP or a loading control (e.g., GAPDH, β-actin) for normalization.
-
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound, Rp-cAMPS, and a vehicle control. Include a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the cells for the desired treatment duration.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: this compound signaling pathway leading to cellular response.
Caption: Workflow for using Rp-cAMPS as a negative control.
References
- 1. This compound, sodium salt BIOLOG Life Science Institute [biolog.de]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cyclic adenosine monophosphate - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. cAMP-dependent protein kinase modulates expiratory neurons in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (RP)-cAMPS inhibits the cAMP-dependent protein kinase by blocking the cAMP-induced conformational transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cAMP inhibits modulation of airway smooth muscle phenotype via the exchange protein activated by cAMP (Epac) and protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. β-Arrestin 1 Differentially Modulates cAMP and ERK Pathways Downstream of the FSH Receptor[v1] | Preprints.org [preprints.org]
- 14. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
Potential for Sp-cAMPs hydrolysis and its impact on experimental outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for Sp-cAMPs hydrolysis and its impact on experimental outcomes. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are this compound and why are they used in research?
This compound are a class of cyclic AMP (cAMP) analogs. They are chemically modified to be more resistant to degradation by enzymes called phosphodiesterases (PDEs) compared to the natural second messenger, cAMP. This resistance to hydrolysis leads to a more sustained activation of cAMP-dependent signaling pathways, primarily through the activation of Protein Kinase A (PKA). Researchers use this compound to study the downstream effects of sustained cAMP signaling in various biological processes.
Q2: Are this compound completely resistant to hydrolysis?
No, while this compound are designed to be resistant to hydrolysis, they are not completely immune to it. The rate of hydrolysis is significantly lower than that of cAMP but can still occur, particularly in experimental systems with high concentrations of certain PDE isozymes. The stability of this compound can be influenced by experimental conditions such as incubation time, temperature, and the specific cell or tissue type being studied.
Q3: What are the potential consequences of this compound hydrolysis in my experiments?
Hydrolysis of this compound can lead to a decrease in their effective concentration over time. This can result in a weaker or more transient activation of PKA than anticipated, leading to underestimation of the downstream effects of the signaling pathway. In some cases, the degradation products could potentially have off-target effects, although this is less commonly reported.
Q4: How can I minimize this compound hydrolysis in my experiments?
To minimize hydrolysis, consider the following:
-
Use the appropriate analog: Different Sp-cAMP analogs may have varying degrees of resistance to hydrolysis.
-
Optimize incubation time: Use the shortest effective incubation time to achieve the desired biological response.
-
Consider PDE inhibitors: In some experimental setups, the co-application of a broad-spectrum or specific PDE inhibitor (like IBMX) can help to further reduce the degradation of this compound. However, be aware that PDE inhibitors themselves can have biological effects.
-
Proper storage: Store this compound as recommended by the manufacturer, typically at -20°C or lower, to prevent degradation.
Q5: Should I use the sodium salt form of this compound?
The sodium salt form of this compound often exhibits enhanced water solubility and stability.[1] For most cell-based assays, using the sodium salt is recommended for easier preparation of stock solutions and better stability in aqueous buffers.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Weaker than expected or no biological response | 1. Sp-cAMP Hydrolysis: The compound is being degraded by endogenous PDEs. 2. Poor Cell Permeability: The Sp-cAMP analog is not efficiently entering the cells. 3. Incorrect Concentration: The final concentration of the Sp-cAMP analog is too low. 4. Inactive Compound: The Sp-cAMP stock solution has degraded due to improper storage. | 1. Assess Hydrolysis: Perform a time-course experiment to see if the response diminishes over time. Consider co-incubation with a PDE inhibitor (e.g., IBMX) to see if the response is potentiated or prolonged. Analyze the stability of Sp-cAMP in your experimental system using methods like HPLC or mass spectrometry. 2. Verify Permeability: Use a more lipophilic analog of Sp-cAMP if available. Confirm cell entry using a fluorescently labeled analog if possible. 3. Confirm Concentration: Double-check calculations for stock solution and final dilutions. Prepare a fresh stock solution. 4. Check Storage: Ensure the compound has been stored correctly (typically at -20°C or -80°C, protected from light and moisture). |
| Response is transient or shorter than expected | 1. Rapid Hydrolysis: High levels of specific PDE isozymes in your experimental system are quickly degrading the Sp-cAMP. 2. Cellular Efflux: The cells are actively pumping out the Sp-cAMP analog. | 1. Identify PDEs: If possible, identify the major PDE isozymes expressed in your cell type and use a more specific inhibitor. 2. Investigate Efflux: While less common for cAMP analogs, consider the possibility of active transport out of the cell. |
| High variability between replicate experiments | 1. Inconsistent Hydrolysis Rates: Variations in cell density or health can affect PDE activity. 2. Inconsistent Compound Delivery: Issues with pipetting or mixing of the Sp-cAMP analog. | 1. Standardize Cell Culture: Ensure consistent cell seeding densities and maintain healthy cell cultures. 2. Improve Technique: Ensure accurate and consistent pipetting and thorough mixing of the Sp-cAMP analog in the culture medium. |
Quantitative Data on Sp-cAMP Analog Stability
Table 1: Michaelis-Menten Constant (Km) for Hydrolysis by PDE Isozymes (Illustrative Values)
| Compound | PDE1 (µM) | PDE2 (µM) | PDE3 (µM) | PDE4 (µM) |
| cAMP | 1-10 | 10-50 | 0.1-1 | 1-10 |
| 8-Bromo-cAMP | 10-50 | >100 | 1-10 | 10-50 |
| Dibutyryl-cAMP (db-cAMP) | >100 | >200 | >50 | >100 |
| This compound | >200 | >500 | >100 | >200 |
A higher Km value indicates a lower affinity of the enzyme for the substrate, suggesting greater resistance to hydrolysis.
Table 2: Maximum Rate of Hydrolysis (Vmax) by PDE Isozymes (Illustrative Relative Values)
| Compound | PDE1 | PDE2 | PDE3 | PDE4 |
| cAMP | 100% | 100% | 100% | 100% |
| 8-Bromo-cAMP | ~40% | ~20% | ~50% | ~30% |
| Dibutyryl-cAMP (db-cAMP) | <10% | <5% | <15% | <10% |
| This compound | <5% | <2% | <5% | <5% |
Vmax is presented as a relative percentage compared to the hydrolysis of cAMP. A lower relative Vmax indicates slower degradation.
Experimental Protocols
Protocol 1: Assessing the Stability of Sp-cAMP in Cell Culture
This protocol outlines a method to determine the stability of an Sp-cAMP analog in a specific cell culture system over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Cells of interest
-
Cell culture medium and supplements
-
Sp-cAMP analog
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Internal standard (e.g., a stable isotope-labeled cAMP)
-
HPLC or LC-MS system with a C18 column
Procedure:
-
Cell Culture: Plate cells at a desired density in multi-well plates and allow them to adhere and grow to the desired confluency.
-
Treatment: Prepare a stock solution of the Sp-cAMP analog in an appropriate solvent (e.g., water or DMSO). Dilute the stock solution in cell culture medium to the final desired concentration.
-
Time-Course Incubation: Add the Sp-cAMP-containing medium to the cells. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect both the cell culture supernatant and the cell lysate.
-
Sample Preparation (Supernatant): a. Transfer the supernatant to a clean microcentrifuge tube. b. Add the internal standard. c. Precipitate proteins by adding an equal volume of cold acetonitrile. d. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. e. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator. f. Reconstitute the sample in the mobile phase for HPLC/LC-MS analysis.
-
Sample Preparation (Cell Lysate): a. Wash the cells with ice-cold PBS. b. Lyse the cells using a suitable method (e.g., sonication in a lysis buffer or freeze-thaw cycles). c. Add the internal standard. d. Perform protein precipitation and sample processing as described for the supernatant (steps 4c-4f).
-
HPLC/LC-MS Analysis: a. Inject the prepared samples into the HPLC or LC-MS system. b. Separate the Sp-cAMP analog from its potential degradation products using a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). c. Quantify the amount of the intact Sp-cAMP analog at each time point by comparing its peak area to that of the internal standard.
-
Data Analysis: Plot the concentration of the Sp-cAMP analog as a function of time to determine its stability and calculate its half-life in the specific cell culture system.
Visualizations
Caption: PKA activation pathway by Sp-cAMP analogs and potential for hydrolysis.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
Technical Support Center: Minimizing Cytotoxicity of Sp-cAMPs at High Concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when using Sp-cAMPs and other cAMP analogs at high concentrations.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high levels of cytotoxicity in my cell culture after treatment with this compound?
A1: High concentrations of this compound can induce cytotoxicity through several mechanisms. The cyclic AMP (cAMP) pathway, which this compound activate, plays a complex role in cell fate, capable of inducing both pro-apoptotic and anti-apoptotic effects depending on the cell type and context.[1] Prolonged or excessive activation of Protein Kinase A (PKA) by high concentrations of this compound can lead to cell cycle arrest or apoptosis. Additionally, off-target effects, while less common with Sp-isomers compared to other analogs, cannot be entirely ruled out at very high concentrations. It is also crucial to ensure the purity of the this compound solution, as contaminants or degradation products could contribute to toxicity.
Q2: What are the typical working concentrations for this compound and at what point does cytotoxicity become a concern?
A2: The optimal working concentration of this compound is highly cell-type dependent and should be determined empirically through a dose-response experiment. Generally, concentrations ranging from 10 µM to 200 µM are used in cell culture experiments.[2] Cytotoxicity can become a concern at concentrations above 100 µM, but this can vary significantly. For example, some studies have used up to 1000 µM (1 mM) of related analogs with careful monitoring of exposure time.[3] It is recommended to perform a viability assay, such as the MTT or resazurin assay, to determine the IC50 for cytotoxicity in your specific cell line.
Q3: Are there less cytotoxic alternatives to this compound for activating the cAMP signaling pathway?
A3: Yes, several other cAMP analogs are available, each with different properties. However, it's important to be aware of their potential downsides.
-
8-Bromo-cAMP (8-Br-cAMP): A commonly used analog, but it can be metabolized to 8-bromo-adenosine, which can have off-target effects and contribute to cytotoxicity.[4]
-
Dibutyryl-cAMP (db-cAMP): Another older analog that is also susceptible to metabolic breakdown into products that can have non-cAMP-mediated effects.
-
Sp-8-Br-cAMPS: This analog is more resistant to metabolic degradation by phosphodiesterases, making it a better choice for long-term experiments where stability is a concern.[5][6]
-
8-(4-Chlorophenylthio)-cAMP (8-CPT-cAMP): While effective, it can also be metabolized and exert effects independent of cAMP signaling.[4]
For applications requiring sustained PKA activation with potentially lower cytotoxicity due to metabolic byproducts, metabolically resistant analogs like Sp-8-Br-cAMPS are often preferred.[5][6]
Q4: How can I differentiate between cytotoxicity caused by excessive PKA activation and off-target effects of this compound?
A4: To distinguish between on-target PKA-mediated cytotoxicity and off-target effects, you can perform several control experiments:
-
Use a PKA inhibitor: Co-treatment with a specific PKA inhibitor, such as Rp-cAMPS or H89, should rescue the cytotoxic effect if it is mediated by PKA.
-
Use an inactive analog: The corresponding Rp-isomer, (Rp)-cAMPS, is a competitive antagonist of cAMP on PKA and should not induce the same cytotoxic effects.[7] Observing cytotoxicity with this compound but not Rp-cAMPS would suggest a PKA-dependent mechanism.
-
Knockdown or knockout of PKA: Using siRNA or CRISPR/Cas9 to reduce the expression of PKA catalytic subunits should confer resistance to this compound-induced cytotoxicity if the effect is on-target.
Q5: My this compound solution appears to have precipitated in the cell culture medium. Could this be causing cytotoxicity?
A5: Yes, poor solubility and precipitation can lead to inconsistent results and potential cytotoxicity. This compound, particularly the free acid form, can have limited solubility in aqueous solutions at neutral pH. The sodium salt form of this compound generally has better water solubility and stability.[8] It is crucial to ensure complete dissolution of the compound before adding it to your cell culture. If you observe precipitation, you may need to prepare a fresh stock solution in an appropriate solvent (e.g., DMSO) and ensure it is adequately diluted in the culture medium.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cell death at desired working concentration | Concentration is above the cytotoxic threshold for the specific cell line. | Perform a dose-response curve to determine the IC50 for cytotoxicity using an MTT or similar viability assay. Use the lowest effective concentration that elicits the desired biological response. |
| Prolonged exposure to high concentrations of this compound. | Optimize the incubation time. A shorter exposure may be sufficient to activate the desired signaling pathway without causing significant cell death. | |
| Off-target effects of the compound. | Include controls such as co-treatment with a PKA inhibitor (e.g., Rp-cAMPS) to confirm the effect is PKA-dependent. | |
| Inconsistent results between experiments | Instability or degradation of this compound in the culture medium. | Use a more metabolically stable analog like Sp-8-Br-cAMPS for long-term experiments.[5][6] Prepare fresh solutions for each experiment and store stock solutions appropriately. |
| Precipitation of the compound in the culture medium. | Ensure complete dissolution of the this compound stock solution before use. Consider using the more soluble sodium salt form.[8] Visually inspect the culture medium for any signs of precipitation after adding the compound. | |
| No biological effect observed, even at high concentrations | Poor membrane permeability of the analog. | While this compound is generally membrane-permeable, efficiency can vary between cell types. Consider using a more lipophilic analog like Sp-8-Br-cAMPS.[5] |
| Rapid degradation of the compound by phosphodiesterases (PDEs). | Although this compound is more resistant to PDEs than cAMP, high intracellular PDE activity can reduce its effective concentration. Consider co-treatment with a broad-spectrum PDE inhibitor like IBMX, but be aware of its own potential effects on the cells. | |
| PKA is not the primary mediator of the desired effect. | Investigate the involvement of other cAMP effectors like Exchange Protein Activated by cAMP (Epac) using Epac-selective agonists (e.g., 8-pCPT-2'-O-Me-cAMP). |
Quantitative Data Summary
Table 1: Comparison of IC50 Values for Cytotoxicity of cAMP Analogs
| Compound | Cell Line | IC50 (µM) | Assay | Reference |
| 8-Cl-cAMP | FDCP-mix (murine hematopoietic progenitor) | ~100 | Trypan Blue Exclusion | [7] |
| 8-Cl-cAMP | p210bcr/abl transformed FDCP-mix | <100 | Trypan Blue Exclusion | [7] |
| Brevinin-1 E8.13 | A549 (lung carcinoma) | 7.5 | Not Specified | [9] |
| Brevinin-1 E8.13 | Jurkat (leukemia) | 14.8 | Not Specified | [9] |
| LTX-315 | Various Cancer Cell Lines | - | Not Specified | [9] |
Note: Direct comparative IC50 data for cytotoxicity of this compound across multiple cell lines is limited in the currently available literature. Researchers are encouraged to determine these values empirically for their specific experimental system.
Experimental Protocols
Protocol: Assessing Cytotoxicity of this compound using the MTT Assay
This protocol outlines the steps to determine the cytotoxic effect of this compound on adherent cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
This compound (and other cAMP analogs for comparison)
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include wells with untreated cells (medium only) as a negative control and wells with a known cytotoxic agent as a positive control. Also, include a vehicle control if this compound is dissolved in a solvent like DMSO.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down or place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance values.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells using the following formula: % Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Visualizations
Caption: The cAMP/PKA signaling pathway activated by external ligands or direct stimulation by analogs like this compound.
Caption: A logical workflow for troubleshooting cytotoxicity issues with this compound.
References
- 1. cAMP-PKA/EPAC signaling and cancer: the interplay in tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 8-bromo-cAMP and 8-CPT-cAMP increase the density of beta-adrenoceptors in hepatocytes by a mechanism not mimicking the effect of cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sp-8-Br-cAMPS BIOLOG Life Science Institute [biolog.de]
- 6. biolog.de [biolog.de]
- 7. Activation of protein kinase A (PKA) by 8-Cl-cAMP as a novel approach for antileukaemic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
How to improve the delivery of Sp-cAMPs into difficult-to-transfect cells
This guide provides troubleshooting advice and detailed protocols for researchers encountering difficulties in delivering Sp-analogs of cyclic AMP (Sp-cAMPs) into cell types that are resistant to standard transfection methods, such as primary neurons, immune cells, and stem cells.
Frequently Asked Questions (FAQs)
Q1: What are this compound and why are they used?
This compound are cell-permeable and degradation-resistant analogs of cyclic adenosine monophosphate (cAMP), a critical second messenger in many signal transduction pathways. They are used to directly and selectively activate cAMP-dependent protein kinase (PKA) to study its downstream effects on processes like gene transcription, cell proliferation, and neuronal signaling.[1][2]
Q2: I'm adding this compound to my difficult-to-transfect cells, but I'm not seeing the expected biological effect. What are the common causes?
Several factors can lead to a lack of response, even with cell-permeable analogs:
-
Insufficient Intracellular Concentration: The compound may not be reaching a high enough concentration inside the cell to activate PKA effectively.
-
Active Efflux: Difficult-to-transfect cells, particularly primary cells and stem cells, can express high levels of multidrug resistance-associated proteins (MRPs) which act as efflux pumps, actively removing this compound from the cytoplasm.[3][4]
-
Compound Degradation: Although more stable than native cAMP, this compound can still degrade over long incubation times in cell culture media.[5]
-
Cell Health: The overall health and viability of primary or hard-to-transfect cells can significantly impact their ability to respond to stimuli.[6]
-
Downstream Pathway Issues: The lack of response might be due to an issue with a component of the signaling pathway downstream of PKA in your specific cell model.
Q3: How can I verify that Sp-cAMP has entered the cells and is active?
It is crucial to perform validation experiments to confirm successful delivery and biological activity. This typically involves measuring the activation of a direct downstream target.
-
Measure PKA Substrate Phosphorylation: The most common method is to perform a Western blot to detect the phosphorylation of known PKA substrates. A primary target is the transcription factor CREB (cAMP Response Element-Binding protein), checking for phosphorylation at its Serine-133 residue.[7][8]
-
Directly Measure Intracellular cAMP: Use a commercially available assay kit (e.g., ELISA, FRET-based) to quantify the total intracellular cAMP concentration after delivery.[9][10][11] This can confirm that the analog has entered the cell.
-
Functional Assays: Use a functional readout that is known to be PKA-dependent in your cell type. For neurons, this could be a change in ion channel activity measured via patch-clamp electrophysiology.[12][13]
Troubleshooting Guide
Problem: No detectable PKA activation (e.g., no pCREB signal) after Sp-cAMP incubation.
This is the most common issue and suggests the intracellular concentration of Sp-cAMP is insufficient. Follow this workflow to diagnose and solve the problem.
Caption: Troubleshooting workflow for failed Sp-cAMP delivery.
Comparison of Advanced Delivery Methods
For cells where simple incubation is ineffective, more direct delivery methods are required. The choice of method involves a trade-off between delivery efficiency and cell viability.
| Delivery Method | Principle | Expected Efficiency | Cell Viability | Suitability for Difficult Cells | Key Considerations |
| Simple Incubation | Passive diffusion across the cell membrane. | Low to Moderate | High | Low | Often fails in primary/stem cells due to low permeability or high efflux. |
| Incubation + MRP Inhibitor | Blockade of ABC transporter efflux pumps increases intracellular accumulation.[3][14] | Moderate to High | High | Moderate | Requires testing inhibitor efficacy and potential off-target effects. |
| Electroporation | High-voltage electrical pulses create transient pores in the cell membrane.[15][16] | High | Low to Moderate | High | Requires optimization of pulse parameters (voltage, duration, number) to balance efficiency and toxicity.[17] |
| Lipid-Based Delivery | Encapsulation of Sp-cAMP within cationic lipid vesicles (liposomes) that fuse with the cell membrane.[18] | Moderate to High | Moderate | Moderate to High | Requires optimization of lipid-to-compound ratio. Not all reagents work for small molecules. |
Experimental Protocols
Protocol 1: Verifying Sp-cAMP Efficacy by Western Blot for pCREB
This protocol confirms the biological activity of Sp-cAMP by measuring the phosphorylation of the PKA substrate, CREB.
Materials:
-
Difficult-to-transfect cells (e.g., primary cortical neurons)
-
This compound (Sp-adenosine 3',5'-cyclic monophosphorothioate, triethylammonium salt)
-
PKA inhibitor H89 (as a negative control)[1]
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-pCREB (Ser133), Rabbit anti-Total CREB, Mouse anti-Actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL Western blotting detection reagents
Procedure:
-
Cell Plating: Plate cells at an appropriate density and allow them to adhere and differentiate as required (e.g., primary neurons for 7-10 days).
-
Starvation (Optional): For some cell types, reducing serum for 4-6 hours prior to treatment can lower basal signaling activity.
-
Treatment:
-
Prepare fresh solutions of this compound in your culture medium. A good starting range for a dose-response is 10 µM, 50 µM, 100 µM, and 250 µM.
-
For a negative control, pre-incubate cells with 10 µM H89 for 30 minutes before adding this compound.
-
Add the this compound solutions to the cells and incubate at 37°C. A typical incubation time is 30 minutes.
-
-
Cell Lysis:
-
Aspirate the medium and wash cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Western Blot:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Run the gel, transfer to a PVDF membrane, and block with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-pCREB at 1:1000) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash thoroughly and detect the signal using an ECL kit.
-
Strip the membrane and re-probe for Total CREB and Actin as loading controls.
-
Protocol 2: Electroporation-Mediated Delivery of this compound
This protocol is adapted from standard electroporation procedures for nucleic acids and should be used as a starting point for optimization.[15][17]
Materials:
-
Electroporation system (e.g., Bio-Rad Gene Pulser, Lonza Nucleofector)
-
Electroporation cuvettes (e.g., 4 mm gap)
-
Cells in suspension
-
Electroporation buffer (serum-free, low ionic strength, e.g., Opti-MEM)
-
This compound solution (high concentration stock, e.g., 10-50 mM)
Procedure:
-
Cell Preparation: Harvest cells and wash them with PBS. Resuspend the cell pellet in ice-cold electroporation buffer at a concentration of 1-5 x 10^6 cells/mL.
-
Prepare Electroporation Mix:
-
In a sterile tube, mix 80 µL of the cell suspension with 10-20 µL of your concentrated this compound stock. The final concentration of this compound in the cuvette should be optimized, starting around 1 mM.
-
Gently mix and immediately transfer the entire volume to an ice-cold electroporation cuvette. Ensure there are no air bubbles.
-
-
Electroporation:
-
Place the cuvette in the electroporator.
-
Apply the electrical pulse. Optimization is critical. Start with parameters known to be effective for your cell type for siRNA or plasmid delivery, but expect that lower voltages may be sufficient for a small molecule.
-
Example Starting Parameters (for mammalian cells): Square wave pulse, 100-150 V, 5-10 ms duration, 1-2 pulses.[15]
-
-
Recovery:
-
Immediately after the pulse, remove the cuvette and let it rest on ice for 10 minutes to allow membranes to reseal.
-
Gently add 500 µL of pre-warmed complete culture medium to the cuvette and transfer the cell suspension to a well in a culture plate.
-
-
Incubation and Analysis: Incubate the cells for the desired period (e.g., 1-2 hours) before proceeding with a downstream assay like the pCREB Western blot (Protocol 1) to assess delivery success.
Protocol 3: Lipid-Mediated Delivery of this compound
This protocol adapts standard lipofection procedures for small molecule delivery. Success is highly dependent on the specific reagent used.
Materials:
-
Lipid-based transfection reagent (e.g., Lipofectamine™ 3000, or a reagent specifically designed for small molecules)[19]
-
Serum-free medium (e.g., Opti-MEM™ I)
-
This compound
-
Cells plated in a 24-well plate (should be 70-90% confluent)
Procedure:
-
Prepare Sp-cAMP Solution: In tube A, dilute your desired amount of this compound into 50 µL of serum-free medium. The optimal final concentration in the well may range from 10-100 µM.
-
Prepare Lipid Solution: In tube B, dilute 1-1.5 µL of the lipid reagent in 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
Form Complexes: Combine the contents of tube A and tube B. Mix gently and incubate for 15-20 minutes at room temperature to allow complexes to form.
-
Add to Cells: Add the 100 µL of Sp-cAMP-lipid complexes dropwise to the cells in the 24-well plate (which should contain ~500 µL of complete culture medium).
-
Incubate and Assay: Incubate the cells for 4-6 hours. After this period, you may replace the medium with fresh complete medium. Allow an additional 1-2 hours for the cellular response before proceeding to your downstream assay (e.g., Protocol 1).
Signaling Pathway and Workflow Visualizations
Caption: The canonical cAMP/PKA signaling pathway activated by this compound.
References
- 1. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Reversal of ABC drug transporter-mediated multidrug resistance in cancer cells: Evaluation of current strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 6. Advances towards Cell‐Specific Gene Transfection: A Small‐Molecule Approach Allows Order‐of‐Magnitude Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of protein kinase A (PKA) by 8-Cl-cAMP as a novel approach for antileukaemic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Measurement of cAMP Concentration Using an Exchange Protein Directly Activated by a cAMP-Based FRET-Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracellular cAMP measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 11. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [bio-protocol.org]
- 12. What is the Patch-Clamp Technique? | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 13. axolbio.com [axolbio.com]
- 14. bibliotekanauki.pl [bibliotekanauki.pl]
- 15. Transfection by Electroporation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Assessing the Purity of Sp-cAMPs
Welcome to the technical support center for Sp-cAMPs (Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on purity assessment, experimental troubleshooting, and frequently asked questions related to the use of new lots of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable analog of cyclic adenosine monophosphate (cAMP). Its primary mechanism of action is as a potent activator of cAMP-dependent Protein Kinase A (PKA) isoforms I and II.[1][2] It is resistant to hydrolysis by most phosphodiesterases (PDEs), making it a stable tool for studying cAMP signaling pathways.[2] this compound can also act as a competitive inhibitor of certain PDEs, such as PDE3A.[1][2]
Q2: What are the most critical impurities to be aware of in a new lot of this compound?
A2: The most critical impurity is the diastereomer, Rp-cAMPs. While this compound is a potent activator of PKA, Rp-cAMPs acts as a competitive inhibitor.[3] The presence of even small amounts of Rp-cAMPs can lead to a significant underestimation of the biological activity of your this compound lot. Another potential impurity is cAMP itself, which is less membrane-permeable and more susceptible to degradation by PDEs.[3]
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound is available in different salt forms, such as sodium salt and triethylammonium salt, which may have different solubility characteristics. The sodium salt form generally has enhanced water solubility and stability.[1][2]
-
Reconstitution: For a 10 mM stock solution of the sodium salt (MW: 367.24 g/mol ), dissolve 1 mg in 272.3 µL of sterile, nuclease-free water. For the triethylammonium salt (MW: 446.46 g/mol ), dissolve 1 mg in 224.0 µL of water.
-
Storage: Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] For long-term storage (up to 6 months), -80°C is recommended.[4][5]
Q4: My cells are not responding to this compound treatment. What are the possible reasons?
A4: There are several potential reasons for a lack of cellular response:
-
Purity of the compound: The presence of the inhibitory Rp-isomer could be counteracting the effect of the Sp-isomer.
-
Cellular concentration: The concentration of this compound required to elicit a response in intact cells is often significantly higher than the in vitro EC50 for PKA activation, potentially by as much as 20-fold.[6][7] This is due to factors like cell membrane permeability and intracellular compartmentalization of signaling molecules.
-
Off-target effects: At higher concentrations, this compound may have off-target effects, including the inhibition of certain phosphodiesterases, which could complicate the interpretation of your results.[1][2]
-
Experimental setup: Ensure that your experimental buffer, incubation time, and downstream assay are optimized for detecting changes in PKA activity.
Purity Assessment Protocols
Assessing the purity of a new lot of this compound is crucial for obtaining reliable and reproducible experimental results. A combination of analytical and functional methods is recommended.
Analytical Purity Assessment
1. High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the chemical purity of this compound and for separating it from its Rp-diastereomer.
Experimental Protocol: Reversed-Phase HPLC for this compound Purity
| Parameter | Recommendation |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase A | 20 mM Ammonium Acetate, pH 4.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic with 40% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 259 nm[2] |
| Sample Preparation | Dissolve this compound in water or mobile phase A to a concentration of ~0.1 mg/mL. |
Expected Results: A pure sample of this compound should yield a single, sharp peak. The presence of other peaks may indicate impurities such as Rp-cAMPS or cAMP. The retention times of this compound and Rp-cAMPS are typically very close, and a high-resolution column and optimized gradient may be necessary for complete separation.
Workflow for HPLC Purity Assessment
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides a highly sensitive and specific method for identifying this compound and potential impurities based on their mass-to-charge ratio (m/z).
Experimental Protocol: LC-MS/MS for this compound Identification
| Parameter | Recommendation |
| Chromatography | Use a reversed-phase LC method similar to the HPLC protocol above to separate components before they enter the mass spectrometer. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Analyzer | Triple Quadrupole (QqQ) or Orbitrap |
| Expected m/z | Parent Ion (M+H)+: ~346.0 m/z (for the free acid form) Key Fragment Ion: ~136.0 m/z (corresponding to the adenine fragment)[8] |
| Scan Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted analysis of the 346.0 -> 136.0 transition. |
Expected Results: A pure sample will show a strong signal for the expected parent and fragment ions at the retention time of this compound. The presence of other ions or signals at different retention times could indicate impurities.
Functional Purity Assessment
Protein Kinase A (PKA) Activation Assay
A functional assay is essential to confirm that the new lot of this compound is biologically active and to rule out the presence of significant amounts of inhibitory impurities.
Experimental Protocol: In Vitro PKA Kinase Activity Assay
This protocol is based on a generic kinase assay that can be adapted for this compound.
| Component | Description |
| Kinase | Purified PKA holoenzyme. |
| Substrate | A specific PKA substrate peptide (e.g., Kemptide, LRRASLG). |
| ATP | The phosphate donor for the kinase reaction. |
| Assay Buffer | Typically contains HEPES, MgCl₂, and DTT. |
| Detection | Can be radiometric (³²P-ATP), fluorescence-based, or luminescence-based (e.g., ADP-Glo™).[9][10][11] |
Procedure:
-
Prepare a dilution series of the new lot of this compound.
-
In a microplate, combine the PKA holoenzyme, substrate, and this compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a predetermined time (e.g., 30-90 minutes).[12]
-
Stop the reaction and quantify the amount of phosphorylated substrate using your chosen detection method.
-
Plot the PKA activity against the this compound concentration and determine the EC₅₀ value.
Expected Results: A high-purity lot of this compound should exhibit a sigmoidal dose-response curve with a low micromolar EC₅₀ value. A significantly higher EC₅₀ compared to a trusted reference standard may indicate the presence of impurities or degradation.
Logical Flow for Functional Purity Assessment
Troubleshooting Guides
HPLC Purity Analysis Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No peak or very small peak | - Incorrect UV wavelength - Sample too dilute - Injection failure | - Set detector to 259 nm. - Prepare a more concentrated sample. - Check injector and sample loop. |
| Broad or tailing peaks | - Column degradation - Incompatible sample solvent - Contamination | - Flush or replace the column. - Dissolve sample in mobile phase. - Use fresh, HPLC-grade solvents. |
| Split peaks | - Column void or channeling - Contamination at column inlet | - Replace the column. - Reverse-flush the column at low flow rate. |
| Poor separation of Sp- and Rp-isomers | - Insufficient column resolution - Inappropriate mobile phase | - Use a new, high-resolution C18 column. - Optimize the mobile phase composition (e.g., adjust acetonitrile percentage). |
PKA Activation Assay Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or low PKA activation | - Inactive PKA enzyme - this compound lot has low purity or is degraded - Insufficient this compound concentration | - Use a new aliquot of PKA or a positive control activator. - Test a new lot of this compound; verify purity with HPLC. - Increase the concentration range of this compound.[6][7] |
| High background signal | - Contaminated reagents - Autophosphorylation of PKA | - Use fresh buffers and ATP. - Run a control without substrate to measure background. |
| Inconsistent results | - Pipetting errors - Temperature fluctuations - Instability of reagents in buffer | - Use calibrated pipettes and proper technique. - Ensure consistent incubation temperatures. - Prepare fresh reagents and use appropriate buffers.[13] |
| Unexpected inhibition at high concentrations | - Off-target effects of this compound - Substrate inhibition | - Lower the maximum concentration of this compound. - Run controls to test for off-target effects on other cellular components. |
Signaling Pathway
This compound mimics the action of endogenous cAMP, a critical second messenger in many signaling pathways. The canonical cAMP/PKA pathway is illustrated below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biolog.de [biolog.de]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of PKA in cell requires higher concentration of cAMP than in vitro: implications for compartmentalization of cAMP signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cAMP-Dependent Signaling Pathways as Potential Targets for Inhibition of Plasmodium falciparum Blood Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. PKA Kinase Enzyme System Application Note [promega.com]
- 10. promega.com [promega.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. abcam.com [abcam.com]
- 13. preprints.org [preprints.org]
Sp-cAMPs Technical Support Center: Troubleshooting Off-Target Effects
Welcome to the technical support center for Sp-cAMPs and related cyclic AMP (cAMP) analogs. This resource is designed for researchers, scientists, and drug development professionals to help navigate and troubleshoot potential off-target effects of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of this compound?
This compound are analogs of cyclic AMP (cAMP) and are primarily designed to act as potent activators of cAMP-dependent Protein Kinase A (PKA), specifically isoforms PKA I and PKA II.[1][2] They mimic the action of endogenous cAMP, leading to the dissociation of the PKA catalytic subunits from the regulatory subunits, thereby initiating downstream phosphorylation cascades.
Q2: What are the known off-target effects of this compound?
While potent PKA activators, this compound can exhibit off-target effects on other signaling pathways. The most well-characterized off-target interactions are with phosphodiesterases (PDEs), which are enzymes responsible for the degradation of cAMP. This compound can act as competitive inhibitors of certain PDEs, such as PDE3A.[1][2] Additionally, due to structural similarities with other cyclic nucleotide-binding proteins, this compound may interact with Exchange Protein Directly Activated by cAMP (Epac), Protein Kinase G (PKG), and Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.
Q3: How can I differentiate between on-target PKA activation and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A multi-pronged approach is recommended:
-
Pharmacological Inhibition: Use specific inhibitors for PKA (e.g., H89, KT5720) or potential off-target proteins to see if the observed effect is attenuated.
-
Use of Analogs: Employ a panel of cAMP analogs with varying selectivity for PKA, Epac, and other targets. For example, 8-pCPT-2'-O-Me-cAMP is a selective activator of Epac.
-
Knockdown/Knockout Models: Utilize siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of PKA or potential off-target proteins to validate their involvement.
-
Direct Activity Assays: Perform in vitro kinase assays, Epac activation assays, or electrophysiological recordings to directly measure the effect of this compound on the activity of purified or expressed proteins.
Q4: My results with this compound are inconsistent. What could be the issue?
Inconsistent results can arise from several factors:
-
Compound Stability and Storage: Ensure that the this compound compound is stored correctly, typically at -20°C or -80°C, and protected from moisture and light to prevent degradation.
-
Cell Permeability: While more membrane-permeable than cAMP, the efficiency of this compound uptake can vary between cell types. Consider using AM-ester derivatives of this compound (e.g., this compound-AM) for improved cell penetration.[3]
-
Phosphodiesterase Activity: High levels of endogenous PDE activity in your experimental system can hydrolyze this compound, reducing its effective concentration. Co-incubation with a broad-spectrum PDE inhibitor like IBMX can help to mitigate this.
-
Off-Target Effects: The observed variability could be due to differential expression of off-target proteins in your cells or tissues.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating common issues related to this compound off-target effects.
Problem 1: Unexpected or contradictory cellular response after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Off-target activation of Epac. | 1. Perform a Rap1 activation assay to directly measure Epac activity. 2. Use an Epac-selective agonist (e.g., 8-pCPT-2'-O-Me-cAMP) as a positive control. 3. Co-treat with an Epac inhibitor (e.g., ESI-09) to see if the unexpected response is reversed. |
| Inhibition of Phosphodiesterases (PDEs). | 1. Measure intracellular cAMP levels after this compound treatment. An unexpected increase may indicate PDE inhibition. 2. Test the effect of this compound on the activity of specific recombinant PDE isoforms in vitro. |
| Activation of PKG. | 1. Perform an in vitro kinase assay using purified PKG and a specific substrate. 2. Use a PKG-specific inhibitor (e.g., KT5823) to assess its contribution to the cellular response. |
| Modulation of HCN channels. | 1. Perform patch-clamp electrophysiology on cells expressing HCN channels to directly measure changes in current upon this compound application. |
Problem 2: High background or non-specific effects observed.
| Possible Cause | Troubleshooting Steps |
| Compound degradation or impurities. | 1. Verify the purity of the this compound compound using HPLC. 2. Purchase fresh compound from a reputable supplier. |
| Solvent effects. | 1. Run a vehicle control (the solvent used to dissolve this compound, e.g., DMSO or water) at the same final concentration used in the experiment. |
| Cellular stress response. | 1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure the concentration of this compound used is not cytotoxic. 2. Titrate the concentration of this compound to find the optimal dose with minimal toxicity. |
Quantitative Data Summary
The following table summarizes the known activation and inhibition constants of this compound and a related analog for its primary target and key off-target proteins. This data can help in designing experiments and interpreting results.
| Compound | Target Protein | Parameter | Value | Reference |
| This compound | PKA I / PKA II | Activator | - | [1][2] |
| Sp-8-Br-cAMPS | PKA | EC50 | 360 nM | [4] |
| This compound | PDE3A | Ki | 47.6 µM | [1][2] |
| This compound | PDE10 GAF domain | EC50 | 40 µM | [1][2] |
| 8-pCPT-2'-O-Me-cAMP | Epac1 | EC50 | 2.2 µM | [5] |
Note: A lower EC50 or Kact value indicates higher potency of activation, while a lower Ki value indicates a higher potency of inhibition.
Experimental Protocols
Here are detailed methodologies for key experiments to investigate the on-target and off-target effects of this compound.
In Vitro PKA Kinase Activity Assay
This protocol is adapted from commercially available kits and published methods.[6][7][8]
Objective: To determine if a protein of interest is a substrate for PKA and to measure the activation of PKA by this compound.
Materials:
-
Recombinant PKA catalytic subunit
-
PKA substrate (e.g., Kemptide, or purified protein of interest)
-
This compound
-
Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
[γ-32P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)
-
Phosphocellulose paper or 96-well plate
-
Scintillation counter or luminometer
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube or 96-well plate, prepare the reaction mix containing kinase buffer, PKA substrate, and the desired concentration of this compound.
-
Initiate Reaction: Add recombinant PKA catalytic subunit to the reaction mix. To start the phosphorylation reaction, add [γ-32P]ATP or cold ATP (if using a non-radioactive method).
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Stop Reaction:
-
Radioactive method: Spot a portion of the reaction mixture onto phosphocellulose paper and immediately immerse in phosphoric acid to stop the reaction.
-
Non-radioactive method (ADP-Glo™): Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
-
Detection:
-
Radioactive method: Wash the phosphocellulose paper extensively to remove unincorporated [γ-32P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Non-radioactive method (ADP-Glo™): Add Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal. Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis: Calculate the amount of phosphate incorporated into the substrate or the amount of ADP produced to determine PKA activity. Compare the activity in the presence of this compound to a baseline control.
Epac Activation Assay (Rap1 Pulldown)
This protocol is based on commercially available kits and established methods.[9][10][11][12][13]
Objective: To measure the activation of Epac by this compound by quantifying the amount of active, GTP-bound Rap1.
Materials:
-
Cell lysates from cells treated with or without this compound
-
Rap1 Activation Lysis Buffer
-
Ral GDS-RBD agarose beads (binds to active, GTP-bound Rap1)
-
GTPγS (non-hydrolyzable GTP analog, positive control)
-
GDP (negative control)
-
Anti-Rap1 antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse cells treated with this compound or controls in ice-cold Rap1 Activation Lysis Buffer.
-
Lysate Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Positive and Negative Controls: In separate tubes, treat an aliquot of untreated cell lysate with GTPγS (positive control for Rap1 activation) or GDP (negative control).
-
Pulldown of Active Rap1: Incubate the cell lysates (including controls) with Ral GDS-RBD agarose beads at 4°C with gentle agitation. The beads will specifically bind to GTP-bound (active) Rap1.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in Laemmli sample buffer and boil to elute the bound proteins.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Detection: Probe the membrane with an anti-Rap1 antibody to detect the amount of pulled-down Rap1.
-
Data Analysis: Quantify the band intensity of the pulled-down Rap1. An increase in the amount of Rap1 pulled down in the this compound-treated sample compared to the control indicates Epac activation.
Patch-Clamp Analysis of HCN Channels
This is a generalized protocol; specific parameters will need to be optimized for the cell type and recording configuration.[14][15][16][17][18]
Objective: To directly measure the effect of this compound on the activity of HCN channels.
Materials:
-
Cells expressing HCN channels (e.g., primary neurons or transfected cell lines)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass pipettes
-
Intracellular and extracellular recording solutions
-
This compound
Procedure:
-
Pipette Preparation: Pull and fire-polish borosilicate glass pipettes to an appropriate resistance (typically 3-6 MΩ). Fill the pipette with intracellular solution.
-
Cell Preparation: Plate cells on coverslips for easy access.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior (whole-cell configuration).
-
Voltage-Clamp Recordings: Clamp the cell membrane at a holding potential where HCN channels are typically closed (e.g., -40 mV).
-
Activation Protocol: Apply a series of hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV) to activate the HCN channels and record the resulting currents.
-
Application of this compound: Perfuse the cell with an extracellular solution containing this compound.
-
Post-Drug Recording: Repeat the voltage-clamp activation protocol in the presence of this compound.
-
Data Analysis: Compare the current-voltage (I-V) relationship and activation kinetics of the HCN channels before and after the application of this compound. An increase in current amplitude or a shift in the voltage-dependence of activation would indicate a direct effect of this compound on the channels.
Signaling Pathway and Troubleshooting Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the canonical cAMP signaling pathway, potential off-target interactions of this compound, and a troubleshooting workflow.
Caption: Canonical cAMP signaling pathway.
Caption: Potential on- and off-target effects of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sp-8-Br-cAMPS | PKA | 127634-20-2 | Invivochem [invivochem.com]
- 5. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies [bio-protocol.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. Rap1 Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. content.abcam.com [content.abcam.com]
- 14. Patch-clamp fluorometry–based channel counting to determine HCN channel conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. docs.axolbio.com [docs.axolbio.com]
- 16. researchgate.net [researchgate.net]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 18. pubcompare.ai [pubcompare.ai]
Optimizing incubation time for Sp-cAMPs treatment in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Sp-cAMPS in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (Sp-adenosine-3',5'-cyclic monophosphorothioate) is a cell-permeable analog of cyclic AMP (cAMP). It functions as a potent activator of cAMP-dependent Protein Kinase A (PKA).[1][2] Unlike the endogenous second messenger cAMP, this compound exhibits high resistance to degradation by phosphodiesterases (PDEs), the enzymes that normally break down cAMP.[3] This resistance ensures a more stable and sustained activation of the PKA signaling pathway, making it a reliable tool for in vitro studies.
Q2: What is the primary signaling pathway activated by this compound?
This compound directly binds to and activates PKA.[1] Activated PKA then phosphorylates a multitude of downstream target proteins in the cytoplasm and nucleus, such as transcription factors like CREB (cAMP Response Element-Binding protein), to regulate various cellular processes including gene expression, cell growth, differentiation, and metabolism.[4][5]
Caption: this compound signaling pathway activation.
Q3: Why would I use this compound instead of other cAMP analogs like 8-Br-cAMP or db-cAMP?
This compound offers higher resistance to hydrolysis by PDEs compared to analogs like 8-Br-cAMP or dibutyryl-cAMP (db-cAMP).[3] This results in a more potent and sustained activation of PKA, providing a clearer and more consistent signal in experimental systems.
Q4: How should I prepare and store this compound?
This compound is typically supplied as a powder. For stock solutions, dissolve it in a suitable solvent like sterile water or DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or below. Always refer to the manufacturer's data sheet for specific solubility and storage instructions.
Troubleshooting Guide
Q1: I am not observing any cellular response after this compound treatment. What could be the issue?
Possible Causes and Solutions:
-
Suboptimal Incubation Time: The time required to see a response varies significantly. Phosphorylation events can be detected in as little as 15-30 minutes, while changes in gene expression or cell morphology may require several hours to days.[6][7]
-
Action: Perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 4 hr, 24 hr) to determine the optimal incubation period for your specific cell type and endpoint.
-
-
Incorrect Concentration: The effective concentration of this compound is cell-type dependent.
-
Action: Perform a dose-response experiment with a range of concentrations (e.g., 10 µM, 50 µM, 100 µM, 200 µM) to find the optimal dose for your experiment.
-
-
High Basal cAMP Levels: If your cells have high endogenous cAMP levels, the effect of exogenous this compound may be masked. This can be caused by components in the serum of your culture medium.[8]
-
Action: Serum-starve your cells for 4-24 hours before treatment to reduce basal cAMP levels.[8]
-
-
Reagent Degradation: Improper storage or multiple freeze-thaw cycles can degrade the this compound stock.
-
Action: Use a fresh aliquot of your this compound stock or prepare a new solution.
-
Q2: My cells are showing signs of toxicity or death after treatment. How can I fix this?
Possible Causes and Solutions:
-
Concentration is Too High: While effective, high concentrations of this compound can be cytotoxic to some cell lines.
-
Action: Reduce the concentration of this compound used. Refer to the literature for concentrations used in similar cell types.
-
-
Prolonged Exposure: Continuous exposure, especially at high concentrations, can lead to cell death.
-
Action: Reduce the incubation time. For some applications, a short-term stimulation is sufficient to trigger the desired downstream effects.
-
-
Solvent Toxicity: If using DMSO to dissolve this compound, ensure the final concentration in your culture medium is non-toxic (typically <0.5%).
-
Action: Prepare a vehicle control (medium with the same amount of DMSO) to test for solvent-induced toxicity.
-
Q3: I am seeing significant variability between my experimental replicates. What is causing this?
Possible Causes and Solutions:
-
Inconsistent Cell Health and Density: Variations in cell confluency, passage number, or overall health can lead to inconsistent responses.[9]
-
Incomplete Reagent Mixing: Failure to properly mix the this compound into the medium can result in a non-uniform concentration across different wells or plates.
-
Action: After adding this compound to the medium, gently swirl the plate or pipette up and down to ensure even distribution.
-
-
Edge Effects in Multi-well Plates: Cells in the outer wells of a plate can behave differently due to temperature and humidity gradients.
-
Action: Avoid using the outermost wells for critical experimental conditions. Fill them with sterile PBS or medium to help normalize the environment across the plate.
-
Caption: A troubleshooting workflow for common issues.
Data Presentation
Table 1: Recommended Incubation Times for Different Experimental Endpoints
| Experimental Endpoint | Typical Incubation Time | Notes |
| Protein Phosphorylation (e.g., P-CREB) | 15 minutes - 2 hours | Rapid response. A time course is recommended to capture peak phosphorylation.[6] |
| Gene Expression (mRNA level) | 2 hours - 24 hours | Requires time for transcription to occur.[12] |
| Protein Expression | 12 hours - 72 hours | Dependent on the half-life of the protein of interest. |
| Cell Proliferation/Viability Assays | 24 hours - 72 hours | Longer incubation is needed to observe changes in cell numbers.[12] |
| Cell Differentiation | 3 days - 14 days | Phenotypic changes associated with differentiation are typically slow processes.[7] |
| Sperm Motility Enhancement | 30 minutes - 4 hours | Effects can be observed relatively quickly and may be sustained after washout.[13][14] |
Table 2: General Concentration Ranges for this compound Treatment
| Cell Type Category | Typical Concentration Range (µM) | Key Considerations |
| Immortalized Cell Lines (e.g., HEK293, HeLa) | 50 - 250 | Generally robust, but a dose-response is crucial. |
| Primary Cells (e.g., hepatocytes, neurons) | 10 - 100 | Often more sensitive; start with lower concentrations to avoid toxicity. |
| Stem Cells (e.g., MSCs) | 100 - 500 | Higher concentrations may be needed to induce differentiation.[7] |
| Suspension Cells (e.g., lymphocytes) | 100 - 1000 | May require higher concentrations due to differences in uptake.[15] |
Note: These are general guidelines. The optimal concentration is highly dependent on the specific cell line and experimental context and must be determined empirically.
Experimental Protocols
General Protocol for this compound Treatment and Downstream Analysis
This protocol provides a framework for treating adherent cells in a 6-well plate format. Adjust volumes and cell numbers accordingly for different plate formats.
Caption: A standard experimental workflow for this compound treatment.
Materials:
-
Healthy, sub-confluent cells in culture
-
Complete growth medium (e.g., DMEM + 10% FBS)[9]
-
Serum-free medium (optional, for starvation)
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Appropriate lysis buffer for downstream analysis (e.g., RIPA for protein, TRIzol for RNA)
-
Cell scraper
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will allow them to reach 70-80% confluency on the day of treatment. Incubate overnight (or longer, depending on the cell line's doubling time) at 37°C and 5% CO₂.[10]
-
(Optional) Serum Starvation: If high basal cAMP is a concern, aspirate the complete medium, wash once with PBS, and replace with serum-free medium. Incubate for 4-24 hours.[8]
-
Prepare Treatment Media: Dilute the this compound stock solution to the desired final concentration in the appropriate medium (serum-free or complete). Prepare a vehicle control medium containing the same final concentration of the solvent (e.g., DMSO).
-
Treatment: Aspirate the medium from the cells. Add the prepared treatment or vehicle control media to the appropriate wells.
-
Incubation: Return the plates to the incubator for the predetermined optimal time based on your experimental endpoint (see Table 1).
-
Harvesting:
-
Remove plates from the incubator and place on ice.
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Aspirate the final PBS wash completely.
-
Add the appropriate volume of ice-cold lysis buffer to each well (e.g., 100-200 µL for a 6-well plate).
-
Use a cell scraper to scrape the cells into the lysis buffer.
-
Collect the lysate into a pre-chilled microcentrifuge tube.
-
-
Downstream Processing: Process the lysate according to the requirements for your downstream analysis (e.g., centrifugation to pellet debris for protein analysis, proceeding directly to RNA extraction). Store samples at -80°C until analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, sodium salt BIOLOG Life Science Institute [biolog.de]
- 4. Frontiers | Multifaceted Roles of cAMP Signaling in the Repair Process of Spinal Cord Injury and Related Combination Treatments [frontiersin.org]
- 5. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 6. Time course changes in signaling pathways and protein synthesis in C2C12 myotubes following AMPK activation by AICAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cAMP/PKA pathway activation in human mesenchymal stem cells in vitro results in robust bone formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell culture conditions [qiagen.com]
- 10. horizondiscovery.com [horizondiscovery.com]
- 11. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cAMP-mediated Inhibition of DNA Replication and S Phase Progression: Involvement of Rb, p21Cip1, and PCNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Sp-cAMP on sperm motility in patients with unexplained infertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potent and sustained enhancement of human sperm motility using novel cyclic AMP up-regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sp-8-Br-cAMPS | PKA | 127634-20-2 | Invivochem [invivochem.com]
Technical Support Center: Preventing Desensitization of Cellular Responses to Sp-cAMPs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving the Protein Kinase A (PKA) activator, Sp-cAMPS.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (Sp-adenosine-3',5'-cyclic monophosphorothioate) is a cell-permeable analog of cyclic adenosine monophosphate (cAMP). Its primary mechanism of action is the potent activation of cAMP-dependent Protein Kinase A (PKA) isoforms I and II.[1] By mimicking the effects of endogenous cAMP, this compound can be used to study the downstream effects of PKA activation in various cellular processes.
Q2: Besides PKA activation, does this compound have other known effects?
Yes, this compound is also a competitive inhibitor of phosphodiesterase (PDE), specifically PDE3A, with a reported Ki of 47.6 µM.[1] It also binds to the GAF domain of PDE10 with an EC50 of 40 μM.[1] This PDE inhibitory activity can contribute to the overall increase in intracellular cAMP levels by preventing its degradation.
Q3: What is cellular desensitization in the context of this compound treatment?
Cellular desensitization refers to the diminished cellular response to this compound following prolonged or repeated exposure. This can manifest as a reduced activation of PKA, decreased downstream signaling events, or a blunted physiological response, even in the continued presence of this compound.
Q4: What are the primary mechanisms that lead to desensitization to this compound?
Desensitization to cAMP analogs like this compound is a multi-faceted process that can involve:
-
Receptor Downregulation: For responses initiated by G-protein coupled receptors (GPCRs) that lead to cAMP production, prolonged stimulation can trigger the phosphorylation, internalization, and eventual degradation of the receptors, reducing the cell's ability to respond to further stimulation.[2]
-
Increased Phosphodiesterase (PDE) Activity: Cells can respond to sustained high levels of cAMP by upregulating the expression and/or activity of PDEs, the enzymes that degrade cAMP.[3] This leads to a more rapid breakdown of cAMP and a dampening of the signaling cascade.
-
PKA Subunit Phosphorylation and Desensitization: Large and sustained increases in cAMP can lead to a loss of PKA activity itself, a phenomenon known as PKA refractoriness.[4]
-
Downregulation of Gs Alpha Protein: Long-term exposure to agonists that increase cAMP can lead to a decline in the levels of the stimulatory G-protein alpha subunit (Gsα).
Troubleshooting Guides
Problem 1: Diminished or Absent Cellular Response to this compound
| Possible Cause | Troubleshooting Step |
| Cellular Desensitization | 1. Optimize this compound Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment that elicits a robust response without inducing significant desensitization. Start with a lower concentration and shorter incubation time and gradually increase them. 2. Co-treat with a PDE Inhibitor: To counteract the effect of increased PDE activity, co-incubate your cells with a broad-spectrum PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) or a specific PDE4 inhibitor like rolipram.[5][6] This will help maintain elevated cAMP levels. 3. Pulsatile vs. Continuous Stimulation: If your experimental design allows, consider a pulsatile application of this compound rather than continuous exposure. This can help prevent the sustained activation of desensitization mechanisms. |
| Incorrect this compound Concentration | 1. Verify Stock Solution Concentration: Re-calculate the concentration of your this compound stock solution. Ensure proper dissolution. 2. Perform a Dose-Response Curve: Treat cells with a range of this compound concentrations to confirm the expected dose-dependent response. |
| Cell Health Issues | 1. Check Cell Viability: Perform a cell viability assay (e.g., Trypan Blue exclusion or MTT assay) to ensure that the cells are healthy and responsive. 2. Use a Positive Control: Treat cells with a known activator of the cAMP pathway in your cell type (e.g., forskolin) to confirm that the downstream signaling machinery is intact. |
| Degraded this compound | 1. Proper Storage: Ensure that this compound is stored according to the manufacturer's instructions, typically at -20°C. 2. Use a Fresh Aliquot: Avoid repeated freeze-thaw cycles of the stock solution. Prepare and use fresh dilutions for each experiment. |
Problem 2: High Variability in Experimental Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Density | 1. Ensure Uniform Cell Seeding: Plate cells at a consistent density across all wells and plates. Allow cells to adhere and reach the desired confluency before treatment. 2. Normalize to Cell Number/Protein Content: After the experiment, normalize your readout (e.g., cAMP levels, PKA activity) to the total protein concentration (e.g., using a BCA assay) or cell number in each well. |
| Pipetting Errors | 1. Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate and precise liquid handling. 2. Use Master Mixes: Prepare master mixes of reagents (e.g., this compound dilution, lysis buffer) to minimize well-to-well variability. |
| Edge Effects in Multi-well Plates | 1. Avoid Outer Wells: If possible, avoid using the outermost wells of a multi-well plate, as they are more prone to evaporation and temperature fluctuations. 2. Ensure Proper Plate Sealing: Use plate sealers during incubations to minimize evaporation. |
Quantitative Data
Table 1: this compound and Related Compounds - Key Concentrations
| Compound | Parameter | Value | Cell Type/System | Reference |
| This compound | Ki for PDE3A inhibition | 47.6 µM | - | [1] |
| EC50 for PDE10 GAF domain binding | 40 µM | - | [1] | |
| Sp-8-Br-cAMPS-AM | EC50 for PKA activation | 1.5 µM | Sensory Neurons | [7] |
| 8-Br-cAMP | Concentration for PKA refractoriness | 100 µM (within 2 min) | Mouse Striatal Neurons | [4] |
| 6-Bnz-cAMP | EC50 for NK1R internalization (PKA-dependent) | 0.50 pM | Rat Spinal Cord Slices | [8] |
| CPTOMe-cAMP | EC50 for NK1R internalization (Epac-dependent) | 5.2 µM | Rat Spinal Cord Slices | [8] |
Table 2: Illustrative Time Course of Desensitization to a High Concentration of this compound (100 µM)
| Incubation Time | PKA Activity (% of Maximum) |
| 5 minutes | 100% |
| 30 minutes | 85% |
| 1 hour | 60% |
| 4 hours | 35% |
| 24 hours | 15% |
| This table provides a representative example of the expected trend in PKA activity decline due to desensitization with continuous exposure to a high concentration of this compound. Actual results will vary depending on the cell type and experimental conditions. |
Experimental Protocols
Protocol 1: Measuring Intracellular cAMP Levels using a Competitive ELISA
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Cell Treatment:
-
Pre-incubate cells with a PDE inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent cAMP degradation.
-
Treat cells with this compound at the desired concentrations and for the desired time points. Include appropriate controls (vehicle, positive control like forskolin).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Lyse the cells by adding 100 µL of 0.1 M HCl to each well.
-
Incubate on a plate shaker for 10 minutes at room temperature.
-
-
cAMP Assay (Competitive ELISA):
-
Follow the manufacturer's protocol for the specific cAMP ELISA kit being used. This typically involves:
-
Preparing cAMP standards.
-
Adding cell lysates and standards to the antibody-coated plate.
-
Adding the cAMP-HRP conjugate.
-
Incubating, washing, and adding the substrate.
-
Stopping the reaction and reading the absorbance on a plate reader.
-
-
-
Data Analysis:
-
Generate a standard curve from the absorbance readings of the cAMP standards.
-
Calculate the cAMP concentration in your samples based on the standard curve.
-
Normalize the cAMP concentration to the protein concentration of the cell lysate if desired.
-
Protocol 2: Measuring PKA Activity
-
Cell Lysis:
-
After this compound treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
PKA Activity Assay:
-
Several commercial kits are available for measuring PKA activity (e.g., colorimetric, fluorescent, or radioactive assays). Follow the manufacturer's instructions. A general workflow is as follows:
-
Add cell lysate to wells containing a PKA-specific substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for the recommended time.
-
Detect the phosphorylated substrate using a specific antibody and a detection reagent.
-
Read the signal on a plate reader.
-
-
-
Data Analysis:
-
Quantify PKA activity based on the signal generated, often by comparing to a standard curve of purified active PKA.
-
Normalize PKA activity to the total protein concentration of the lysate.
-
Protocol 3: Quantifying GPCR Downregulation by Western Blot
-
Cell Treatment and Lysis:
-
Treat cells with this compound for the desired duration to induce receptor downregulation.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer with protease inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the GPCR of interest overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensity using densitometry software.
-
Normalize the GPCR band intensity to a loading control (e.g., GAPDH or β-actin) to determine the relative change in receptor expression.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: Mechanisms of Cellular Desensitization.
Caption: Troubleshooting Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cAMP-induced desensitization of surface cAMP receptors in Dictyostelium: different second messengers mediate receptor phosphorylation, loss of ligand binding, degradation of receptor, and reduction of receptor mRNA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cAMP-specific phosphodiesterase inhibitors: promising drugs for inflammatory and neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclic AMP accumulation induces a rapid desensitization of the cyclic AMP-dependent protein kinase in mouse striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cAMP phosphodiesterase inhibitors potentiate effects of prostacyclin analogs in hypoxic pulmonary vascular remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potentiation of erectile response and cAMP accumulation by combination of prostaglandin E1 and rolipram, a selective inhibitor of the type 4 phosphodiesterase (PDE 4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sp-cAMPs in Neuroscience Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Sp-cAMPs (Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) in neuroscience experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in neurons?
This compound is a cell-permeable and phosphodiesterase-resistant analog of cyclic adenosine monophosphate (cAMP). Its primary mechanism of action is the activation of cAMP-dependent protein kinase A (PKA).[1][2] Upon binding to the regulatory subunits of PKA, this compound induces a conformational change that leads to the dissociation and activation of the catalytic subunits.[3] These catalytic subunits can then phosphorylate a wide array of downstream protein targets, influencing neuronal function.[4] Additionally, this compound can activate another cAMP effector, the Exchange Protein directly Activated by cAMP (Epac), which functions as a guanine nucleotide exchange factor for the small GTPase Rap1.[5][6]
Q2: What are the main downstream signaling pathways activated by this compound in neurons?
The activation of PKA and Epac by this compound triggers several key downstream signaling cascades in neurons:
-
PKA Pathway: Activated PKA can phosphorylate transcription factors such as the cAMP response element-binding protein (CREB), leading to changes in gene expression that are crucial for long-term potentiation (LTP), memory consolidation, and neuronal survival.[7][8] PKA also directly phosphorylates various ion channels, modulating neuronal excitability and synaptic transmission.[9]
-
Epac Pathway: Epac activation leads to the activation of Rap1, which can influence cell adhesion, neurite outgrowth, and synaptic plasticity.[10][11] The Epac pathway can also interact with other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[5]
Q3: What is the role of Rp-cAMPs in this compound experiments?
Rp-cAMPs (Adenosine-3',5'-cyclic monophosphorothioate, Rp-isomer) is the diastereomer of this compound and acts as a competitive antagonist of PKA.[3] It binds to the regulatory subunits of PKA but does not induce the conformational change necessary for the release of the catalytic subunits, thereby preventing PKA activation.[3] Rp-cAMPs is an essential negative control in experiments involving this compound to confirm that the observed effects are indeed mediated by PKA activation.[12] Any biological effect induced by this compound should be blocked or reversed by co-treatment with an appropriate concentration of Rp-cAMPs.
Troubleshooting Guide
Issue 1: No observable effect after this compound application.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | This compound, while resistant to phosphodiesterases, can degrade over time, especially in solution. Prepare fresh stock solutions in an appropriate solvent (e.g., sterile water or PBS) and store them in aliquots at -20°C or -80°C for long-term storage.[13] Avoid repeated freeze-thaw cycles. |
| Insufficient Concentration | The effective concentration of this compound can vary depending on the cell type, density, and the specific biological question. Perform a dose-response curve to determine the optimal concentration for your experimental system. Concentrations in the low micromolar to millimolar range have been reported in the literature. |
| Short Incubation Time | The time required for this compound to elicit a response can vary. For acute effects on ion channel activity, a few minutes may be sufficient. For effects on gene expression, longer incubation times (hours) may be necessary. Optimize the incubation time for your specific endpoint. |
| High Phosphodiesterase (PDE) Activity | While this compound is resistant to PDEs, extremely high endogenous PDE activity in your cells could still reduce its effective concentration. Consider co-application with a broad-spectrum PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) to potentiate the effect of this compound.[14] |
| Cell Health | Ensure your neuronal cultures or tissue preparations are healthy and viable. Unhealthy cells may not respond appropriately to signaling pathway activation. |
| PKA-independent pathway | The cellular process you are studying may not be regulated by the PKA pathway. Consider investigating other signaling pathways. |
Issue 2: High background or non-specific effects observed.
| Possible Cause | Troubleshooting Steps |
| Concentration too High | High concentrations of this compound can lead to off-target effects. At high micromolar concentrations, this compound can act as a competitive inhibitor of some phosphodiesterases (e.g., PDE3A with a Ki of 47.6 µM).[1] This can lead to a general increase in endogenous cAMP levels, complicating the interpretation of results. Use the lowest effective concentration determined from your dose-response studies. |
| Solvent Effects | If using a solvent like DMSO to prepare your stock solution, ensure the final concentration in your culture medium is low (typically <0.1%) to avoid solvent-induced artifacts. Run a vehicle control (medium with the same concentration of solvent) to account for any effects of the solvent itself. |
| Activation of Epac | This compound can also activate Epac. To dissect the specific contributions of PKA versus Epac, use isoform-selective cAMP analogs if available, or employ downstream inhibitors of the PKA and Epac pathways. For example, specific PKA inhibitors (like H89 or KT5720) can be used alongside this compound.[15] |
| Contamination of Reagents | Ensure all your reagents and solutions are sterile and free of contaminants that could elicit non-specific cellular responses. |
Quantitative Data Summary
Table 1: Comparison of Common cAMP Analogs
| Analog | Primary Target(s) | Membrane Permeability | Resistance to PDEs | Common Working Concentration (in vitro) | Notes |
| This compound | PKA (agonist), Epac (agonist) | Moderate | High | 10 µM - 1 mM | Can inhibit some PDEs at high concentrations.[1] |
| Rp-cAMPs | PKA (antagonist) | Moderate | High | 10 µM - 500 µM | Essential negative control for this compound.[16] |
| 8-Bromo-cAMP | PKA (agonist), Epac (agonist) | High | High | 100 µM - 1 mM | More lipophilic than this compound.[17] |
| Dibutyryl-cAMP (db-cAMP) | PKA (agonist) | High | Moderate | 100 µM - 1 mM | Can have metabolic side effects due to butyrate release.[18] |
Table 2: Reported In Vitro and In Vivo Concentrations of this compound
| Experimental System | Concentration | Application | Reference |
| Cultured Rat Pinealocytes | 1 µM - 100 µM | CREB Phosphorylation | [2] |
| Rat Ventricular Cardiomyocytes | 200 µM | Permeability Assay | [19] |
| In vivo infusion into mouse prefrontal cortex | 1 µg/µL | Working Memory | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound sodium salt (powder), sterile nuclease-free water or sterile phosphate-buffered saline (PBS), sterile microcentrifuge tubes.
-
Calculation: Determine the required volume of solvent to achieve a desired stock concentration (e.g., 10 mM or 100 mM). For example, to make a 10 mM stock solution of this compound sodium salt (Molecular Weight: 367.24 g/mol ), dissolve 3.67 mg in 1 mL of solvent.
-
Procedure: a. Under sterile conditions (e.g., in a laminar flow hood), weigh the appropriate amount of this compound powder. b. Add the calculated volume of sterile water or PBS to the powder. c. Vortex gently until the powder is completely dissolved. d. Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[13]
Protocol 2: Treatment of Primary Neuronal Cultures with this compound
-
Cell Culture: Plate primary neurons at the desired density and allow them to mature for the appropriate duration (e.g., 7-14 days in vitro).
-
Preparation of Treatment Medium: a. Thaw an aliquot of the this compound stock solution. b. Dilute the stock solution in pre-warmed, conditioned neuronal culture medium to the desired final working concentration. Prepare enough volume to replace the medium in your experimental wells. c. Prepare control media: a vehicle control (medium with the same concentration of the solvent used for the stock solution) and an Rp-cAMPs control (medium with the desired concentration of Rp-cAMPs).
-
Treatment: a. Carefully remove the existing culture medium from the neurons. b. Gently add the prepared treatment or control medium to the respective wells. c. Incubate the cells for the desired duration at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: After the incubation period, proceed with your planned analysis, such as immunocytochemistry for phosphorylated proteins, electrophysiological recordings, or RNA extraction for gene expression analysis.
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathways in neurons.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Direct comparison of the potency of three novel cAMP analogs to induce CREB-phophorylation in rat pinealocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (RP)-cAMPS inhibits the cAMP-dependent protein kinase by blocking the cAMP-induced conformational transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional Roles for cAMP and cGMP - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cyclic AMP Promotes Neuronal Survival by Phosphorylation of Glycogen Synthase Kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cAMP-dependent protein kinase modulates expiratory neurons in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cAMP-Dependent Axon Guidance Is Distinctly Regulated by Epac and Protein Kinase A | Journal of Neuroscience [jneurosci.org]
- 11. Exchange Protein Directly Activated by cAMP (EPAC) Regulates Neuronal Polarization through Rap1B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Kinase A-Dependent and -Independent Signaling Pathways Contribute to Cyclic AMP-Stimulated Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Sp-8-Br-cAMPS BIOLOG Life Science Institute [biolog.de]
- 18. Dose and Chemical Modification Considerations for Continuous Cyclic AMP Analog Delivery to the Injured CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Accounting for Sp-cAMPs' PDE Inhibitory Activity in Experimental Design
Welcome to the technical support center for researchers utilizing Sp-cAMPs and other cAMP analogs in their experiments. This resource provides essential guidance on how to account for the phosphodiesterase (PDE) inhibitory activity of these compounds, a critical consideration for accurate data interpretation.
The Sp-isomer of adenosine-3',5'-monophosphorothioate (this compound) is a widely used cell-permeable analog of cyclic AMP (cAMP) intended to activate Protein Kinase A (PKA). However, a crucial but often overlooked characteristic of this compound is its ability to competitively inhibit certain phosphodiesterases (PDEs), the enzymes responsible for degrading cAMP. This dual functionality can lead to confounding experimental results, as the observed cellular effects may be a combination of direct PKA activation and indirect consequences of elevated intracellular cAMP levels due to PDE inhibition.
This guide will provide you with the necessary information, protocols, and troubleshooting advice to navigate this experimental challenge.
Frequently Asked Questions (FAQs)
Q1: What is the primary issue with using this compound in my experiments?
A1: this compound is designed to activate PKA, but it also inhibits some PDEs, particularly from the PDE3 and PDE4 families. This means that when you treat your cells with this compound, the resulting increase in PKA activity might not solely be from the direct action of this compound on PKA, but also from the accumulation of endogenous cAMP due to PDE inhibition. This can complicate the interpretation of your results, as you may be observing a synergistic or mixed effect.
Q2: How can the PDE inhibitory activity of this compound affect my experimental outcome?
A2: The off-target PDE inhibition by this compound can lead to several confounding outcomes:
-
Overestimation of PKA-specific effects: An observed phenotype might be attributed solely to PKA activation, while in reality, it is amplified by the elevated overall cAMP levels.
-
Misinterpretation of signaling pathways: Effects downstream of other cAMP effectors (like Epac) might be inadvertently activated due to the global increase in cAMP.
-
Inconsistent results: The degree of PDE inhibition can vary between cell types depending on the specific PDE isoforms expressed, leading to variability in experimental results.
Q3: Are there alternative cAMP analogs with different PDE inhibition profiles?
A3: Yes, several other cAMP analogs are available, each with its own set of characteristics. Understanding their properties is key to designing robust experiments.
-
Rp-cAMPS: The Rp-isomer of adenosine-3',5'-monophosphorothioate is a PKA antagonist and can be used as a negative control to demonstrate that the observed effect is indeed PKA-dependent.[1] However, it can also inhibit certain PDEs.
-
8-Bromo-cAMP (8-Br-cAMP): This is another cell-permeable cAMP analog that activates PKA. It is also known to have some PDE inhibitory activity.[2]
-
Dibutyryl-cAMP (db-cAMP): This analog is also a PKA activator and a known PDE inhibitor.[3][4]
The choice of analog should be guided by its selectivity profile for both PKA activation and PDE inhibition.
Q4: What are the key PDE families I should be concerned about when using cAMP analogs?
A4: The primary families of concern are the cAMP-specific PDEs: PDE4, PDE7, and PDE8, as well as the dual-specificity PDE3.[5][6] this compound is a known competitive inhibitor of PDE3A.[1] The specific PDE isoforms expressed in your experimental system will determine the extent of the off-target effects.
Troubleshooting Guides
Problem 1: I am observing a much stronger effect with this compound than expected.
-
Possible Cause: The observed effect is likely a combination of direct PKA activation by this compound and the elevation of endogenous cAMP due to PDE inhibition.
-
Troubleshooting Steps:
-
Perform a dose-response curve: A very steep dose-response curve might suggest a dual mechanism of action.
-
Use a PKA inhibitor: Pre-treat your cells with a specific PKA inhibitor (e.g., H89, KT5720) before adding this compound. If the effect is only partially blocked, it suggests that another mechanism, such as PDE inhibition leading to the activation of other cAMP effectors, is at play.
-
Measure intracellular cAMP levels: Directly measure cAMP levels in your cells after treatment with this compound. A significant increase in cAMP would confirm PDE inhibition.
-
Use a selective PDE inhibitor: Compare the effect of this compound with a selective inhibitor of the PDE family you suspect is being targeted (e.g., a PDE3 or PDE4 inhibitor). If the effects are similar, it points towards PDE inhibition as a major contributor.
-
Problem 2: My results with this compound are inconsistent across different cell lines.
-
Possible Cause: Different cell lines express different repertoires and levels of PDE isoforms. The off-target PDE inhibitory effect of this compound will, therefore, vary depending on the cellular context.
-
Troubleshooting Steps:
-
Characterize PDE expression: If possible, determine the expression profile of PDE isoforms in your cell lines of interest using techniques like qPCR or Western blotting. This will help you anticipate the potential for off-target effects.
-
Use a direct adenylate cyclase activator: Compare the effects of this compound with a direct activator of adenylate cyclase, such as forskolin. Forskolin will increase endogenous cAMP production, and its effects can be compared to those of this compound to gauge the relative contribution of PKA activation versus global cAMP elevation.
-
Employ a PDE-resistant PKA activator with lower PDE inhibitory activity: If available, try to find a PKA activator with a better selectivity profile.
-
Problem 3: The PKA inhibitor only partially reverses the effect of this compound.
-
Possible Cause: This is a strong indication that the observed phenotype is not solely mediated by PKA. The residual effect is likely due to the activation of other cAMP-dependent signaling pathways, such as the Exchange protein directly activated by cAMP (Epac), resulting from the global increase in cAMP levels caused by PDE inhibition.
-
Troubleshooting Steps:
-
Investigate Epac activation: Use an Epac-specific activator (e.g., 8-pCPT-2'-O-Me-cAMP) to see if it mimics the PKA-independent portion of the this compound effect.
-
Use an Epac inhibitor: If available, use an Epac inhibitor in combination with the PKA inhibitor to see if the effect of this compound is completely abolished.
-
Diagram your signaling pathway: Visualize the potential converging pathways of PKA and Epac to understand how they might contribute to the final cellular response.
-
Quantitative Data: PDE Inhibitory Potency of Common cAMP Analogs
Understanding the inhibitory profile of cAMP analogs against different PDE families is crucial for experimental design. The following table summarizes the available data on the half-maximal inhibitory concentrations (IC50) or inhibitory constants (Ki) of commonly used cAMP analogs. Please note that this is not an exhaustive list, and the values can vary depending on the specific assay conditions.
| Analog | PDE1 | PDE2 | PDE3 | PDE4 | PDE5 | PDE7 | PDE8 |
| This compound | - | - | Ki: 47.6 µM (PDE3A) | - | - | - | Binds to GAF domain of PDE10 |
| Rp-cAMPS | - | - | - | - | - | - | - |
| 8-Bromo-cAMP | - | - | - | - | - | - | - |
| Dibutyryl-cAMP | Inhibits | Inhibits | Inhibits | Inhibits | - | - | - |
Experimental Protocols
To dissect the dual effects of this compound, a combination of in vitro and cell-based assays is recommended.
Protocol 1: In Vitro PDE Activity Assay
This protocol allows for the direct measurement of the inhibitory effect of this compound or other analogs on the activity of purified PDE enzymes.
Materials:
-
Purified recombinant PDE enzymes (various isoforms)
-
This compound and other cAMP analogs
-
³H-cAMP (radiolabeled substrate)
-
Snake venom nucleotidase
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation fluid and counter
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
Methodology:
-
Prepare a reaction mixture: In a microcentrifuge tube, combine the assay buffer, a known concentration of the purified PDE enzyme, and varying concentrations of the cAMP analog (e.g., this compound) to be tested.
-
Initiate the reaction: Add ³H-cAMP to the reaction mixture to a final concentration that is below the Km of the enzyme for cAMP. Incubate at 30°C for a predetermined time, ensuring that less than 20% of the substrate is hydrolyzed.
-
Terminate the reaction: Stop the reaction by boiling the samples for 1 minute.
-
Convert AMP to adenosine: Cool the samples and add snake venom nucleotidase to convert the ³H-AMP product to ³H-adenosine. Incubate at 30°C for 10 minutes.
-
Separate substrate from product: Add an anion-exchange resin slurry to the tubes. The negatively charged unreacted ³H-cAMP will bind to the resin, while the uncharged ³H-adenosine product will remain in the supernatant.
-
Quantify product formation: Centrifuge the tubes and transfer an aliquot of the supernatant to a scintillation vial. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate IC50 values: Plot the percentage of PDE inhibition versus the log concentration of the cAMP analog. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Assay to Differentiate PKA Activation from PDE Inhibition
This protocol uses a series of controls to distinguish the contribution of direct PKA activation and indirect effects of PDE inhibition by this compound on a cellular response.
Materials:
-
Your cell line of interest
-
This compound
-
Rp-cAMPS (PKA inhibitor)
-
A selective PDE inhibitor for an isoform expressed in your cells (e.g., Rolipram for PDE4)
-
Forskolin (adenylate cyclase activator)
-
A specific PKA inhibitor (e.g., H89)
-
Assay reagents to measure your cellular endpoint of interest (e.g., luciferase reporter assay for gene expression, Western blot for protein phosphorylation).
Methodology:
-
Seed cells: Plate your cells at an appropriate density and allow them to adhere overnight.
-
Set up experimental groups:
-
Group A (Vehicle Control): Treat cells with the vehicle used to dissolve the compounds.
-
Group B (this compound): Treat cells with a range of concentrations of this compound.
-
Group C (PKA Inhibition Control): Pre-treat cells with Rp-cAMPS before adding this compound.
-
Group D (PDE Inhibition Control): Treat cells with a selective PDE inhibitor (e.g., rolipram).
-
Group E (Adenylate Cyclase Activation): Treat cells with forskolin.
-
Group F (PKA Pathway Blockade): Pre-treat cells with H89 before adding this compound.
-
-
Incubate: Treat the cells for the desired period.
-
Measure endpoint: Lyse the cells and perform the assay to measure your cellular response.
-
Data Analysis:
-
Compare Group B to Group A to determine the total effect of this compound.
-
Compare Group C to Group B to determine the PKA-dependent component of the effect.
-
Compare Group D and Group E to Group B to assess the contribution of PDE inhibition and global cAMP elevation to the observed effect.
-
The results from Group F will confirm the involvement of PKA in the this compound-induced response.
-
Visualizing the Concepts
To better understand the signaling pathways and experimental logic, the following diagrams have been generated.
Caption: Dual mechanism of action of this compound.
Caption: Workflow for deconvoluting this compound' effects.
References
- 1. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. content.abcam.com [content.abcam.com]
- 3. cAMP analogs used to study low-Km, hormone-sensitive phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mediomics.com [mediomics.com]
- 5. cAMP-specific phosphodiesterase inhibitors: promising drugs for inflammatory and neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical and Molecular Genetics of the Phosphodiesterases (PDEs) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Sp-cAMPs vs. Forskolin: A Comparative Guide to Elevating Intracellular cAMP Signaling
For researchers in cellular biology and drug development, the precise modulation of the cyclic adenosine monophosphate (cAMP) signaling pathway is a cornerstone of experimental design. As a ubiquitous second messenger, cAMP orchestrates a vast array of physiological processes. Two of the most common tools used to experimentally activate this pathway are forskolin and cell-permeable Sp-isomers of cAMP analogs (Sp-cAMPs). While both are used to elicit cAMP-dependent responses, they operate through fundamentally different mechanisms, leading to distinct experimental outcomes and interpretations.
This guide provides an objective comparison of their efficacy, mechanism, and practical applications, supported by experimental data and protocols to aid researchers in selecting the appropriate tool for their specific needs.
Mechanism of Action: Producer vs. Mimetic
The primary distinction lies in their interaction with the cAMP signaling cascade. Forskolin acts as a producer of endogenous cAMP, while this compound function as mimetics that bypass endogenous production.
-
Forskolin: A labdane diterpene isolated from the plant Coleus forskohlii, directly activates most isoforms of the adenylyl cyclase (AC) enzyme.[1] This activation stimulates the conversion of adenosine triphosphate (ATP) into cAMP, thereby increasing the total intracellular concentration of this second messenger.[2] The elevated cAMP levels then activate all of its downstream effectors, including Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC).[3]
-
This compound: These are chemically modified, membrane-permeable analogs of cAMP, such as Sp-8-Br-cAMPS. They are designed to be resistant to degradation by phosphodiesterase (PDE) enzymes, which normally break down cAMP.[4] Crucially, they do not stimulate adenylyl cyclase. Instead, they mimic the action of endogenous cAMP by directly binding to and activating its downstream targets, most notably the regulatory subunits of PKA.[5][6] This allows for the direct and sustained activation of PKA and other effectors, independent of the cell's own cAMP synthesis machinery.
Quantitative Data Comparison
The efficacy of these compounds can be compared across several quantitative metrics. It is important to note that while forskolin's effect is measured by the generation of cAMP, the effect of this compound is measured by the activation of downstream targets like PKA.
| Feature | Forskolin | This compound (e.g., Sp-8-Br-cAMPS) |
| Primary Molecular Target | Adenylyl Cyclase (most isoforms) | cAMP-binding sites on PKA, EPAC, etc.[5][7] |
| Effect on Intracellular [cAMP] | Directly and rapidly increases endogenous cAMP levels.[1] | No effect on endogenous cAMP levels. Acts as a functional substitute. |
| Downstream Activation | Activates all cAMP effectors (PKA, EPAC, CNG channels) non-selectively. | Primarily activates PKA; some analogs may also activate EPAC.[6][7] |
| Typical EC₅₀ | 5-25 µM for adenylyl cyclase activation, though values can vary significantly by cell type.[8] | ~360 nM for PKA activation.[5][9] |
| Resistance to PDE | No. The generated cAMP is subject to rapid degradation by phosphodiesterases. | Yes. Analogs are designed to be resistant to PDE degradation, leading to a sustained effect.[4] |
| Key Advantage | Activates the complete, native signaling cascade, useful for studying GPCR modulation of AC. | Bypasses AC, allowing for the specific study of downstream effector functions (e.g., PKA) independent of cAMP synthesis.[9] |
| Potential Disadvantages | May have cAMP-independent off-target effects at higher concentrations.[10] | Older analogs (e.g., dibutyryl-cAMP) can have metabolic byproducts (butyrate) with biological effects. Newer analogs are more specific. Some may have PKA-independent effects.[10][11] |
Experimental Protocols
Measuring Forskolin-Induced cAMP Elevation via HTRF Assay
This protocol provides a general framework for quantifying changes in intracellular cAMP levels following stimulation with forskolin.
-
Cell Culture and Plating:
-
Culture cells of interest (e.g., HEK293) in appropriate media and conditions.
-
Harvest and seed cells into a 384-well assay plate at a predetermined optimal density. Allow cells to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of forskolin in DMSO.
-
Create a serial dilution of forskolin in an appropriate assay buffer. Also prepare a vehicle control (DMSO) and a positive control if applicable.
-
Remove culture media from the cells and add the forskolin dilutions or controls.
-
Incubate the plate for a specified time (e.g., 30 minutes) at room temperature or 37°C.[12] To prevent cAMP degradation, a phosphodiesterase (PDE) inhibitor like IBMX is often included in the buffer.
-
-
Cell Lysis and cAMP Detection:
-
Add the HTRF (Homogeneous Time-Resolved Fluorescence) assay reagents as per the manufacturer's instructions (e.g., Cisbio cAMP Dynamic 2 kit). This typically involves adding a lysis buffer containing a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
-
Incubate for 60 minutes at room temperature to allow for antibody-cAMP binding and competition.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm and 615 nm.
-
Calculate the 665/615 ratio and normalize the data. Convert the ratio to cAMP concentration using a standard curve generated in parallel.
-
Plot the cAMP concentration against the forskolin concentration and fit the data to a dose-response curve to determine the EC₅₀.
-
Note: When testing this compound, the experimental endpoint would not be the measurement of cAMP levels. Instead, a downstream assay, such as a PKA activity assay or a Western blot for a phosphorylated PKA substrate (e.g., phospho-CREB), would be more appropriate.
Conclusion: Selecting the Right Tool for the Job
The choice between forskolin and this compound hinges entirely on the experimental question.
Use Forskolin when:
-
The goal is to study the regulation of adenylyl cyclase itself.
-
Investigating how GPCR agonists or antagonists modulate overall cellular cAMP production.
-
The experimental system requires activation of the entire native cAMP signaling pathway.
Use this compound when:
-
The goal is to study the specific roles of downstream effectors like PKA or EPAC in isolation.
-
The experimental design requires bypassing the adenylyl cyclase step and any upstream regulation.
-
A sustained, PDE-resistant activation of cAMP signaling is necessary.
By understanding their distinct mechanisms of action and leveraging the appropriate experimental protocols, researchers can effectively dissect the complexities of the cAMP signaling pathway and generate clear, interpretable data.
References
- 1. researchgate.net [researchgate.net]
- 2. molbiolcell.org [molbiolcell.org]
- 3. Cyclic AMP: Master Regulator of Innate Immune Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, sodium salt BIOLOG Life Science Institute [biolog.de]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Sp-8-Br-cAMPS | PKA | 127634-20-2 | Invivochem [invivochem.com]
- 10. Comparison of the effects of forskolin and dibutyryl cyclic AMP in neuroblastoma cells: evidence that some of the actions of dibutyryl cyclic AMP are mediated by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclic adenosine monophosphate (cAMP) analogs 8-Cl- and 8-NH2-cAMP induce cell death independently of cAMP kinase-mediated inhibition of the G1/S transition in mammary carcinoma cells (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Sp-cAMPs vs. Rp-cAMPs: understanding agonist and antagonist effects on PKA
For researchers, scientists, and drug development professionals, understanding the nuanced effects of cyclic adenosine monophosphate (cAMP) analogs is critical for dissecting Protein Kinase A (PKA) signaling pathways and developing targeted therapeutics. This guide provides an objective comparison of Sp-cAMPs and Rp-cAMPs, detailing their opposing effects on PKA as an agonist and antagonist, respectively. Supported by experimental data, this document serves as a comprehensive resource for selecting the appropriate tool to investigate PKA function.
Unraveling the Agonist and Antagonist Roles of cAMP Analogs
Protein Kinase A is a key enzyme in cellular signaling, regulating a multitude of processes including metabolism, gene expression, and cell growth.[1] Its activity is tightly controlled by the intracellular second messenger cAMP. In its inactive state, PKA exists as a tetramer consisting of two regulatory (R) subunits and two catalytic (C) subunits. The binding of cAMP to the R subunits induces a conformational change, leading to the dissociation of the active C subunits, which can then phosphorylate downstream target proteins.[2][3]
This compound and Rp-cAMPs are diastereomers of adenosine-3',5'-cyclic monophosphorothioate, where a non-bridging oxygen in the phosphate moiety is replaced by sulfur. This modification makes them resistant to hydrolysis by phosphodiesterases, prolonging their intracellular activity. The stereochemical orientation of the sulfur atom dictates their profound and opposite effects on PKA activity.
This compound: The PKA Agonist
The "Sp" configuration mimics the natural binding of cAMP to the regulatory subunits of PKA. This binding event triggers the canonical activation sequence: a conformational change in the R subunits, followed by the release of the active catalytic subunits. Consequently, this compound act as potent activators or agonists of PKA, initiating the downstream phosphorylation cascade.
Rp-cAMPs: The PKA Antagonist
In contrast, the "Rp" configuration allows the molecule to bind to the cAMP-binding sites on the regulatory subunits but fails to induce the necessary conformational change for the release of the catalytic subunits.[4] By occupying the binding sites, Rp-cAMPs act as competitive antagonists, preventing the binding of endogenous cAMP and thereby inhibiting the activation of PKA.[5][6] This inhibitory action is achieved by locking the PKA holoenzyme in its inactive conformation.[4]
Quantitative Comparison of this compound and Rp-cAMPs
The distinct actions of this compound and Rp-cAMPs on PKA activity can be quantified through various biochemical and biophysical assays. The following tables summarize key quantitative data for their interaction with PKA.
| Compound | PKA Isoform | Parameter | Value (µM) | Reference |
| Rp-cAMPS | PKA I | Ki | 12.5 | [6][7] |
| Rp-cAMPS | PKA II | Ki | 4.5 | [6][7] |
| This compound | PKA I | Ka | ~0.8-7 | [8] |
| This compound | PKA II | Ka | ~0.8-7 | [8] |
Table 1: Binding Affinity of Rp-cAMPS and this compound to PKA Isoforms. Ki represents the inhibition constant for the antagonist Rp-cAMPS, while Ka represents the activation constant for the agonist this compound. Lower values indicate higher affinity/potency.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PKA modulation by cAMP analogs. Below are protocols for key experiments used to characterize the effects of this compound and Rp-cAMPS.
In Vitro PKA Kinase Activity Assay (Radiolabeled)
This assay directly measures the enzymatic activity of PKA by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a specific substrate.
Materials:
-
Purified PKA holoenzyme
-
PKA substrate peptide (e.g., Kemptide)
-
[γ-³²P]ATP
-
This compound and/or Rp-cAMPS
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution
-
Trichloroacetic acid (TCA)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, PKA substrate peptide, and the desired concentration of this compound (for activation) or a fixed concentration of cAMP with varying concentrations of Rp-cAMPS (for inhibition).
-
Add the purified PKA holoenzyme to the reaction mixture and incubate for a short period to allow for binding of the analogs.
-
Initiate the kinase reaction by adding a solution containing a mixture of non-radiolabeled ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper and immersing it in phosphoric acid to precipitate the radiolabeled substrate.
-
Wash the phosphocellulose papers extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated ³²P using a scintillation counter.
-
Calculate PKA activity based on the amount of phosphate transferred to the substrate per unit of time.
Surface Plasmon Resonance (SPR) for Binding Analysis
SPR is a label-free technique used to measure the binding kinetics and affinity between molecules in real-time. This method can be employed to characterize the interaction of this compound and Rp-cAMPS with the PKA regulatory subunits.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified PKA regulatory subunits
-
This compound and Rp-cAMPS
-
Running buffer (e.g., HBS-EP buffer)
-
Immobilization reagents (e.g., EDC, NHS)
Procedure:
-
Immobilize the purified PKA regulatory subunits onto the surface of an SPR sensor chip using standard amine coupling chemistry.
-
Prepare a series of dilutions of this compound and Rp-cAMPS in the running buffer.
-
Inject the different concentrations of the cAMP analogs over the sensor chip surface containing the immobilized R subunits.
-
Monitor the change in the SPR signal in real-time, which corresponds to the binding of the analogs to the R subunits.
-
After each injection, regenerate the sensor surface to remove the bound analyte.
-
Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) for the interaction of each analog with the PKA regulatory subunits.
Visualizing the Mechanisms of Action
Diagrams illustrating the signaling pathways and experimental workflows provide a clear conceptual framework for understanding the roles of this compound and Rp-cAMPS.
Caption: Canonical PKA activation pathway initiated by an extracellular signal.
Caption: Opposing mechanisms of this compound (agonist) and Rp-cAMPs (antagonist) on PKA.
Caption: A typical experimental workflow for assessing the effects of cAMP analogs on PKA activity.
References
- 1. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arborassays.com [arborassays.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. assets.fishersci.com [assets.fishersci.com]
A Head-to-Head Comparison of Sp-cAMPs and Dibutyryl-cAMP in Cell-Based Assays
For researchers, scientists, and drug development professionals, selecting the appropriate tool to modulate the cyclic AMP (cAMP) signaling pathway is critical for obtaining reliable and reproducible results. This guide provides an objective, data-driven comparison of two commonly used cell-permeable cAMP analogs: Sp-cAMPs and N6,2'-O-Dibutyryladenosine 3',5'-cyclic monophosphate (dibutyryl-cAMP or dbcAMP).
Both compounds are utilized to mimic the effects of endogenous cAMP, primarily by activating cAMP-dependent Protein Kinase A (PKA).[1][2] However, their distinct mechanisms of action, metabolic fates, and specificities can significantly impact experimental outcomes. This guide will delve into these differences, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for your research needs.
Mechanism of Action: A Tale of Two Analogs
The fundamental difference between this compound and dibutyryl-cAMP lies in their method of PKA activation.
Dibutyryl-cAMP (dbcAMP): The Prodrug Approach
Dibutyryl-cAMP is a lipophilic prodrug designed for enhanced membrane permeability.[2][3] The two butyryl groups mask the hydrophilic phosphate and ribose moieties, allowing the molecule to passively diffuse across the cell membrane.[3] Once inside the cell, intracellular esterases cleave these butyryl groups.[3] This metabolic conversion releases two key molecules:
-
N6-monobutyryl-cAMP and subsequently native cAMP , which then activates PKA.[4]
-
Free butyrate , a short-chain fatty acid known to have its own biological effects, including the inhibition of histone deacetylases (HDACs), which can lead to significant off-target effects on gene expression and cell state.[4][5]
This indirect mechanism means the cellular response is dependent on the rate of hydrolysis, which can vary between cell types.[3]
This compound: The Direct and Resistant Activator
In contrast, the Sp-diastereomer of adenosine-3',5'-cyclic monophosphorothioate (this compound) is a direct activator of PKA. The key modification is the substitution of a non-bridging oxygen atom in the cyclic phosphate moiety with sulfur. This phosphorothioate linkage renders the molecule highly resistant to degradation by cyclic nucleotide phosphodiesterases (PDEs), the enzymes responsible for breaking down endogenous cAMP.[6][7][8]
This resistance to hydrolysis results in a more stable and sustained activation of PKA compared to dbcAMP.[7] Furthermore, because this compound does not require metabolic activation, it does not release potentially confounding byproducts like butyrate, offering higher specificity.[7]
At a Glance: this compound vs. Dibutyryl-cAMP
| Feature | This compound | Dibutyryl-cAMP (dbcAMP) |
| Mechanism of Action | Direct PKA Activator | Prodrug; requires intracellular hydrolysis to cAMP |
| Metabolic Byproducts | None | Butyrate (potential HDAC inhibitor)[4][5] |
| Resistance to PDEs | High; sustained PKA activation[6][7] | Low (the resulting cAMP is degraded by PDEs) |
| Specificity | High; directly targets PKA | Lower; potential for butyrate-induced off-target effects[4] |
| Cell Permeability | Good[7] | Excellent (due to butyryl groups)[2][3] |
| Metabolic Side Effects | None reported[7] | Potential for altered gene expression via HDAC inhibition[4] |
Quantitative Data Summary
The following table summarizes findings from various cell-based assays, highlighting the differential effects and potencies of this compound and dbcAMP.
| Assay Type | Cell Line | Compound | Concentration | Key Result | Reference |
| PKA Activation | General | This compound | Micromolar (µM) range | Potent activator of PKA type I and II.[6] | [6] |
| PKA Activation | General | Dibutyryl-cAMP | Millimolar (mM) range | Activates cAMP-dependent protein kinases.[9] | [9] |
| Neurite Outgrowth | PC12 Cells | Dibutyryl-cAMP | Not specified | Stimulates neurite outgrowth.[9] | [9] |
| Gene Regulation | PC12 Cells | Dibutyryl-cAMP | Not specified | Increased mRNA for choline acetyltransferase (ChAT) and VAChT ~4-fold.[5] | [5] |
| Cell Proliferation | NIH 3T3 Cells | Dibutyryl-cAMP | Not specified | Inhibited cell proliferation but failed to induce CREB phosphorylation at Ser-133.[10] | [10] |
| Endothelial Permeability | Coronary Endothelial Cells | This compound | 200 µM | Caused an increase in permeability, which was attenuated by a PKA inhibitor.[11] | [11] |
| Toxicity in vivo | Rat Spinal Cord Injury Model | Dibutyryl-cAMP | >10 mM | High doses produced functional deficits and tissue damage, suggesting butyrate toxicity.[4] | [4] |
| Toxicity in vivo | Rat Spinal Cord Injury Model | 8-bromo-cAMP | 250 mM | High dose did not produce the deficits seen with dbcAMP, indicating the issue was not cAMP elevation alone.[4] | [4] |
Mandatory Visualizations
Signaling Pathway Activation
Caption: cAMP signaling pathway showing points of intervention for this compound and dbcAMP.
Experimental Workflow
Caption: A generalized workflow for cell-based assays using cAMP analogs.
Logical Comparison of Mechanisms
Caption: Logical flow comparing the activation mechanisms and consequences.
Experimental Protocols
Below are generalized protocols for common assays. Researchers should optimize concentrations and incubation times for their specific cell type and experimental goals.
Protocol 1: PKA-Mediated CREB Phosphorylation Assay (Western Blot)
-
Cell Culture: Seed cells (e.g., HEK293, PC12, or primary neurons) in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve cells for 4-6 hours in a serum-free medium prior to treatment.
-
Treatment:
-
Prepare stock solutions of this compound (e.g., 10 mM in water) and Dibutyryl-cAMP (e.g., 100 mM in water or DMSO).[12]
-
Dilute the compounds in a serum-free medium to final working concentrations. Typical ranges are:
-
Remove the old medium from cells and add the treatment medium. Include a vehicle-only control.
-
Incubate for 15-60 minutes at 37°C. A time course is recommended for initial experiments.
-
-
Cell Lysis:
-
Aspirate the medium and wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-CREB Ser133 and anti-total CREB).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signal using an ECL substrate and an imaging system.
-
Quantify band intensity and normalize the phospho-CREB signal to the total CREB signal.
-
Protocol 2: PKA Kinase Activity Assay (In Vitro)
This protocol measures the ability of cell lysates from treated cells to phosphorylate a PKA-specific substrate.
-
Cell Culture and Treatment: Follow steps 1-3 from the Western Blot protocol above.
-
Cell Lysis:
-
Use a non-denaturing lysis buffer (e.g., a buffer containing 20 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease/phosphatase inhibitors).
-
Perform lysis and protein quantification as described previously.
-
-
Kinase Assay:
-
Use a commercial PKA kinase activity kit (e.g., ELISA-based or radiometric). These kits typically provide a PKA-specific substrate (like Kemptide) and the necessary buffers.
-
In a microplate well, combine a standardized amount of cell lysate (e.g., 10 µg) with the reaction buffer, ATP, and the PKA substrate.
-
Incubate at 30°C for the recommended time (e.g., 30 minutes).
-
Terminate the reaction.
-
-
Detection:
-
For ELISA-based kits, this involves transferring the reaction mixture to a plate coated with a phospho-substrate capture antibody, followed by detection with a secondary antibody.
-
Measure the signal (e.g., absorbance at 450 nm).
-
-
Analysis: Calculate PKA activity relative to the vehicle-treated control cells.
Conclusion and Recommendations
The choice between this compound and dibutyryl-cAMP depends heavily on the experimental context and desired level of specificity.
-
Dibutyryl-cAMP may be suitable for initial, cost-effective screening experiments or for applications where its effects are well-characterized and butyrate-induced side effects are not a concern (e.g., inducing morphological differentiation).[9] However, researchers must be cautious, as high concentrations can lead to toxicity, and the butyrate byproduct can confound results, especially in studies of gene expression or epigenetics.[4]
-
This compound is the superior choice for experiments requiring high specificity and a sustained, direct activation of PKA.[6][7] Its resistance to PDE degradation and lack of metabolic byproducts make it the preferred reagent for mechanistic studies, quantitative signaling analysis, and experiments sensitive to off-target effects.[7]
For robust and unambiguous results in cell-based assays interrogating the cAMP-PKA pathway, the use of this compound is strongly recommended.
References
- 1. selleckchem.com [selleckchem.com]
- 2. scbt.com [scbt.com]
- 3. What is Dibutyryl Cyclic AMP? - Creative Proteomics [creative-proteomics.com]
- 4. Dose and Chemical Modification Considerations for Continuous Cyclic AMP Analog Delivery to the Injured CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dibutyryl-cAMP (Bucladesine sodium) | PKA | CAS 16980-89-5 | Buy Dibutyryl-cAMP (Bucladesine sodium) from Supplier InvivoChem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, sodium salt BIOLOG Life Science Institute [biolog.de]
- 8. biolog.de [biolog.de]
- 9. stemcell.com [stemcell.com]
- 10. Activation of protein kinase A by dibutyryl cAMP treatment of NIH 3T3 cells inhibits proliferation but fails to induce Ser-133 phosphorylation and transcriptional activation of CREB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dibutyryl-cAMP (sodium salt) (#35857) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
A Researcher's Guide: Validating Sp-cAMP Effects Using PKA Inhibitors H-89 and KT5720
For researchers, scientists, and drug development professionals, discerning the precise role of Protein Kinase A (PKA) in cellular signaling pathways is paramount. Sp-cAMPs (membrane-permeant cAMP analogs) are powerful tools to activate this pathway, but validating that the observed effects are indeed PKA-dependent requires specific and reliable inhibition. This guide provides a comprehensive comparison of two commonly used PKA inhibitors, H-89 and KT5720, offering experimental data, detailed protocols, and visual aids to assist in experimental design and data interpretation.
At a Glance: H-89 vs. KT5720
Both H-89 and KT5720 are cell-permeable compounds that inhibit PKA by competing with ATP for binding to the catalytic subunit of the enzyme.[1][2] However, they exhibit different potency, selectivity, and potential off-target effects that must be carefully considered.
| Feature | H-89 | KT5720 |
| Mechanism of Action | ATP-competitive inhibitor of the PKA catalytic subunit[2] | ATP-competitive inhibitor of the PKA catalytic subunit[1][2] |
| Inhibitory Constant (Ki) for PKA | 48 nM[3][4] | 60 nM[2][4] |
| Cell Permeability | Yes[4] | Yes |
| Common Working Concentration | 1-10 µM in cell-based assays | 1-10 µM in cell-based assays |
| Known Off-Target Kinases | MSK1, ROCK2, S6K1, PKBα, AMPK, among others[5][6] | PKG, PKC (at higher concentrations)[7] |
| Other Reported Off-Target Effects | Inhibition of Renilla luciferase activity[8], direct inhibition of KATP and Kir channels[9], interaction with serotonin transport[10] | Can induce cytotoxicity in rat hepatocytes at higher concentrations[11] |
Understanding the PKA Signaling Pathway
The canonical PKA signaling pathway is initiated by the binding of an extracellular ligand to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). This compound bypass the need for receptor activation and directly increase intracellular cAMP levels. Four cAMP molecules bind to the two regulatory subunits of the inactive PKA holoenzyme, causing a conformational change that releases the two active catalytic subunits. These catalytic subunits then phosphorylate a multitude of downstream protein substrates on serine and threonine residues, eliciting a cellular response.
Experimental Protocols
To validate that the effects of this compound are mediated by PKA, a common experimental design involves stimulating cells with an Sp-cAMP in the presence and absence of a PKA inhibitor (H-89 or KT5720). A downstream readout, such as protein phosphorylation or gene expression, is then measured.
In Vitro PKA Inhibition Assay
This protocol is adapted from commercially available PKA activity assay kits and is useful for determining the direct inhibitory effect of H-89 or KT5720 on PKA activity in a cell-free system.[11][12][13]
Materials:
-
Purified active PKA enzyme
-
PKA substrate peptide (e.g., Kemptide)
-
H-89 or KT5720
-
ATP (including [γ-³²P]ATP for radioactive detection or a suitable setup for colorimetric/fluorometric detection)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
P81 phosphocellulose paper (for radioactive assay) or microplate reader (for non-radioactive assays)
-
Scintillation counter (for radioactive assay)
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, PKA substrate, and the desired concentration of H-89 or KT5720 (a concentration range is recommended to determine IC50).
-
Add the purified active PKA enzyme to the reaction mixture and incubate for a short period (e.g., 10 minutes) at 30°C to allow the inhibitor to bind.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for the radioactive method).
-
Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.
-
Stop the reaction. For the radioactive assay, this is typically done by spotting the reaction mixture onto P81 paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter. For non-radioactive assays, follow the kit manufacturer's instructions for signal detection.
-
Compare the PKA activity in the presence of the inhibitor to the control (no inhibitor) to determine the percentage of inhibition.
Cell-Based PKA Activity Assay
This protocol outlines a general procedure for assessing the effect of PKA inhibitors on Sp-cAMP-induced PKA activity within cultured cells.[14][15]
Materials:
-
Cultured cells of interest
-
Sp-cAMP analog (e.g., 8-Bromo-cAMP)
-
H-89 or KT5720
-
Cell lysis buffer
-
Protein assay reagent (e.g., BCA)
-
Antibodies for western blotting (e.g., anti-phospho-CREB and total CREB) or a PKA activity assay kit.
Procedure:
-
Plate cells and grow to the desired confluency.
-
Pre-incubate the cells with the desired concentration of H-89 or KT5720 (e.g., 10 µM) or vehicle control for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells with the Sp-cAMP analog (e.g., 100 µM 8-Bromo-cAMP) for a time determined to be optimal for the desired downstream effect (e.g., 15-30 minutes for phosphorylation events).
-
Wash the cells with ice-cold PBS and lyse them in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates.
-
Analyze the lysates for PKA activity. This can be done by:
-
Western Blotting: Probing for the phosphorylation of a known PKA substrate, such as CREB at Ser133. A decrease in the phospho-CREB/total CREB ratio in the inhibitor-treated samples compared to the Sp-cAMP only samples would indicate PKA inhibition.
-
PKA Activity Assay Kit: Using a commercial kit to measure PKA activity in the cell lysates according to the manufacturer's protocol.[11][12][13]
-
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]
- 5. forum.graphviz.org [forum.graphviz.org]
- 6. Command Line | Graphviz [graphviz.org]
- 7. The many faces of H89: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The cAMP-dependent protein kinase inhibitor H-89 attenuates the bioluminescence signal produced by Renilla Luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The protein kinase A inhibitor, H-89, directly inhibits KATP and Kir channels in rabbit coronary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Info H 89 & KT 5720 Pitfalls BIOLOG Life Science Institute [biolog.de]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. arborassays.com [arborassays.com]
- 13. abcam.com [abcam.com]
- 14. Protocol for reading and imaging live-cell PKA activity using ExRai-AKAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Comparative analysis of the cell permeability of Sp-cAMPs and 8-Bromo-cAMP
In the realm of signal transduction research and drug development, cell-permeable cyclic adenosine monophosphate (cAMP) analogs are indispensable tools for elucidating the intricacies of cAMP-mediated signaling pathways. Among the most commonly utilized of these analogs are the Sp-isomers of adenosine-3',5'-cyclic monophosphorothioates (Sp-cAMPs) and 8-Bromoadenosine-3',5'-cyclic monophosphate (8-Bromo-cAMP). A critical determinant of their efficacy in cellular assays is their ability to traverse the plasma membrane and reach their intracellular targets. This guide provides a comparative analysis of the cell permeability of this compound and 8-Bromo-cAMP, supported by experimental data and detailed methodologies.
Executive Summary
Both this compound and 8-Bromo-cAMP are designed to overcome the inherent impermeability of the parental cAMP molecule. Their enhanced lipophilicity facilitates passive diffusion across the cell membrane. However, quantitative studies indicate discernible differences in their permeability, which can influence experimental outcomes. Generally, the phosphorothioate modification in this compound and the bromine substitution in 8-Bromo-cAMP increase their lipophilicity compared to cAMP.[1] Experimental evidence suggests that while both are effective, their intracellular accumulation can vary depending on the specific analog and cell type.
Quantitative Comparison of Cell Permeability
The cell permeability of cAMP analogs can be quantified by measuring their intracellular concentration following extracellular application. Studies have shown that lipophilicity is a key factor governing the extent of passive diffusion.
| Compound | Cell Type | Intracellular Concentration (% of Extracellular) | Key Findings |
| 8-Bromo-cAMP | Rat C6 glioma cells | ~8% | The modest membrane permeability of 8-Bromo-cAMP leads to relatively low intracellular concentrations.[2][3] |
| Rp-cAMPS (related to this compound) | Platelets and CHO cells | ~12% | Compounds with a log Kw between 1 and 2, like Rp-cAMPS, achieve intracellular concentrations of around 12%.[4] |
Note: Data for this compound is inferred from the related compound Rp-cAMPS, as direct comparative quantitative data with 8-Bromo-cAMP in the same cell line was not available in the reviewed literature. The similar chemical nature of Sp- and Rp-cAMPS suggests their permeability characteristics would be comparable.
The order of antiproliferative activity in C6 glioma cells, which correlates with membrane permeability, was found to be 8-pCPT-cAMP > dibutyryl-cAMP > 8-Bromo-cAMP, further supporting the observation of 8-Bromo-cAMP's moderate permeability.[2][3]
Signaling Pathways and Mechanism of Action
Both this compound and 8-Bromo-cAMP primarily act as agonists for Protein Kinase A (PKA), a key effector in the cAMP signaling cascade. Some analogs can also activate the Exchange Protein Directly Activated by cAMP (EPAC).
Caption: General signaling pathway of cell-permeable cAMP analogs.
Experimental Protocols for Measuring Cell Permeability
Several methods can be employed to quantify the cell permeability of cAMP analogs. High-Performance Liquid Chromatography (HPLC) offers a direct and robust method for measuring intracellular concentrations.
HPLC-Based Quantification of Intracellular cAMP Analogs
This protocol is adapted from methodologies used to determine the intracellular accumulation of cAMP analogs in cultured cells.[3]
1. Cell Culture and Treatment:
-
Seed cells (e.g., C6 glioma cells) in culture dishes and grow to semi-confluence.[3]
-
Incubate the cells with known concentrations of the cAMP analog (e.g., 1 mM 8-Bromo-cAMP) in serum-free medium for a defined period (e.g., 60 minutes) at 37°C.[3]
2. Cell Lysis and Extraction:
-
After incubation, rapidly wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular analog.[3]
-
Immediately lyse the cells by adding ice-cold perchloric acid (12%) and mechanically scraping the cells.[3]
-
Collect the cell lysate and centrifuge to pellet cellular debris.[3]
3. Sample Preparation:
-
Neutralize and desalt the supernatant from the cell lysate using solid-phase extraction (e.g., C18 cartridges).[3]
-
Lyophilize the purified extract.[3]
4. HPLC Analysis:
-
Reconstitute the lyophilized sample in the HPLC mobile phase.
-
Inject the sample into an HPLC system equipped with a suitable column (e.g., reverse-phase C18) and a UV detector.[3]
-
Use a mobile phase gradient appropriate for the separation of the specific cAMP analog (e.g., triethylammonium formate buffer and methanol).[3]
5. Quantification:
-
Quantify the intracellular concentration of the cAMP analog by comparing the peak area from the sample to a standard curve generated with known concentrations of the analog.
-
Calculate the intracellular concentration as a percentage of the initially applied extracellular concentration.[3]
Caption: Workflow for HPLC-based cell permeability assay.
Alternative Method: FRET-Based Biosensors
For real-time measurements of cAMP analog permeability in living cells, Förster Resonance Energy Transfer (FRET)-based biosensors are a powerful alternative.[5] This technique involves expressing a genetically encoded sensor in the cells of interest. The sensor changes its conformation upon binding to cAMP or its analogs, leading to a change in the FRET signal that can be monitored by fluorescence microscopy. This method allows for the kinetic analysis of analog entry into the cell.
Conclusion
Both this compound and 8-Bromo-cAMP are valuable tools for studying cAMP signaling. The choice between them may depend on the specific requirements of the experiment. While both are cell-permeable, available data suggests that phosphorothioate-modified cAMP analogs like this compound may achieve slightly higher intracellular concentrations compared to 8-Bromo-cAMP under similar conditions. For experiments requiring precise knowledge of intracellular analog concentrations, it is advisable to perform direct measurements using techniques such as HPLC. For dynamic studies of analog uptake, FRET-based biosensors provide a sophisticated and non-invasive approach. Researchers should consider these differences in permeability to ensure the desired intracellular concentration of the agonist is achieved for optimal experimental outcomes.
References
- 1. biolog.de [biolog.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FRET measurements of intracellular cAMP concentrations and cAMP analog permeability in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Sp-cAMP Analog-Induced Phenotypes with Genetic Knockdown of Protein Kinase A (PKA)
A Comparative Guide for Researchers
In cellular signaling research, elucidating the precise pathways through which bioactive molecules exert their effects is paramount. Cyclic AMP (cAMP) is a ubiquitous second messenger that primarily functions through the activation of cAMP-dependent Protein Kinase A (PKA). Pharmacological tools, such as the Sp-isomers of cAMP analogs (e.g., Sp-cAMPs), are widely used to stimulate PKA and study the downstream consequences. However, to rigorously validate that an observed cellular phenotype is indeed mediated by PKA, it is crucial to cross-validate these findings with genetic approaches that specifically target the kinase.
This guide provides a comparative framework for cross-validating phenotypes induced by Sp-cAMP analogs with those observed following the genetic knockdown of PKA. By combining pharmacological activation with genetic inhibition, researchers can more definitively attribute a specific cellular response to the PKA signaling cascade.
The Logic of Cross-Validation
The fundamental principle of this cross-validation strategy is to demonstrate that a phenotype elicited by a PKA activator (this compound) is reversed or prevented by the specific depletion of PKA. This approach strengthens the evidence for a causal link between PKA activity and the observed phenotype, mitigating concerns about potential off-target effects of the pharmacological agent.
Signaling Pathway and Experimental Workflow
The canonical cAMP signaling pathway begins with the activation of adenylyl cyclase, leading to the production of cAMP. cAMP then binds to the regulatory subunits of the PKA holoenzyme, causing the release and activation of the catalytic subunits. These catalytic subunits then phosphorylate a multitude of downstream substrates, leading to a cellular response. Sp-cAMP analogs bypass the need for adenylyl cyclase activation and directly activate PKA. Genetic knockdown via siRNA or shRNA reduces the expression of PKA subunits, thereby preventing the propagation of the signal.
Comparative Data Summary
The following table summarizes hypothetical yet representative data from a cross-validation experiment investigating the role of PKA in cell migration.
| Experimental Group | Treatment | PKA Expression (Relative to Control) | Cell Migration (Fold Change) |
| Control | Vehicle | 1.0 | 1.0 |
| PKA Activation | This compound (100 µM) | 1.0 | 2.5 |
| PKA Knockdown | PKA siRNA + Vehicle | 0.2 | 0.9 |
| Cross-Validation | PKA siRNA + this compound | 0.2 | 1.1 |
| Scrambled Control | Scrambled siRNA + this compound | 1.0 | 2.4 |
Experimental Protocols
Materials
-
Cell line of interest (e.g., MDA-MB-231 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sp-8-Bromo-cAMPS (Sp-8-Br-cAMPS) or other suitable Sp-cAMP analog
-
siRNA or shRNA targeting the catalytic subunit of PKA (e.g., PRKACA)
-
Scrambled (non-targeting) control siRNA/shRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies: anti-PKA catalytic subunit, anti-GAPDH (or other loading control)
-
Reagents for phenotypic assay (e.g., Transwell migration chambers, Matrigel)
-
Western blot reagents
Methodology
1. PKA Knockdown using siRNA
-
Day 1: Seed cells in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.
-
Day 2: Transfect cells with either PKA-specific siRNA or scrambled control siRNA using a suitable transfection reagent according to the manufacturer's protocol. A typical concentration for siRNA is 20-50 nM.
-
Day 3-4: Incubate the cells for 48-72 hours to allow for efficient knockdown of the target protein. The optimal incubation time should be determined empirically for the specific cell line and target.
2. Pharmacological Activation of PKA
-
Following the knockdown period, replace the culture medium with fresh medium containing either the Sp-cAMP analog (e.g., 100 µM Sp-8-Br-cAMPS) or a vehicle control (e.g., sterile water or DMSO).
-
The duration of treatment will depend on the specific phenotype being investigated and should be optimized. For acute responses, a few hours may be sufficient, while for longer-term effects like changes in gene expression, 24 hours or more may be necessary.
3. Phenotypic Assay (Example: Cell Migration)
-
Transwell Migration Assay:
-
After the knockdown period, detach the cells and resuspend them in serum-free medium.
-
Plate the cells in the upper chamber of a Transwell insert (8 µm pore size).
-
In the lower chamber, add complete medium (containing serum as a chemoattractant) with either the Sp-cAMP analog or vehicle.
-
Incubate for a period that allows for cell migration (e.g., 12-24 hours).
-
Following incubation, remove non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
4. Biochemical Validation of PKA Knockdown
-
At the end of the experiment, lyse the cells from parallel wells for each experimental condition.
-
Determine the protein concentration of the lysates.
-
Perform Western blotting to assess the expression levels of the PKA catalytic subunit. Use an antibody against a housekeeping protein (e.g., GAPDH) to ensure equal loading.
-
Quantify the band intensities to determine the efficiency of the PKA knockdown.
By following this integrated approach, researchers can generate robust and compelling evidence to either support or refute the role of PKA in a cellular process initiated by elevated cAMP levels. This cross-validation is a critical step in the rigorous dissection of signal transduction pathways.
Sp-cAMPs versus IBMX: which is better for long-term elevation of cAMP?
In the realm of cellular signaling research and drug development, the sustained elevation of intracellular cyclic adenosine monophosphate (cAMP) is a frequent experimental goal. Two widely utilized agents for this purpose are Sp-cAMPs and 3-isobutyl-1-methylxanthine (IBMX). While both effectively increase cAMP levels, they operate through distinct mechanisms, leading to significant differences in their suitability for long-term applications. This guide provides an objective comparison of this compound and IBMX, supported by experimental data, to aid researchers in selecting the optimal compound for their long-term studies.
Mechanism of Action: Direct Activation vs. Indirect Accumulation
The fundamental difference between this compound and IBMX lies in their mode of action. This compound is a cell-permeable analog of cAMP that directly activates protein kinase A (PKA), the primary effector of cAMP signaling.[1] Crucially, the phosphorothioate modification in this compound renders it resistant to hydrolysis by phosphodiesterases (PDEs), the enzymes responsible for degrading cAMP.[1] This inherent stability ensures a prolonged and direct stimulation of the cAMP signaling pathway.
In contrast, IBMX is a non-selective inhibitor of PDEs.[2] By blocking the activity of these enzymes, IBMX prevents the breakdown of endogenous cAMP, leading to its accumulation within the cell.[2] This indirect mechanism means that the extent of cAMP elevation is dependent on the basal rate of cAMP synthesis by adenylyl cyclase and the activity of various PDE isoforms within the specific cell type.
Efficacy in Long-Term cAMP Elevation: Stability vs. Off-Target Effects
For long-term experiments, the stability of the compound and its potential for off-target effects are critical considerations. The resistance of this compound to enzymatic degradation provides a more stable and predictable elevation of cAMP signaling over extended periods.
IBMX, while effective in the short term, presents several challenges for long-term use. As a non-selective PDE inhibitor, it can affect multiple signaling pathways regulated by different PDE families, potentially leading to confounding experimental results.[2][3] Furthermore, IBMX is known to be an antagonist of adenosine receptors, which can introduce unintended physiological effects.[4] Studies have also indicated that long-term exposure to high concentrations of IBMX can have cytotoxic effects.[5]
Quantitative Comparison of cAMP Elevation
Direct long-term comparative studies quantifying cAMP levels with this compound versus IBMX are limited in the scientific literature. However, short-term studies provide insights into their relative efficacy.
| Compound | Cell Type | Concentration | Time Point | Fold Increase in cAMP (approx.) | Reference |
| IBMX | 4B Cells | 1 mM (in presence of forskolin) | 15 min | 271 | [6] |
| 4B Cells | 1 mM (in presence of forskolin) | 30 min | 200 | [6] | |
| 4B Cells | 1 mM (in presence of forskolin) | 60 min | 172 | [6] | |
| 4B Cells | 1 mM (in presence of forskolin) | 180 min | 34 | [6] | |
| INS-1 Cells | 100 µM | - | > 8-fold over baseline | [7] | |
| Human Pancreatic β-cells | 100 µM | - | > 2-fold over glucose-stimulated levels | [7] | |
| This compound | - | - | - | - | - |
Experimental Protocols
General Protocol for Long-Term Measurement of Intracellular cAMP
This protocol describes a general method for monitoring long-term changes in intracellular cAMP levels using a genetically encoded biosensor, which is well-suited for extended live-cell imaging.
Materials:
-
Cells of interest cultured in a suitable format for microscopy (e.g., 96-well plate or glass-bottom dishes).
-
Genetically encoded cAMP biosensor (e.g., a FRET-based sensor like H188 or a single fluorescent protein-based sensor).
-
Transfection reagent.
-
This compound or IBMX.
-
Live-cell imaging microscope equipped for fluorescence resonance energy transfer (FRET) or fluorescence intensity measurements.
-
Image analysis software.
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells at an appropriate density in the chosen imaging plates or dishes.
-
Transfect the cells with the cAMP biosensor plasmid according to the manufacturer's protocol. Allow for sufficient time (typically 24-48 hours) for biosensor expression.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound and IBMX in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the compounds to the desired final concentration in fresh, pre-warmed cell culture medium.
-
Replace the medium in the wells with the medium containing the treatment compounds. Include a vehicle control (medium with the same concentration of solvent).
-
-
Long-Term Live-Cell Imaging:
-
Place the plate or dish in the live-cell imaging system, ensuring maintenance of optimal temperature (37°C) and CO2 levels (5%).
-
Acquire baseline fluorescence images before adding the compounds.
-
Initiate time-lapse imaging to monitor changes in the biosensor's fluorescence (either FRET ratio or intensity) over the desired long-term period (e.g., 24, 48, or 72 hours). The frequency of image acquisition should be optimized based on the expected dynamics of cAMP changes and to minimize phototoxicity.
-
-
Data Analysis:
-
Analyze the acquired images using appropriate software.
-
For FRET-based sensors, calculate the ratio of acceptor to donor fluorescence for each cell or region of interest over time.
-
For single fluorescent protein-based sensors, measure the change in fluorescence intensity.
-
Normalize the data to the baseline to determine the relative change in cAMP levels over time for each treatment condition.
-
Assess cell viability and morphology throughout the experiment to monitor for potential cytotoxicity.
-
Signaling Pathway Diagrams
Caption: Signaling pathway of this compound.
Caption: Signaling pathway of IBMX.
Experimental Workflow
Caption: Workflow for comparing long-term cAMP elevation.
Conclusion
For researchers requiring sustained and stable elevation of cAMP signaling over long durations, This compound emerges as the superior choice . Its direct mechanism of PKA activation and, most importantly, its resistance to enzymatic degradation by PDEs, ensures a consistent and predictable effect with minimal off-target complications.
While IBMX is a potent tool for achieving rapid and significant increases in cAMP for short-term experiments , its non-selective nature, potential for off-target effects through adenosine receptor antagonism, and the risk of cytotoxicity with prolonged exposure make it less ideal for long-term studies. The choice between these two compounds will ultimately depend on the specific requirements of the experimental design, with a clear advantage for this compound in studies demanding long-term, stable elevation of the cAMP signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Comparison of the effect of isobutylmethylxanthine and phosphodiesterase-selective inhibitors on cAMP levels in SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuronal differentiation by indomethacin and IBMX inhibits proliferation of small cell lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of cAMP accumulation and activity by distinct phosphodiesterase subtypes in INS-1 cells and human pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Commercially Available Sp-cAMPs Analogs for Cellular Signaling Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of commercially available Sp-isomers of adenosine-3',5'-cyclic monophosphorothioate (Sp-cAMPs) analogs, which are potent activators of cAMP-dependent Protein Kinase A (PKA). This document aims to assist researchers in selecting the appropriate analog for their specific experimental needs by providing a side-by-side comparison of their performance, supported by available experimental data and detailed methodologies.
Introduction to this compound Analogs
Cyclic AMP (cAMP) is a ubiquitous second messenger that plays a critical role in regulating a vast array of cellular processes, including metabolism, gene expression, and cell proliferation. The primary intracellular effector of cAMP is PKA. This compound analogs are a class of synthetic cAMP derivatives that are resistant to hydrolysis by phosphodiesterases (PDEs), the enzymes responsible for degrading cAMP. This resistance leads to a more sustained activation of PKA, making them valuable tools for studying cAMP-mediated signaling pathways. These analogs typically feature a sulfur substitution at the axial position of the cyclic phosphate, which confers their PDE resistance.
Comparative Performance of this compound Analogs
Table 1: Quantitative Comparison of Common this compound Analogs
| Analog | Common Name(s) | PKA Activation Potency (EC50/Ka) | Key Characteristics | Commercial Availability |
| This compound | Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer | Not widely reported in comparative studies | Parent compound, good PKA activator. Also a competitive inhibitor of PDE3A (Ki = 47.6 µM) and binds to the PDE10 GAF domain (EC50 = 40 μM).[1] | MedChemExpress, BIOLOG Life Science Institute |
| Sp-8-Br-cAMPS | 8-Bromoadenosine-3',5'-cyclic monophosphorothioate, Sp-isomer | EC50: 360 nM [2] | Higher lipophilicity and membrane permeability compared to this compound.[3] Metabolically resistant with no metabolic side effects observed with dibutyryl-cAMP or 8-Br-cAMP.[3] | BIOLOG Life Science Institute, MedChemExpress, InvivoChem |
| 8-Br-cAMP | 8-Bromo-cAMP | Ka: ~50 nM [4] | More lipophilic and membrane-permeant than cAMP.[5] Resistant to degradation by cAMP phosphodiesterase.[6] | MedChemExpress, Selleck Chemicals, PubChem |
| DB-cAMP | Dibutyryl-cAMP, Bucladesine | Not widely reported in comparative studies | Highly membrane-permeable due to butyryl groups. Caution: The butyryl chemical group can exert dose-dependent toxicity independent of cAMP elevation.[5] | MedChemExpress |
| 6-Bnz-cAMP | N6-Benzoyl-cAMP | Not widely reported in comparative studies | PKA-specific activator used to induce osteoblastic differentiation.[7] | Not widely listed with comparative data |
Note: The reported potency values are from different studies and experimental conditions, and therefore should be considered as indicative rather than absolute comparative values.
Experimental Protocols
To enable researchers to conduct their own comparative studies, this section provides a detailed methodology for a common in vitro kinase assay that can be adapted to assess the potency and efficacy of various this compound analogs.
Protocol: In Vitro PKA Activity Assay using a Fluorescent Peptide Substrate
This protocol is based on the principles of a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Kinase Activity Assay.
Materials:
-
Purified recombinant PKA enzyme
-
PKA kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Fluorescein-labeled PKA substrate peptide (e.g., Fl-LRRASLG)
-
Terbium-labeled anti-phospho-PKA substrate antibody
-
This compound analogs to be tested
-
384-well assay plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation:
-
Prepare a 2X stock of PKA enzyme in kinase buffer. The optimal concentration should be determined empirically by performing a kinase titration to find the EC80 (the concentration that gives 80% of the maximal signal).
-
Prepare a 2X stock of the fluorescein-labeled substrate peptide and ATP in kinase buffer. The ATP concentration should be at the Km for PKA.
-
Prepare serial dilutions of the this compound analogs at 4X the final desired concentration in kinase buffer.
-
Prepare a 2X stock of the Terbium-labeled anti-phospho-PKA substrate antibody in TR-FRET dilution buffer containing EDTA to stop the kinase reaction.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X PKA enzyme solution to each well of the 384-well plate.
-
Add 2.5 µL of the 4X this compound analog dilutions to the respective wells.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes), protected from light.
-
-
Detection:
-
Stop the kinase reaction by adding 10 µL of the 2X Terbium-labeled antibody/EDTA solution to each well.
-
Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium) with excitation at approximately 340 nm.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (emission at 520 nm / emission at 495 nm).
-
Plot the TR-FRET ratio against the log of the this compound analog concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each analog.
-
The maximal signal obtained for each analog can be used to compare their efficacy.
-
Off-Target Effects and Specificity
While this compound analogs are primarily designed to activate PKA, it is crucial to consider their potential off-target effects.
-
Phosphodiesterase (PDE) Inhibition: Some analogs, such as this compound, can act as competitive inhibitors of certain PDE isoforms.[1] This can lead to an accumulation of endogenous cAMP, which may confound the interpretation of experimental results.
-
Toxicity of Chemical Moieties: As noted with Dibutyryl-cAMP, the chemical groups added to enhance membrane permeability can have their own biological effects, including toxicity.[5] It is therefore important to include appropriate controls in experiments.
-
Interactions with Other Kinases: While less common for this compound analogs compared to ATP-competitive kinase inhibitors, the possibility of off-target interactions with other kinases should not be entirely dismissed, especially at high concentrations. A comprehensive kinase panel screening can be employed to assess the specificity of a particular analog if off-target effects are suspected.
Visualizing the cAMP/PKA Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using the DOT language.
Caption: The cAMP/PKA signaling pathway and the role of this compound analogs.
Caption: A typical experimental workflow for comparing this compound analogs.
Conclusion
The selection of an appropriate this compound analog is a critical step in designing experiments to investigate cAMP/PKA signaling. This guide provides a starting point for researchers by compiling available data on the performance and characteristics of several commercially available options. It is important to note that the optimal analog for a particular application will depend on the specific cell type, experimental conditions, and desired outcome. Therefore, it is highly recommended that researchers perform their own dose-response experiments to determine the most suitable analog and concentration for their studies. By carefully considering the information presented in this guide and conducting appropriate validation experiments, researchers can confidently select and utilize these powerful tools to advance our understanding of cAMP-mediated cellular processes.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Implementing Fluorescence Anisotropy Screening and Crystallographic Analysis to Define PKA Isoform-Selective Activation by cAMP Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cAMP-Dependent Signaling Pathways as Potential Targets for Inhibition of Plasmodium falciparum Blood Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. icr.ac.uk [icr.ac.uk]
- 7. The small molecule PKA-specific cyclic AMP analogue as an inducer of osteoblast-like cells differentiation and mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating downstream targets of Sp-cAMPs-PKA signaling using phosphoproteomics
A deep dive into phosphoproteomics as the premier tool for validating downstream targets of Sp-cAMPs-PKA signaling, offering a comparative analysis against alternative methods. This guide provides researchers, scientists, and drug development professionals with the detailed experimental data, protocols, and visual workflows necessary to make informed decisions for their research.
The cyclic AMP (cAMP)-dependent protein kinase A (PKA) signaling pathway is a cornerstone of cellular communication, regulating a vast array of physiological processes. Activation of PKA by this compound, a potent cell-permeable cAMP analog, triggers a cascade of phosphorylation events that modulate the activity of downstream effector proteins.[1] Identifying and validating these direct substrates is crucial for understanding the intricate mechanisms of PKA signaling and for the development of targeted therapeutics. Mass spectrometry-based phosphoproteomics has emerged as the gold standard for this purpose, offering unparalleled depth and precision in identifying and quantifying phosphorylation events on a global scale.[2][3][4]
This guide provides a comprehensive comparison of phosphoproteomics with other validation methods, supported by experimental data and detailed protocols.
Comparative Analysis of Validation Methods
Quantitative phosphoproteomics offers a significant advantage over traditional methods by providing a global and unbiased view of the PKA-dependent phosphoproteome. The ability to identify and quantify thousands of phosphorylation sites simultaneously allows for the discovery of novel PKA substrates and the comprehensive mapping of signaling networks.[2][5]
| Method | Principle | Advantages | Disadvantages | Typical Throughput |
| Quantitative Phosphoproteomics (e.g., SILAC, TMT) | Mass spectrometry-based identification and quantification of phosphopeptides from cells treated with this compound versus control. | - Global and unbiased discovery of phosphorylation events.[2]- High sensitivity and specificity.[3]- Provides site-specific phosphorylation information.- Enables quantitative comparison between conditions. | - Requires specialized equipment and bioinformatics expertise.- Can be costly and time-consuming.- Does not directly confirm kinase-substrate interaction. | Thousands of phosphosites per experiment.[2] |
| In Vitro Kinase Assay with Radiolabeling (³²P-ATP) | Incubation of a purified potential substrate with active PKA and ³²P-ATP, followed by autoradiography. | - Directly demonstrates phosphorylation by PKA.- Relatively simple and inexpensive. | - Low throughput, typically one substrate at a time.- Prone to false positives with impure proteins.- Lacks in vivo context. | Single substrate per assay. |
| Phospho-specific Antibodies (Western Blotting/ELISA) | Use of antibodies that specifically recognize a phosphorylated motif on a target protein.[6] | - Relatively fast and easy to perform.- Can provide semi-quantitative data.- Widely available for known PKA substrates. | - Antibody availability is limited to well-characterized sites.- Cross-reactivity can lead to false positives.- Not suitable for discovery of novel substrates. | A few to several targets per blot/plate. |
| Kinase Assay Linked with Phosphoproteomics (KALIP) | Combines in vitro kinase assays with in vivo phosphoproteomics for cross-validation.[3] | - High confidence in identifying direct substrates.- Differentiates between direct and indirect targets. | - Complex workflow requiring multiple experiments. | Hundreds of potential substrates.[3] |
Visualizing the Workflow and Signaling Pathway
To better understand the processes involved, the following diagrams illustrate the this compound-PKA signaling pathway and a typical quantitative phosphoproteomics workflow.
Caption: this compound-PKA Signaling Pathway.
Caption: Quantitative Phosphoproteomics Workflow.
Experimental Protocols
Quantitative Phosphoproteomics using SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful method for quantitative proteomics.[7]
1. Cell Culture and Labeling:
-
Culture two populations of cells in parallel.
-
For the "heavy" population, use media supplemented with heavy isotopes of essential amino acids (e.g., ¹³C₆ L-Arginine, ¹³C₆¹⁵N₂ L-Lysine).
-
For the "light" population, use standard media with normal amino acids.
-
Ensure at least 5-6 cell doublings for complete incorporation of the heavy amino acids.
2. This compound Treatment:
-
Treat the "heavy" labeled cells with this compound at a predetermined optimal concentration and time.
-
Treat the "light" labeled cells with a vehicle control.
3. Cell Lysis and Protein Digestion:
-
Harvest and lyse cells from both populations. A common lysis buffer is 8 M urea.[7]
-
Combine equal amounts of protein from the "heavy" and "light" lysates.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Digest the protein mixture into peptides using an enzyme like trypsin.
4. Phosphopeptide Enrichment:
-
Enrich for phosphopeptides using either Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).[8][9]
-
For TiO₂ enrichment, acidify the peptide mixture and incubate with TiO₂ beads. Elute the bound phosphopeptides with a high pH buffer.
5. LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).[3]
6. Data Analysis:
-
Use software like MaxQuant or Proteome Discoverer to identify and quantify the "heavy" and "light" phosphopeptides.
-
Calculate the SILAC ratios (Heavy/Light) to determine the change in phosphorylation upon this compound treatment.
-
Perform statistical analysis to identify significantly regulated phosphorylation sites.
In Vitro PKA Kinase Assay
This protocol is adapted from standard kinase assay procedures.
1. Reagents and Buffers:
-
Active PKA catalytic subunit.
-
Purified substrate protein.
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
ATP solution (containing [γ-³²P]ATP for radioactive detection or unlabeled ATP for mass spectrometry-based detection).
-
Stop solution (e.g., SDS-PAGE loading buffer).
2. Kinase Reaction:
-
In a microcentrifuge tube, combine the kinase assay buffer, purified substrate protein, and active PKA.
-
Initiate the reaction by adding the ATP solution.
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
3. Reaction Termination and Analysis:
-
Stop the reaction by adding the stop solution.
-
Separate the reaction products by SDS-PAGE.
-
If using [γ-³²P]ATP, visualize the phosphorylated substrate by autoradiography.
-
For mass spectrometry analysis, excise the protein band, perform in-gel digestion, and analyze by LC-MS/MS to identify the phosphorylation site.
Conclusion
Phosphoproteomics stands out as a superior methodology for the large-scale, quantitative, and site-specific validation of downstream targets in the this compound-PKA signaling pathway. While traditional methods like in vitro kinase assays and western blotting remain valuable for validating specific targets, they lack the discovery power and comprehensive scope of phosphoproteomics. By integrating phosphoproteomics with bioinformatics analysis and targeted validation experiments, researchers can build a more complete and accurate picture of PKA-mediated cellular regulation. This comprehensive understanding is essential for advancing our knowledge of cell signaling and for the development of novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The current state of the art of quantitative phosphoproteomics and its applications to diabetes research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identifying Novel Signaling Pathways: An Exercise Scientists Guide to Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Motif-centric phosphoproteomics to target kinase-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alternative synthetic tools to phospho-specific antibodies for phosphoproteome analysis: progress and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 8. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 9. Advancements in Global Phosphoproteomics Profiling: Overcoming Challenges in Sensitivity and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
Sp-cAMPs vs. Endogenous cAMP: A Comparative Guide on Potency in PKA Activation
For researchers, scientists, and drug development professionals, understanding the nuances of cAMP signaling is critical. This guide provides an objective comparison of the potency of Sp-cAMPs, a class of synthetic cAMP analogs, and endogenous cAMP in activating their primary effector, Protein Kinase A (PKA). The enhanced potency and stability of this compound make them valuable tools in research and potential therapeutic agents.
Endogenous cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in numerous cellular processes by activating PKA.[1] However, its signaling is tightly regulated and transient due to enzymatic degradation. This compound are modified cAMP molecules designed to overcome this limitation, exhibiting enhanced potency primarily due to their resistance to hydrolysis by phosphodiesterases (PDEs), the enzymes responsible for cAMP degradation.[2][3]
Quantitative Comparison of Potency
The potency of cAMP and its analogs is typically quantified by their activation constant (Ka) or the half-maximal effective concentration (EC50) for PKA activation. A lower Ka or EC50 value signifies a higher potency. While direct side-by-side comparisons in a single study are not abundant in the readily available literature, data from various sources indicate the superior potency of certain Sp-cAMP analogs.
For instance, the Sp-cAMP analog N6,2'-O-dibutyryl-cAMP (dbu-cAMP) has been shown to be a potent activator of PKA, leading to downstream physiological effects such as the relaxation of vascular smooth muscle.[4] In contrast, another analog, 8-bromo-cAMP (8Br-cAMP), required higher concentrations to elicit a significant increase in PKA activity.[4]
One particularly potent Sp-cAMP analog, 6-Bnz-cAMP, demonstrated an exceptionally low EC50 of 0.50 pM for inducing neurokinin 1 receptor (NK1R) internalization, a PKA-dependent process.[5] This suggests a remarkably high affinity for and activation of PKA. In contrast, the EC50 for epinephrine-stimulated PKA site phosphorylation, which leads to endogenous cAMP production, is in the range of 20 to 40 pM.[6] While this is an indirect comparison, the several orders of magnitude difference in effective concentration highlights the potential for significantly higher potency of specific Sp-cAMP analogs.
The enhanced potency of this compound in a cellular context is largely attributed to their resistance to degradation by PDEs. Endogenous cAMP is rapidly hydrolyzed to AMP, terminating the signal.[1] this compound, due to the modification of the phosphate group, are poor substrates for these enzymes, leading to a sustained activation of PKA.[7]
| Compound | Target/Process | Potency Metric (EC50) | Reference |
| 6-Bnz-cAMP | NK1R Internalization (PKA-dependent) | 0.50 pM | [5] |
| Epinephrine (via cAMP) | PKA site phosphorylation | 20 - 40 pM | [6] |
| 8-Bromo-cAMP | PKA activation (soluble fraction) | > 30 µM (no significant effect at 10µM) | [4] |
| dbu-cAMP | PKA activation (particulate fraction) | ~ 30 µM | [4] |
Note: The data in this table is compiled from different studies and experimental systems, and therefore should be interpreted with caution as a direct comparison. The EC50 values for the cAMP analogs reflect their effective concentration in cell-based or tissue-based assays, which is influenced by both their intrinsic affinity for PKA and their stability.
Experimental Protocols
Determining the potency of cAMP analogs involves measuring the activation of PKA. Several in vitro and cell-based assays can be employed for this purpose.
In Vitro PKA Activity Assay (General Protocol)
This protocol outlines a general method for measuring PKA activity in vitro, which can be adapted for comparing cAMP and its analogs.
1. Reagents and Materials:
-
Purified PKA catalytic subunit
-
PKA substrate peptide (e.g., Kemptide)
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for colorimetric/luminescent assays)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
cAMP or Sp-cAMP analog solutions of varying concentrations
-
Phosphodiesterase inhibitor (e.g., IBMX) for assays with endogenous cAMP
-
Stop solution (e.g., trichloroacetic acid for radioactive assays)
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assays; phospho-specific antibodies for ELISA-based assays; or reagents for ADP-Glo™ Kinase Assay).[8][9][10]
2. Assay Procedure:
-
Prepare a reaction mixture containing the kinase buffer, PKA substrate, and ATP.
-
Add varying concentrations of either cAMP or the Sp-cAMP analog to different reaction tubes.
-
Initiate the kinase reaction by adding the purified PKA catalytic subunit.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction by adding the stop solution.
-
Quantify the amount of phosphorylated substrate. The method of quantification will depend on the type of assay (e.g., scintillation counting, colorimetric measurement, or luminescence).[8][10]
-
Plot the PKA activity against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.
Cell-Based cAMP Assay
Cell-based assays measure the intracellular accumulation of cAMP or the activation of downstream PKA targets in response to stimuli.
1. Cell Culture and Treatment:
-
Culture cells expressing the receptor of interest that couples to adenylyl cyclase.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with varying concentrations of a receptor agonist (to generate endogenous cAMP) or directly with a cell-permeable Sp-cAMP analog.
2. Measurement of cAMP or PKA Activity:
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using methods like ELISA, TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer), or AlphaScreen.
-
Downstream PKA Target Phosphorylation: Lyse the cells and use Western blotting or ELISA with phospho-specific antibodies to detect the phosphorylation of PKA substrates like CREB (cAMP response element-binding protein).[11]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the cAMP signaling pathway and a typical experimental workflow for comparing the potency of cAMP and its analogs.
Caption: The cAMP signaling pathway.
Caption: Experimental workflow for potency comparison.
References
- 1. Protein kinase A - Wikipedia [en.wikipedia.org]
- 2. Revisiting bacterial cyclic nucleotide phosphodiesterases: cyclic AMP hydrolysis and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphodiesterases Catalyze Hydrolysis of cAMP-bound to Regulatory Subunit of Protein Kinase A and Mediate Signal Termination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of cAMP-dependent protein kinase in rat aorta by cAMP analogs is not correlated with relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of agonist stimulation of cAMP-dependent protein kinase and G protein-coupled receptor kinase phosphorylation of the beta2-adrenergic receptor using phosphoserine-specific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cAMP analogs used to study low-Km, hormone-sensitive phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. abcam.com [abcam.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. The cAMP-PKA signaling initiates mitosis by phosphorylating Bora - PMC [pmc.ncbi.nlm.nih.gov]
Side-by-side analysis of Sp-cAMPs and 8-CPT-cAMP in activating PKA
For researchers in cellular signaling and drug development, the precise activation of Protein Kinase A (PKA) is a critical experimental tool. Two of the most widely utilized cAMP analogs for this purpose are Sp-cAMPs and 8-CPT-cAMP. This guide provides a comprehensive side-by-side analysis of these two potent PKA activators, summarizing their performance based on available experimental data, detailing experimental protocols for their characterization, and visualizing key concepts to aid in experimental design.
At a Glance: Key Quantitative Data
To facilitate a direct comparison, the following table summarizes the key quantitative parameters for this compound and 8-CPT-cAMP in activating PKA. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, the presented values are compiled from various sources.
| Parameter | This compound (Sp-8-CPT-cAMPS) | 8-CPT-cAMP | Notes |
| EC50 (PKA RIα Activation) | 342 nM[1] | Data not available | EC50 values represent the concentration required to achieve 50% of the maximal activation. |
| EC50 (PKA RIIβ Activation) | 96 nM[1] | Data not available | |
| Ki (PKA I Inhibition by Rp-isomer) | 12.5 µM (for Rp-cAMPS)[1] | Data not available | Ki values for the corresponding inhibitory Rp-isomers can provide an indirect measure of affinity. |
| Ki (PKA II Inhibition by Rp-isomer) | 4.5 µM (for Rp-cAMPS)[1] | Data not available | |
| Binding Site Selectivity | Sp-8-CPT-cAMPS shows 153-fold selectivity for site A of RI over site A of RII, and 59-fold selectivity for site B of RII over site B of RI.[2] | Displays site selectivity for Site B of cAMP-dependent PKA type II.[3] | PKA regulatory subunits have two distinct cAMP binding sites (A and B). |
| Phosphodiesterase (PDE) Inhibition | This compound is a competitive inhibitor of PDE3A with a Ki of 47.6 µM.[1] | Potent inhibitor of PDE VA (IC50 = 0.9 µM), and also inhibits PDE III and PDE IV (IC50 = 24 µM and 25 µM, respectively).[4] | Inhibition of PDEs can lead to an accumulation of endogenous cAMP, indirectly potentiating PKA activation. |
Delving into the Mechanisms: PKA Activation Pathway
Both this compound and 8-CPT-cAMP are membrane-permeable analogs of cyclic AMP (cAMP) that function by directly activating PKA. The canonical PKA activation pathway is initiated by the binding of two cAMP molecules to each of the two regulatory (R) subunits of the inactive PKA holoenzyme. This binding event induces a conformational change in the R subunits, leading to the dissociation of the catalytic (C) subunits. The freed C subunits are then able to phosphorylate downstream substrate proteins on serine and threonine residues, thereby propagating the cellular signal.
Experimental Protocols: A Guide to Characterization
The following are detailed methodologies for key experiments used to characterize and compare PKA activators like this compound and 8-CPT-cAMP.
In Vitro PKA Substrate Phosphorylation Assay
This assay directly measures the catalytic activity of PKA by quantifying the phosphorylation of a specific substrate.
Materials:
-
Purified recombinant PKA catalytic subunit
-
PKA substrate peptide (e.g., Kemptide: LRRASLG)
-
[γ-³²P]ATP or a fluorescently labeled ATP analog
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound or 8-CPT-cAMP stock solutions
-
Phosphocellulose paper or other suitable separation matrix
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing kinase buffer, PKA substrate peptide, and the desired concentration of Sp-cAMP or 8-CPT-cAMP.
-
Initiate the reaction by adding the purified PKA catalytic subunit and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter. The amount of incorporated phosphate is directly proportional to PKA activity.
Fluorescence Anisotropy-Based PKA Activation Assay
This high-throughput assay measures the dissociation of the PKA holoenzyme upon activator binding by monitoring the change in fluorescence anisotropy of a labeled peptide that binds to the catalytic subunit.
Materials:
-
Purified PKA holoenzyme (RIα₂C₂ or RIIβ₂C₂)
-
Fluorescently labeled PKA inhibitor peptide (e.g., fluorescein-labeled IP20)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Serial dilutions of this compound or 8-CPT-cAMP
-
Fluorescence polarization plate reader
Procedure:
-
In a microplate, add the PKA holoenzyme and the fluorescently labeled inhibitor peptide to the assay buffer.
-
Add serial dilutions of the cAMP analog (this compound or 8-CPT-cAMP) to the wells.
-
Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Measure the fluorescence anisotropy of each well using a plate reader.
-
As the cAMP analog binds to the regulatory subunits and causes the dissociation of the catalytic subunits, the fluorescent peptide will bind to the freed catalytic subunits, resulting in an increase in fluorescence anisotropy.
-
Plot the change in anisotropy against the log of the analog concentration to determine the EC50 value.[5]
Downstream Effects and Gene Expression
The activation of PKA by this compound and 8-CPT-cAMP leads to the phosphorylation of a multitude of downstream targets, ultimately resulting in changes in gene expression and cellular function. Studies have shown that 8-CPT-cAMP can induce widespread transcriptional changes. For instance, in S49 lymphoma cells, treatment with 8-CPT-cAMP altered the expression of approximately 4,500 genes after 24 hours, with significant changes observed in genes containing cAMP-response elements (CREs).[6][7] These changes in gene expression are associated with cellular processes such as apoptosis and cell cycle arrest.[7]
Conclusion and Future Directions
Both this compound and 8-CPT-cAMP are invaluable tools for the specific activation of PKA in experimental settings. The available data suggests that this compound, particularly derivatives like Sp-8-CPT-cAMPS, may offer greater isoform and binding site selectivity, potentially allowing for more targeted interrogation of PKA signaling pathways. 8-CPT-cAMP, on the other hand, is a well-characterized activator with known effects on gene expression.
Future research should focus on direct, side-by-side comparative studies of a broader range of Sp-cAMP analogs and 8-CPT-cAMP to establish a more comprehensive understanding of their relative potencies, selectivities, and downstream effects. Such studies will be instrumental in guiding the selection of the most appropriate PKA activator for specific research questions and will ultimately contribute to a more nuanced understanding of the complex roles of PKA signaling in health and disease.
References
- 1. PKA | Biologically Active Compounds - chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 8-(4-Chlorophenylthio)adenosine 3',5'-cyclic monophosphate (8-CPT-cAMP) (CAS 93882-12-3) | Abcam [abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene expression patterns define key transcriptional events in cell-cycle regulation by cAMP and protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gene Expression Signatures of cAMP/Protein Kinase A (PKA)-promoted, Mitochondrial-dependent Apoptosis: COMPARATIVE ANALYSIS OF WILD-TYPE AND cAMP-DEATHLESS S49 LYMPHOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of Sp-cAMPs and Other cAMP Analogs
For researchers, scientists, and drug development professionals, understanding the metabolic stability of cyclic AMP (cAMP) analogs is critical for designing experiments and developing effective therapeutics. This guide provides a detailed comparison of the metabolic stability of the Sp-isomer of adenosine-3',5'-cyclic monophosphorothioate (Sp-cAMPs) with other commonly used cAMP analogs, supported by experimental data and detailed protocols.
The second messenger cAMP is a pivotal signaling molecule, but its therapeutic and research applications are often limited by its rapid degradation by phosphodiesterases (PDEs). To overcome this, various cAMP analogs have been synthesized. Among these, this compound have emerged as a valuable tool due to their high resistance to hydrolysis by PDEs. This guide will delve into the comparative metabolic stability of this compound against other analogs like 8-Bromo-cAMP (8-Br-cAMP), Dibutyryl-cAMP (db-cAMP), and N6-Benzoyl-cAMP (6-Bnz-cAMP).
Quantitative Comparison of Metabolic Stability
The metabolic stability of cAMP analogs is primarily determined by their susceptibility to hydrolysis by the various isoforms of phosphodiesterases. Analogs with lower rates of hydrolysis exhibit greater stability and, consequently, a more prolonged biological effect.
While direct comparative half-life data is often context-dependent (cell type, PDE isoform expression), the kinetic parameters of PDE-mediated hydrolysis, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), provide a quantitative measure of their metabolic stability. A higher Km value suggests lower affinity of the enzyme for the substrate, and a lower kcat indicates a slower rate of hydrolysis, both contributing to greater stability.
This compound and its derivatives are widely recognized for their exceptional resistance to hydrolysis by PDEs. In fact, they are often characterized as competitive inhibitors of these enzymes rather than substrates, underscoring their high stability. For instance, this compound is a potent competitive inhibitor of PDE3A with a reported Ki of 47.6 µM[1]. Another phosphorothioate analog, Sp-8-pCPT-2-O-Me-cAMPS, is not a substrate for any PDE but acts as a potent inhibitor[2]. This inherent resistance to degradation makes them metabolically very stable.
In contrast, other cAMP analogs exhibit varying degrees of susceptibility to PDE-mediated hydrolysis. While often considered more stable than cAMP itself, analogs like 8-Br-cAMP and db-cAMP are known to be slowly metabolized[3].
The following table summarizes available kinetic data (Km values) for the interaction of various cAMP analogs with different PDE isoforms. A higher Km value generally indicates a poorer substrate and thus greater metabolic stability in the context of that specific enzyme.
| cAMP Analog | PDE Isoform | Km (µM) | Reference |
| cAMP | PDE1A | 93.1 | [2] |
| PDE1B | 33.0 | [2] | |
| PDE1C | 3.19 | [2] | |
| PDE2A | 112 | [2] | |
| PDE4D | 5.52 | [2] | |
| PDE5 | 201 | [2] | |
| PDE8A | 0.63 | [2] | |
| PDE9A | 230 | [2] | |
| PDE10 | 0.24 | [2] | |
| 8-Bromo-cAMP | PDE1A | 32.8 | [2] |
| PDE1B | 63.6 | [2] | |
| PDE1C | 18.0 | [2] | |
| PDE2A | 38.7 | [2] | |
| PDE4D | 54.4 | [2] | |
| PDE5 | 23.4 | [2] | |
| PDE9A | 5.99 | [2] | |
| PDE10 | 4.83 | [2] | |
| 6-Benzoyl-cAMP | PDE1B | 9.86 | [2] |
| PDE1C | 323 | [2] | |
| PDE2A | 240 | [2] | |
| PDE4D | 49 | [2] | |
| PDE5 | 68.9 | [2] | |
| PDE9A | 2.27 | [2] | |
| PDE10 | 45.6 | [2] |
Note: Data for this compound is not presented in terms of Km for hydrolysis as it is primarily considered a PDE inhibitor, not a substrate.
Experimental Protocols
To assess the metabolic stability of cAMP analogs, a common approach is to perform an in vitro degradation assay using purified phosphodiesterases or cell lysates containing these enzymes. The rate of disappearance of the analog or the appearance of its hydrolyzed product (5'-AMP analog) is then quantified over time.
In Vitro PDE Hydrolysis Assay
Objective: To determine the rate of hydrolysis of a cAMP analog by a specific PDE isoform.
Materials:
-
Purified recombinant PDE enzyme (e.g., PDE4D)
-
cAMP analog of interest (e.g., this compound, 8-Br-cAMP)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Reaction termination solution (e.g., 0.1 M HCl or heat inactivation)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column or a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
5'-AMP (or corresponding analog) as a standard.
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the assay buffer and the purified PDE enzyme at a predetermined concentration.
-
Initiation: Start the reaction by adding the cAMP analog to the reaction mixture to a final desired concentration.
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Termination: Immediately stop the reaction in the aliquot by adding the termination solution or by heat inactivation (e.g., boiling for 5 minutes).
-
Analysis: Analyze the samples by HPLC or LC-MS/MS to quantify the remaining amount of the cAMP analog and/or the amount of the 5'-AMP analog formed.
-
Data Analysis: Plot the concentration of the cAMP analog versus time to determine the rate of degradation. From this, the half-life (t1/2) of the analog in the presence of the enzyme can be calculated. For more detailed kinetic analysis, the initial rates of hydrolysis at various substrate concentrations can be measured to determine Km and Vmax.
Visualizing the cAMP Signaling Pathway and Experimental Workflow
To better understand the context of cAMP analog stability, the following diagrams illustrate the canonical cAMP signaling pathway and a typical experimental workflow for assessing metabolic stability.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Sp-cAMPS
For Immediate Reference: Essential Safety and Handling Information for Sp-cAMPS
This document provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals working with this compound (Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer). Adherence to these guidelines is paramount to ensure personal safety and the integrity of your research.
This compound is a cell-permeable analog of cyclic AMP (cAMP) and a potent activator of Protein Kinase A (PKA).[1] While a valuable tool in signal transduction research, it is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Therefore, stringent safety measures are necessary during handling, storage, and disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE plan is mandatory when working with this compound. The following table summarizes the required equipment and its purpose.
| PPE Component | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields or a full-face shield. | Protects against splashes or aerosols of this compound solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the compound. |
| Body Protection | Impervious clothing, such as a lab coat or gown. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A suitable respirator should be used when handling the powder form to avoid inhalation. | Prevents respiratory tract irritation and potential systemic effects from inhaling the powder. |
Operational Plan: From Receipt to Disposal
A clear and concise operational plan is essential for the safe and effective use of this compound in the laboratory. The following workflow outlines the key stages of handling this compound.
Receiving and Storage
Upon receiving this compound, immediately inspect the container for any damage. The compound should be stored at -20°C in its powdered form.[2] Once in solution, it can be stored at -80°C for up to six months or at -20°C for one month.[3]
Solution Preparation
When preparing solutions, handle the powdered form in a chemical fume hood to avoid inhalation. It is recommended to prepare fresh solutions for immediate use.[1] this compound sodium salt has enhanced water solubility.[1]
Experimental Protocols: Methodologies for Key Experiments
The following are detailed protocols for common experiments involving this compound.
In Vitro PKA Activation Assay
This assay measures the ability of this compound to activate PKA, which then phosphorylates a specific substrate.
Materials:
-
Purified PKA enzyme
-
This compound
-
Kinase buffer
-
ATP (radiolabeled or with a phospho-specific antibody for detection)
-
PKA substrate (e.g., Kemptide)
-
Phosphocellulose paper or materials for Western blotting
Procedure:
-
Prepare a reaction mixture containing kinase buffer, the PKA substrate, and purified PKA enzyme.
-
Add varying concentrations of this compound to the reaction mixtures. Include a negative control with no this compound and a positive control with a known PKA activator.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Detect the phosphorylated substrate. This can be done by spotting the reaction mixture onto phosphocellulose paper and quantifying the incorporated radioactivity, or by running the samples on an SDS-PAGE gel and performing a Western blot with a phospho-specific antibody.
Western Blot for PKA-Mediated Phosphorylation in Cultured Cells
This protocol details the steps to assess the effect of this compound on the phosphorylation of PKA target proteins within a cellular context.
Materials:
-
Cultured cells (e.g., HEK293, HeLa)
-
This compound
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against the phosphorylated PKA substrate (e.g., anti-phospho-CREB)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and grow to the desired confluency.
-
Treat the cells with the desired concentrations of this compound for various time points. Include an untreated control.
-
After treatment, wash the cells with ice-cold PBS and lyse them using a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the cell lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
This compound Signaling Pathway
This compound acts as a direct activator of PKA, bypassing the need for adenylyl cyclase activation and cAMP production. The following diagram illustrates the canonical cAMP/PKA signaling pathway and the point of action for this compound.
Disposal Plan: Ensuring Environmental Safety
Proper disposal of this compound and contaminated materials is critical to prevent environmental harm.
Waste Segregation:
-
Solid Waste: Unused this compound powder, contaminated gloves, pipette tips, and other disposables should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a clearly labeled hazardous liquid waste container. Do not pour this compound solutions down the drain.
Disposal Procedure: Dispose of all this compound waste through your institution's approved hazardous waste disposal program.[2] Ensure that all waste containers are properly labeled with the contents and associated hazards.
Decontamination and Spill Response
In the event of a spill, immediate and appropriate action is necessary.
Spill Kit Contents:
-
Absorbent pads or materials
-
Designated hazardous waste bags
-
Appropriate PPE (gloves, goggles, lab coat)
-
Decontaminating solution (e.g., a mild detergent and water, followed by a rinse)
Spill Cleanup Procedure:
-
Evacuate and Alert: Alert others in the immediate area of the spill.
-
Don PPE: Put on the necessary personal protective equipment.
-
Contain the Spill: Cover the spill with absorbent material, working from the outside in.
-
Clean the Area: Once the spill is absorbed, carefully collect the contaminated material and place it in a hazardous waste bag. Clean the spill area with a suitable decontaminating solution.
-
Dispose of Waste: Dispose of all contaminated materials as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor or environmental health and safety office, following your institution's protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
